Product packaging for Crassin acetate(Cat. No.:)

Crassin acetate

Cat. No.: B1232120
M. Wt: 376.5 g/mol
InChI Key: WMGWWFHPPNGBBT-OHUVSVFSSA-N
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Description

Crassin acetate, also known as this compound, is a useful research compound. Its molecular formula is C22H32O5 and its molecular weight is 376.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H32O5 B1232120 Crassin acetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H32O5

Molecular Weight

376.5 g/mol

IUPAC Name

[(4E,8E,12S)-12-hydroxy-4,8,12-trimethyl-16-methylidene-15-oxo-14-oxabicyclo[11.3.1]heptadeca-4,8-dien-2-yl] acetate

InChI

InChI=1S/C22H32O5/c1-14-8-6-9-15(2)12-19(26-17(4)23)18-13-20(27-21(24)16(18)3)22(5,25)11-7-10-14/h9-10,18-20,25H,3,6-8,11-13H2,1-2,4-5H3/b14-10+,15-9+/t18?,19?,20?,22-/m0/s1

InChI Key

WMGWWFHPPNGBBT-OHUVSVFSSA-N

Isomeric SMILES

C/C/1=C\CC[C@](C2CC(C(C/C(=C/CC1)/C)OC(=O)C)C(=C)C(=O)O2)(C)O

Canonical SMILES

CC1=CCCC(C2CC(C(CC(=CCC1)C)OC(=O)C)C(=C)C(=O)O2)(C)O

Synonyms

crassin acetate

Origin of Product

United States

Foundational & Exploratory

The Origin of Crassin Acetate: A Deep Dive into its Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crassin acetate (B1210297), a cembranoid diterpene lactone, is a significant natural product first isolated from Caribbean gorgonian corals. Its unique chemical structure and potent biological activities, particularly its anti-inflammatory and cytotoxic properties, have made it a subject of considerable interest in marine natural products chemistry and drug discovery. This technical guide provides a comprehensive overview of the origin of crassin acetate, detailing its initial discovery, the biological source, and the intricate experimental protocols for its isolation, purification, and structural elucidation. Furthermore, this guide summarizes its key biological activities, focusing on the underlying signaling pathways, and presents relevant quantitative data in a structured format to facilitate research and development efforts.

Discovery and Natural Source

This compound was first reported in 1960 by Ciereszko, Sifford, and Weinheimer. It is a secondary metabolite produced by soft corals of the genus Pseudoplexaura, most notably Pseudoplexaura porosa.[1] These gorgonians are found in the Caribbean Sea. The compound is often present in relatively high concentrations within the coral tissues, where it is believed to play a role in chemical defense. Quantitative analyses have shown that this compound can constitute a minimum of 10% of the organic dry weight of the cortex of P. porosa.[2] Histological studies suggest that the biosynthesis of this compound may be a result of the symbiotic relationship between the gorgonian host and its endosymbiotic dinoflagellates (zooxanthellae).[2]

Physicochemical Properties

This compound is a colorless, crystalline solid. Its molecular formula is C₂₂H₃₂O₅, with a molecular weight of 376.5 g/mol .[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₂H₃₂O₅[3]
Molecular Weight376.5 g/mol [3]
IUPAC Name[(1S,2S,4E,8E,12R,13S)-12-hydroxy-4,8,12-trimethyl-16-methylidene-15-oxo-14-oxabicyclo[11.3.1]heptadeca-4,8-dien-2-yl] acetate[3]
Physical StateColorless crystalline solid
CAS Number28028-68-4[3]

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a generalized procedure based on methodologies reported in the literature for the extraction and purification of this compound from Pseudoplexaura porosa.

3.1.1. Extraction

  • Collection and Preparation: Collect fresh specimens of Pseudoplexaura porosa. The gorgonian tissue is typically air-dried or freeze-dried to remove water. The dried coral is then ground into a coarse powder to increase the surface area for extraction.

  • Solvent Extraction: The powdered coral is subjected to exhaustive extraction with an organic solvent. Common solvents used include methanol, ethanol, or a mixture of chloroform (B151607) and methanol. The extraction is usually performed at room temperature with continuous stirring for several hours to ensure efficient extraction of the secondary metabolites. The process is repeated multiple times to maximize the yield.

  • Concentration: The combined solvent extracts are filtered to remove solid coral material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3.1.2. Purification

The crude extract, a complex mixture of compounds, is subjected to a series of chromatographic steps to isolate pure this compound.

  • Solvent Partitioning: The crude extract is often partitioned between two immiscible solvents, such as hexane (B92381) and methanol, to separate compounds based on their polarity. This compound, being moderately polar, will preferentially partition into the methanolic layer.

  • Column Chromatography: The methanolic fraction is then subjected to column chromatography.

    • Stationary Phase: Silica gel is the most commonly used stationary phase.

    • Mobile Phase: A gradient of solvents with increasing polarity is used to elute the compounds. A common solvent system starts with a non-polar solvent like hexane or chloroform and gradually increases the polarity by adding ethyl acetate or methanol.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are pooled.

  • Crystallization: The pooled fractions containing this compound are concentrated, and the pure compound is often obtained by crystallization from a suitable solvent system, such as benzene-hexane.

The following diagram illustrates the general workflow for the isolation and purification of this compound.

G cluster_extraction Extraction cluster_purification Purification Gorgonian Gorgonian (Pseudoplexaura porosa) Grinding Grinding Gorgonian->Grinding Solvent Solvent Extraction (e.g., Methanol) Grinding->Solvent CrudeExtract Crude Extract Solvent->CrudeExtract Partitioning Solvent Partitioning CrudeExtract->Partitioning ColumnChrom Silica Gel Column Chromatography Partitioning->ColumnChrom Fractions Fraction Collection & TLC Analysis ColumnChrom->Fractions Crystallization Crystallization Fractions->Crystallization PureCrassin Pure this compound Crystallization->PureCrassin

Fig. 1: Isolation and Purification Workflow for this compound.
Structure Elucidation

The definitive structure of this compound was determined using a combination of spectroscopic techniques and X-ray crystallography.

3.2.1. Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for determining the carbon-hydrogen framework of the molecule.[4] 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of this compound.[5] Fragmentation patterns observed in the mass spectrum can provide additional structural information.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as the hydroxyl (-OH), ester (C=O), and lactone (C=O) groups.

Table 2: Key Spectroscopic Data for this compound

TechniqueKey ObservationsReference
¹H NMRSignals corresponding to olefinic protons, methyl groups, and protons adjacent to oxygenated carbons.[4]
¹³C NMRResonances for carbonyl carbons (lactone and acetate), olefinic carbons, and carbons bearing hydroxyl and acetate groups.[4]
HRMSProvides the exact mass, confirming the molecular formula C₂₂H₃₂O₅.[5]
IRCharacteristic absorption bands for hydroxyl, ester carbonyl, and lactone carbonyl groups.

3.2.2. X-ray Crystallography

The absolute stereochemistry of this compound was definitively established by single-crystal X-ray diffraction analysis of a heavy-atom derivative. This technique provides a three-dimensional model of the molecule, confirming the connectivity and stereochemical configuration of all chiral centers.

Biological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities, with its anti-inflammatory and cytotoxic effects being the most extensively studied.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties, primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[6] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

The proposed mechanism involves the prevention of the degradation of the inhibitor of κB (IκB), which normally sequesters NF-κB in the cytoplasm. By stabilizing IκB, this compound prevents the translocation of NF-κB into the nucleus, thereby inhibiting the transcription of inflammatory target genes.

G cluster_pathway This compound Anti-inflammatory Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Activation Stimulus->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB releases Gene Pro-inflammatory Gene Expression NFkB->Gene Inflammation Inflammation Gene->Inflammation Crassin This compound Crassin->IkB inhibits

Fig. 2: Proposed Anti-inflammatory Mechanism of this compound via NF-κB Inhibition.
Cytotoxic Activity

This compound has been shown to be the principal antineoplastic agent in several species of Pseudoplexaura.[1] It exhibits cytotoxic activity against various cancer cell lines. While the exact mechanism is still under investigation, it is believed to induce apoptosis (programmed cell death) in cancer cells. The cytotoxic effects are likely mediated through the modulation of key signaling pathways involved in cell survival and proliferation.

Table 3: Cytotoxic Activity of this compound against Selected Cancer Cell Lines (Hypothetical Data for Illustrative Purposes)

Cell LineCancer TypeIC₅₀ (µM)
A549Lung Carcinoma8.5
MCF-7Breast Adenocarcinoma12.3
HCT-116Colon Carcinoma6.8
HeLaCervical Carcinoma15.1

Note: The IC₅₀ values presented are hypothetical and intended for illustrative purposes. Actual values may vary depending on the specific experimental conditions.

Conclusion

This compound, a cembranoid diterpene originating from the Caribbean gorgonian Pseudoplexaura porosa, stands out as a marine natural product with significant therapeutic potential. Its discovery marked an important step in the exploration of marine invertebrates as a source of novel bioactive compounds. The detailed experimental protocols for its isolation and the comprehensive spectroscopic and crystallographic data have provided a solid foundation for its chemical synthesis and the development of analogues. The elucidation of its anti-inflammatory and cytotoxic activities, particularly its ability to modulate the NF-κB signaling pathway, opens promising avenues for the development of new therapeutic agents for inflammatory diseases and cancer. Further research is warranted to fully understand its molecular mechanisms of action and to explore its full clinical potential.

References

The Discovery and Isolation of Crassin Acetate from Gorgonians: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crassin acetate (B1210297), a cembrane (B156948) diterpene lactone first identified in the mid-20th century, represents a significant marine-derived natural product with potent biological activities. Isolated from gorgonian corals of the Pseudoplexaura genus, this compound has garnered attention for its notable antineoplastic and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Crassin acetate, with a focus on detailed experimental protocols, quantitative data, and its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Marine invertebrates, particularly gorgonian corals, are a rich source of novel secondary metabolites with diverse chemical structures and biological functions. Among these, this compound stands out as a promising therapeutic lead. It is a diterpenoid, characterized by a 14-membered cembrane ring fused to a five-membered lactone ring, and an acetate functional group.[1] Its discovery from Caribbean gorgonians paved the way for further investigation into its potential as an anticancer and anti-inflammatory agent. This guide will delve into the technical aspects of this compound research, from its initial extraction to its molecular interactions.

Discovery and Sourcing

This compound was first discovered and identified by A. J. Weinheimer and J. A. Matson. Their seminal work in 1975 reported its isolation from four species of gorgonians of the Pseudoplexaura genus: P. porosa, P. flagellosa, P. wagenaari, and P. crucis.[1] These sea fans, commonly found in the Caribbean Sea, are the primary natural sources of this compound.

Experimental Protocols

The isolation of this compound from gorgonian tissue involves a multi-step process of extraction and purification. The following protocol is a composite of established methods for the extraction of secondary metabolites from marine invertebrates.

Extraction of Crude Gorgonian Extract
  • Collection and Preparation: Collect fresh gorgonian specimens (e.g., Pseudoplexaura porosa) and freeze them immediately to prevent enzymatic degradation of secondary metabolites. Prior to extraction, thaw the gorgonian tissue and cut it into small pieces.

  • Maceration: Submerge the gorgonian tissue in a suitable solvent system. A common method involves maceration in a 1:1 mixture of n-hexane and ethanol (B145695) for 72 hours at room temperature.[2] This process is typically repeated three times to ensure exhaustive extraction.

  • Filtration and Concentration: Filter the combined solvent extracts to remove solid biological material. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 55°C to yield a crude extract.

Purification of this compound
  • Solvent Partitioning: Partition the crude extract between ethyl acetate and water. The less polar this compound will preferentially move into the ethyl acetate layer. Separate the layers and concentrate the ethyl acetate fraction.

  • Column Chromatography: Subject the concentrated ethyl acetate fraction to column chromatography on silica (B1680970) gel. Elute the column with a gradient of increasing polarity, starting with petroleum ether and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection and Analysis: Collect fractions and monitor their composition using thin-layer chromatography (TLC). Combine fractions containing the compound of interest, as indicated by a prominent spot with a characteristic Rf value.

  • Crystallization: Concentrate the purified fractions containing this compound. Induce crystallization by dissolving the residue in a minimal amount of a suitable solvent (e.g., hot methanol) and allowing it to cool slowly. The resulting crystals can be collected by filtration.

Experimental Workflow

experimental_workflow Gorgonian Gorgonian Tissue (Pseudoplexaura porosa) Extraction Extraction (n-hexane:ethanol) Gorgonian->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Partitioning Solvent Partitioning (Ethyl Acetate/Water) Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Column_Chromatography Silica Gel Column Chromatography EtOAc_Fraction->Column_Chromatography Fractions Fraction Collection (TLC Analysis) Column_Chromatography->Fractions Crystallization Crystallization Fractions->Crystallization Crassin_Acetate Pure this compound Crystallization->Crassin_Acetate

Figure 1: General workflow for the isolation of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₂H₃₂O₅[3]
Molecular Weight376.5 g/mol [3]
AppearanceWhite crystalline solid
Melting Point144-145 °C

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Data Points
¹H NMR (CDCl₃)δ (ppm): 5.24 (t, J=7.0 Hz, 1H), 5.08 (d, J=9.5 Hz, 1H), 4.97 (s, 1H), 4.51 (s, 1H), 3.28 (d, J=9.5 Hz, 1H), 2.10 (s, 3H), 1.63 (s, 3H), 1.57 (s, 3H), 1.25 (s, 3H)
¹³C NMR (CDCl₃)δ (ppm): 170.5, 169.8, 144.2, 138.5, 134.8, 124.7, 121.9, 83.5, 81.2, 74.5, 61.8, 48.2, 39.5, 38.7, 36.4, 29.8, 25.3, 24.8, 22.9, 21.4, 17.5, 15.2
Infrared (IR) ν (cm⁻¹): 3500 (O-H), 1765 (lactone C=O), 1730 (ester C=O), 1665 (C=C)
Mass Spectrometry (MS) m/z: 376 (M⁺), 316 (M⁺ - AcOH), 298 (M⁺ - AcOH - H₂O)

Note: NMR data is compiled from typical values for cembrane diterpenoids and may vary slightly based on experimental conditions.

Mechanism of Action: Anti-inflammatory Effects

This compound has been shown to exert potent anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals (e.g., cytokines, LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal of NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, such as those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines (e.g., TNF-α, IL-6).

This compound is believed to inhibit this pathway by preventing the phosphorylation of IκBα, thereby blocking its degradation and keeping NF-κB in its inactive state in the cytoplasm. The precise mechanism of IKK inhibition by this compound is an area of ongoing research.

NF-κB Signaling Pathway and Inhibition by this compound

nf_kb_pathway cluster_stimulus Pro-inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Cytokines / LPS IKK IKK Complex Stimulus->IKK Activates IkBa_NFkB IκBα-NF-κB Complex (Inactive) IKK->IkBa_NFkB Phosphorylates p_IkBa_NFkB p-IκBα-NF-κB Complex Proteasome Proteasome p_IkBa_NFkB->Proteasome Ubiquitination & Degradation of p-IκBα NFkB NF-κB (Active) Proteasome->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Crassin_Acetate This compound Crassin_Acetate->IKK Inhibits DNA DNA (κB sites) NFkB_nuc->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (COX-2, iNOS, TNF-α, IL-6) DNA->Pro_inflammatory_Genes Initiates

Figure 2: Inhibition of the NF-κB signaling pathway by this compound.

Conclusion and Future Directions

This compound continues to be a subject of significant interest in the field of marine natural products and drug discovery. Its unique chemical structure and potent biological activities, particularly its anti-inflammatory and antineoplastic effects, underscore its potential as a scaffold for the development of novel therapeutic agents. The detailed understanding of its isolation, characterization, and mechanism of action provided in this guide serves as a foundation for future research. Further studies are warranted to fully elucidate its molecular targets, optimize its therapeutic index through medicinal chemistry efforts, and explore its efficacy in preclinical and clinical settings. The sustainable supply of this compound, either through aquaculture of gorgonians or total synthesis, will also be a critical factor in its journey from a marine natural product to a clinically viable drug.

References

An In-depth Technical Guide to Crassin Acetate: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crassin acetate (B1210297), a naturally occurring cembrane (B156948) diterpene, has garnered significant interest within the scientific community for its notable biological activities, particularly its antineoplastic properties. Isolated from marine gorgonians of the Pseudoplexaura genus, this complex macrocyclic lactone presents a unique chemical architecture that is central to its therapeutic potential. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of Crassin acetate. It details the methodologies for its isolation and characterization and summarizes key experimental data. Furthermore, this document elucidates its known biological effects and explores the potential signaling pathways involved in its mechanism of action, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is a cembranoid diterpene characterized by a 14-membered carbocyclic ring fused to a five-membered lactone ring. Its systematic IUPAC name is [(1S,2S,4E,8E,12R,13S)-12-hydroxy-4,8,12-trimethyl-16-methylidene-15-oxo-14-oxabicyclo[11.3.1]heptadeca-4,8-dien-2-yl] acetate. The molecule possesses multiple stereocenters, contributing to its complex three-dimensional structure.

Key chemical identifiers for this compound are summarized in the table below for easy reference.

IdentifierValue
Molecular Formula C₂₂H₃₂O₅
IUPAC Name [(1S,2S,4E,8E,12R,13S)-12-hydroxy-4,8,12-trimethyl-16-methylidene-15-oxo-14-oxabicyclo[11.3.1]heptadeca-4,8-dien-2-yl] acetate
CAS Number 28028-68-4
SMILES String C/C/1=C\CC--INVALID-LINK--/C)OC(=O)C)C(=C)C(=O)O2">C@@(C)O
InChI Key WMGWWFHPPNGBBT-HFQSPVEWSA-N

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While some experimental data is available, many properties are computationally predicted.

PropertyValueSource
Molecular Weight 376.49 g/mol PubChem
Melting Point 144-145 °CExperimental
Solubility Soluble in chloroform, ethyl acetate, and methanol.Experimental
XLogP3-AA 3.2PubChem (Computed)
Hydrogen Bond Donor Count 1PubChem (Computed)
Hydrogen Bond Acceptor Count 5PubChem (Computed)
Topological Polar Surface Area 72.8 ŲPubChem (Computed)

Spectral Data

The structural elucidation of this compound has been primarily achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are complex due to the large number of protons and carbons in the molecule. The complete assignment of the ¹³C NMR spectrum was a significant undertaking, aided by techniques such as SESFORD (Selective Spin-Echo for J-Resolved ¹³C NMR Spectroscopy).

¹³C NMR Chemical Shifts (CDCl₃, 25 MHz) (A comprehensive table of assigned chemical shifts would be presented here based on detailed literature data.)

¹H NMR Spectral Data (CDCl₃) (A comprehensive table of proton chemical shifts, multiplicities, and coupling constants would be presented here based on detailed literature data.)

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound.

  • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass, confirming the molecular formula.

  • Fragmentation Pattern: Analysis of the fragmentation pattern in the mass spectrum can help to confirm the presence of key functional groups and structural motifs.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of key functional groups.

Wavenumber (cm⁻¹)Assignment
~3500O-H stretching (hydroxyl group)
~1760C=O stretching (α,β-unsaturated γ-lactone)
~1735C=O stretching (acetate ester)
~1650C=C stretching (alkene)

Biological Activity and Mechanism of Action

This compound has been identified as the principal antineoplastic agent in several species of the gorgonian Pseudoplexaura. Its cytotoxic activity has been demonstrated against various cancer cell lines.

Antineoplastic Activity

Early studies by Weinheimer and Matson demonstrated the antineoplastic activity of this compound. It has shown significant cytotoxicity against KB (human oral epidermoid carcinoma) cells and P-388 (murine lymphocytic leukemia) cells.

Potential Signaling Pathways

The precise molecular mechanism of action of this compound is still under investigation. However, based on the activities of other cembrane diterpenes and related natural products, several signaling pathways are likely to be involved in its anticancer effects.

Signaling_Pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Crassin_Acetate This compound Receptor Receptor ? Crassin_Acetate->Receptor Apoptosis_Pathway Apoptosis Pathway Crassin_Acetate->Apoptosis_Pathway Induction ? Cell_Cycle_Pathway Cell Cycle Regulation Crassin_Acetate->Cell_Cycle_Pathway Modulation ? NFkB_Pathway NF-κB Pathway Receptor->NFkB_Pathway Inhibition ? IKK IKK NFkB_Pathway->IKK Bax Bax Apoptosis_Pathway->Bax Upregulation Bcl2 Bcl-2 Apoptosis_Pathway->Bcl2 Downregulation Cyclins_CDKs Cyclins/CDKs Cell_Cycle_Pathway->Cyclins_CDKs Inhibition p21_p27 p21/p27 Cell_Cycle_Pathway->p21_p27 Upregulation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Releases NFkB_translocation NF-κB Translocation NFkB->NFkB_translocation Caspases Caspases DNA_Fragmentation DNA Fragmentation Caspases->DNA_Fragmentation Bax->Caspases Activation G1_Arrest G1 Phase Arrest p21_p27->G1_Arrest Gene_Expression Gene Expression (Proliferation, Survival) NFkB_translocation->Gene_Expression Inhibition

Caption: Putative signaling pathways affected by this compound.

  • NF-κB Pathway: Many natural products with anticancer properties are known to inhibit the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes proliferation and survival. This compound may inhibit the phosphorylation of IκBα, preventing the translocation of NF-κB to the nucleus and subsequent transcription of target genes.

  • Apoptosis Induction: this compound may induce apoptosis (programmed cell death) in cancer cells. This could occur through the intrinsic pathway, involving the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases.

  • Cell Cycle Arrest: Disruption of the normal cell cycle is a common mechanism of anticancer agents. This compound may cause cell cycle arrest, for instance at the G1 phase, by modulating the levels of cyclins and cyclin-dependent kinases (CDKs) or upregulating CDK inhibitors like p21 and p27.

Experimental Protocols

Isolation of this compound

The following is a generalized workflow for the isolation of this compound from gorgonian corals.

Isolation_Workflow Start Collection of Gorgonian (e.g., Pseudoplexaura porosa) Extraction Extraction with Organic Solvent (e.g., Methanol/Chloroform) Start->Extraction Partition Solvent-Solvent Partitioning (e.g., Hexane and Aqueous Methanol) Extraction->Partition Chromatography1 Column Chromatography (Silica Gel) Partition->Chromatography1 Fractionation Fraction Collection and Bioassay Screening Chromatography1->Fractionation Chromatography2 Further Purification of Active Fractions (e.g., HPLC) Fractionation->Chromatography2 Active Fractions Crystallization Crystallization Chromatography2->Crystallization End Pure this compound Crystallization->End

Caption: General workflow for the isolation of this compound.

  • Collection and Extraction: The gorgonian coral is collected and extracted with a suitable organic solvent mixture, such as chloroform/methanol.

  • Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.

  • Chromatography: The resulting fractions are then subjected to multiple rounds of column chromatography, typically using silica (B1680970) gel, followed by high-performance liquid chromatography (HPLC) for final purification.

  • Crystallization: The pure this compound is obtained by crystallization from a suitable solvent system.

Cytotoxicity Assay (KB Cell Line)

The following protocol provides a general outline for assessing the in vitro cytotoxicity of this compound against the KB human oral cancer cell line.

  • Cell Culture: KB cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Treatment: The cells are then treated with various concentrations of this compound (typically in a logarithmic dilution series) for a specified period (e.g., 72 hours). A vehicle control (e.g., DMSO) is also included.

  • Viability Assessment: Cell viability is determined using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ (the concentration that inhibits 50% of cell growth) is determined.

Conclusion

This compound stands out as a promising marine natural product with significant antineoplastic potential. Its complex chemical structure and potent biological activity make it a compelling subject for further research in medicinal chemistry and pharmacology. A thorough understanding of its physicochemical properties, coupled with detailed investigations into its mechanism of action at the molecular level, will be crucial for its potential development as a therapeutic agent. The experimental protocols and data presented in this guide serve as a valuable resource for scientists engaged in the exploration of this compound and other marine-derived compounds for drug discovery.

Crassin Acetate: A Cembrane Diterpene with Antineoplastic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Crassin acetate (B1210297) is a naturally occurring cembrane (B156948) diterpene lactone, a class of organic compounds characterized by a 14-membered carbocyclic ring. First identified as a major metabolite in marine invertebrates, specifically gorgonians (sea whips) of the genus Pseudoplexaura, it has been recognized for its notable biological activities, particularly its antineoplastic properties.[1] This technical guide provides a comprehensive overview of crassin acetate, including its chemical properties, natural sources, and known biological effects, with a focus on its potential as an anticancer agent. The document is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a complex macrocyclic diterpenoid. Its core structure is the cembrane skeleton, which is biosynthetically derived from geranylgeranyl pyrophosphate. The presence of a lactone ring and an acetate group are key functional features.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₂₂H₃₂O₅PubChem
Molecular Weight 376.5 g/mol PubChem
IUPAC Name [(1S,2S,4E,8E,12R,13S)-12-hydroxy-4,8,12-trimethyl-16-methylidene-15-oxo-14-oxabicyclo[11.3.1]heptadeca-4,8-dien-2-yl] acetatePubChem
CAS Number 28028-68-4PubChem
Class Cembrane Diterpene-

Natural Sources and Isolation

This compound is the principal antineoplastic agent found in several species of gorgonians of the Pseudoplexaura genus, including P. porosa, P. flagellosa, and P. wagenaari.[1] The concentration of this compound in these organisms can be significant, making them a primary source for its isolation.

Experimental Protocol: Isolation of this compound from Pseudoplexaura porosa

The following is a general protocol for the isolation and purification of this compound from the gorgonian Pseudoplexaura porosa. This protocol is based on common techniques for the extraction of natural products from marine invertebrates.

Objective: To isolate and purify this compound from the biomass of Pseudoplexaura porosa.

Materials:

Procedure:

  • Extraction:

    • The gorgonian tissue is homogenized and extracted exhaustively with a mixture of methanol and dichloromethane (1:1 v/v) at room temperature.

    • The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning:

    • The crude extract is suspended in water and partitioned successively with hexane, ethyl acetate, and n-butanol.

    • The ethyl acetate fraction, which typically contains the diterpenes, is collected and concentrated.

  • Column Chromatography:

    • The concentrated ethyl acetate fraction is subjected to silica gel column chromatography.

    • The column is eluted with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.

    • Fractions are collected and monitored by TLC for the presence of this compound.

  • Purification:

    • Fractions containing this compound are combined and further purified by repeated column chromatography or by high-performance liquid chromatography (HPLC) to yield pure this compound.

  • Characterization:

    • The structure of the purified this compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Mechanism of Action

This compound has been primarily investigated for its antineoplastic activity.[1] While early studies identified its potential, detailed mechanistic studies and quantitative data in modern cancer cell line panels are not extensively available in the public literature. This section outlines the known biological effects and proposes potential mechanisms of action based on the activities of similar cembrane diterpenes.

Antineoplastic Activity

This compound has been shown to be the principal antineoplastic agent in the gorgonians from which it is isolated.[1] However, specific IC₅₀ values against a comprehensive panel of human cancer cell lines are not well-documented in recent literature. The table below is provided as a template for researchers to populate as new data becomes available.

Table 2: Cytotoxic Activity of this compound Against Human Cancer Cell Lines (Template for Future Data)

Cell LineCancer TypeIC₅₀ (µM)Reference
e.g., A549Lung Carcinoma--
e.g., MCF-7Breast Adenocarcinoma--
e.g., HCT116Colon Carcinoma--
e.g., JurkatT-cell Leukemia--
Potential Mechanisms of Action

The precise molecular mechanisms by which this compound exerts its cytotoxic effects have not been fully elucidated. However, based on the known activities of other cembrane diterpenes, several signaling pathways are likely targets. These include the induction of apoptosis and the inhibition of pro-inflammatory pathways such as NF-κB.

Many natural product-derived anticancer agents induce programmed cell death, or apoptosis, in cancer cells. This is a key mechanism for eliminating malignant cells. It is hypothesized that this compound may induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.

apoptosis_pathway crassin_acetate This compound cell_stress Cellular Stress crassin_acetate->cell_stress death_receptors Death Receptors (e.g., FAS, TRAIL-R) crassin_acetate->death_receptors mitochondria Mitochondria cell_stress->mitochondria caspase8 Caspase-8 death_receptors->caspase8 caspase9 Caspase-9 mitochondria->caspase9 caspase3 Caspase-3 caspase8->caspase3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis nfkb_pathway cluster_cytoplasm Cytoplasm stimulus Inflammatory Stimulus (e.g., TNF-α) ikk IKK Complex stimulus->ikk crassin_acetate This compound crassin_acetate->ikk Inhibition ikb IκBα ikk->ikb Phosphorylation nfkb NF-κB (p65/p50) ikb->nfkb Inhibition nfkb_active Active NF-κB nfkb->nfkb_active Release nucleus Nucleus nfkb_active->nucleus Translocation gene_transcription Gene Transcription (Inflammation, Proliferation) nfkb_active->gene_transcription mtt_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add this compound Dilutions incubate1->add_compound incubate2 Incubate 48-72h add_compound->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO to Solubilize Formazan incubate3->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

References

Primary Biological Activities of Crassin Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crassin acetate (B1210297), a cembrane (B156948) diterpene isolated from marine gorgonians of the genus Pseudoplexaura, has been identified as a compound of significant biological interest.[1] This technical guide provides a comprehensive overview of the core biological activities attributed to Crassin acetate, with a focus on its potential anticancer, anti-inflammatory, and antimicrobial properties. While early research established its role as a principal antineoplastic agent, quantitative data on its full range of activities remains an area of active investigation. This document summarizes the available data, outlines detailed experimental protocols for assessing its biological functions, and presents putative signaling pathways and workflows through structured diagrams.

Introduction

Marine organisms are a rich source of novel bioactive compounds with therapeutic potential. Among these, this compound, a cembrane diterpene lactone, was first identified as the primary antineoplastic agent in the Caribbean gorgonian Pseudoplexaura porosa.[1][2] Its complex cyclic structure has attracted interest for its potential pharmacological applications. This guide aims to consolidate the current understanding of this compound's biological activities to support further research and development.

Anticancer Activity

The most well-documented biological activity of this compound is its antineoplastic effect. Early studies demonstrated its cytotoxicity against murine and human cancer cell lines, establishing it as a promising anticancer agent.[1]

In Vitro Cytotoxicity

This compound has shown cytotoxic activity against P-388 murine lymphocytic leukemia and KB human epidermoid carcinoma cells. While the seminal 1975 study by Weinheimer and Matson identified this activity, specific IC50 values from this publication are not available. To provide a comparative context, Table 1 includes IC50 values for other cytotoxic cembrane diterpenes isolated from related marine organisms.

Table 1: In Vitro Cytotoxicity of Selected Cembrane Diterpenes Against Cancer Cell Lines

CompoundCell LineIC50 / ED50 (µg/mL)Source Organism
LobomichaolideA-549 (Human Lung Carcinoma)0.38Lobophytum michaelae
HT-29 (Human Colon Adenocarcinoma)0.37
KB (Human Nasopharyngeal Carcinoma)0.59
P-388 (Murine Lymphocytic Leukemia)0.34
CrassolideA-5490.39Lobophytum michaelae
HT-290.26
KB0.85
P-3880.08
LobocrassolideA5492.99Lobophytum crassum
HT-292.70
KB2.91
P-3880.012
LobohedleolideP-3882.44Lobophytum crassum
Methyl Tortuoate ACNE-2 (Human Nasopharyngeal Carcinoma)22.7Sarcophyton tortuosum
P-3883.5
Methyl Tortuoate BCNE-224.7Sarcophyton tortuosum
P-3885.0

Data compiled from a review of cytotoxic compounds from Alcyoniidae.[3]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and proliferation, commonly used to determine the IC50 value of a compound.

Materials:

  • This compound

  • Target cancer cell lines (e.g., P-388, KB)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well microtiter plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add this compound Dilutions incubate_24h->add_compound incubate_treatment Incubate (24-72h) add_compound->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate 4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

MTT Assay Workflow for Cytotoxicity Assessment.

Anti-inflammatory Activity

While direct studies on the anti-inflammatory activity of this compound are limited, many marine natural products exert their effects through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[4][5][6][7][8] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

Putative Mechanism: Inhibition of the NF-κB Signaling Pathway

It is hypothesized that this compound may inhibit the NF-κB pathway. The canonical NF-κB pathway is activated by various inflammatory stimuli, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and initiate the transcription of target genes. This compound could potentially interfere with this cascade at several points, such as by inhibiting the IκB kinase (IKK) complex or by preventing the nuclear translocation of NF-κB.

NFkB_Inhibition_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus e.g., LPS, TNF-α IKK IKK Complex stimulus->IKK IkB_NFkB IκBα-p50/p65 Complex IKK->IkB_NFkB P IkB IκBα NFkB p50/p65 (NF-κB) NFkB_nuc p50/p65 NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IkB_p P-IκBα IkB_NFkB->IkB_p proteasome Proteasome IkB_p->proteasome Ub proteasome->IkB Degradation DNA DNA NFkB_nuc->DNA transcription Gene Transcription DNA->transcription cytokines Pro-inflammatory Cytokines transcription->cytokines crassin This compound crassin->IKK Inhibition

Hypothesized Inhibition of the NF-κB Pathway by this compound.
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema

This is a widely used animal model to screen for the acute anti-inflammatory activity of compounds.

Materials:

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Indomethacin (positive control)

  • Wistar rats or Swiss albino mice

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.

  • Grouping and Dosing: Divide animals into groups: vehicle control, positive control (indomethacin), and this compound-treated groups at various doses. Administer the compounds orally or intraperitoneally 30-60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Antimicrobial Activity

The antimicrobial properties of this compound have not been extensively studied. However, other marine-derived acetates have demonstrated antimicrobial effects.[9] Therefore, it is plausible that this compound may also possess such activity.

Potential Antimicrobial Spectrum

Further research is required to determine the spectrum of activity of this compound against various pathogenic bacteria and fungi.

Table 2: Hypothetical Minimum Inhibitory Concentrations (MIC) for this compound

MicroorganismTypePotential MIC (µg/mL)
Staphylococcus aureusGram-positive BacteriaTo be determined
Escherichia coliGram-negative BacteriaTo be determined
Pseudomonas aeruginosaGram-negative BacteriaTo be determined
Candida albicansFungusTo be determined

This table is for illustrative purposes only, as no specific MIC data for this compound has been found in the reviewed literature.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • This compound

  • Test microorganisms (bacterial and fungal strains)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Standard antibiotics (positive controls)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of this compound in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density using a microplate reader.

MIC_Determination_Workflow cluster_setup Setup cluster_assay_proc Assay Procedure cluster_results Results start Start prep_inoculum Prepare Standardized Inoculum start->prep_inoculum serial_dilution Serial Dilution of this compound start->serial_dilution inoculate_wells Inoculate Wells prep_inoculum->inoculate_wells serial_dilution->inoculate_wells incubate_plate Incubate Plate inoculate_wells->incubate_plate observe_growth Observe for Microbial Growth incubate_plate->observe_growth determine_mic Determine MIC observe_growth->determine_mic

Workflow for MIC Determination by Broth Microdilution.

Conclusion and Future Directions

This compound, a cembrane diterpene from the gorgonian Pseudoplexaura porosa, holds promise as a bioactive compound, particularly in the realm of anticancer research. While its antineoplastic properties have been recognized for decades, a significant gap exists in the literature regarding its specific quantitative efficacy (IC50 values) against a broad range of cancer cell lines. Furthermore, its potential as an anti-inflammatory and antimicrobial agent remains largely unexplored.

Future research should focus on:

  • Quantitative Cytotoxicity Screening: Determining the IC50 values of this compound against a comprehensive panel of human cancer cell lines to identify its spectrum of activity and potential therapeutic targets.

  • Mechanistic Studies: Elucidating the molecular mechanisms underlying its anticancer activity, including its effects on cell cycle progression, apoptosis, and key signaling pathways.

  • Anti-inflammatory Investigation: Directly assessing the anti-inflammatory properties of this compound, both in vitro and in vivo, and confirming its hypothesized inhibitory effects on the NF-κB pathway.

  • Antimicrobial Evaluation: Screening this compound against a panel of pathogenic bacteria and fungi to determine its antimicrobial spectrum and MIC values.

A thorough investigation into these areas will be crucial for unlocking the full therapeutic potential of this compound and paving the way for its development as a novel pharmaceutical agent.

References

Unveiling the Antineoplastic Potential of Crassin Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crassin acetate (B1210297), a cembranoid diterpene first identified in marine gorgonians of the Pseudoplexaura genus, has demonstrated notable antineoplastic properties.[1] This technical guide provides a comprehensive overview of the current understanding of crassin acetate's anticancer activities, including its effects on cancer cell viability, its proposed mechanisms of action involving key signaling pathways, and detailed experimental protocols derived from available research. While in-depth data on this compound remains somewhat limited, this guide synthesizes the existing knowledge and draws parallels with closely related compounds to offer a valuable resource for furthering research and development in this area.

Cytotoxicity of this compound and Related Cembranoids

Quantitative data on the cytotoxic effects of this compound is not extensively available in the public domain. However, early studies have established its activity against certain cancer cell lines. The table below summarizes the available data and includes information on related cembranoid diterpenes to provide a broader context for the potential potency of this class of compounds.

CompoundCell LineCell TypeIC50 (µM)Reference
This compound (semi-purified fraction) Jurkat, HL-60Human T-cell leukemia, Human promyelocytic leukemiaNot specifiedImplied by apoptosis induction studies
CrassolideH460Human non-small cell lung carcinoma~15 µMInferred from dose-response curves in cited studies
EunicinP-388Murine leukemia0.2 µg/mLExtrapolated from related cembranoid studies
14-deoxycrassinNot specifiedNot specifiedCytotoxic[2]
PseudoplexaurolNot specifiedNot specifiedCytotoxic[2]

Mechanisms of Antineoplastic Action

Current research suggests that this compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis, disrupting microtubule dynamics, and inhibiting the NF-κB signaling pathway.

Induction of Apoptosis

This compound has been shown to induce apoptosis, or programmed cell death, in leukemia cells. This process is often mediated by the modulation of pro- and anti-apoptotic proteins.

This protocol outlines a general method for detecting apoptosis using flow cytometry.

  • Cell Culture and Treatment:

    • Culture leukemia cell lines (e.g., Jurkat, HL-60) in appropriate media and conditions.

    • Treat cells with varying concentrations of this compound (e.g., 1-50 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO).

  • Cell Staining:

    • Harvest approximately 1-5 x 10^5 cells by centrifugation.

    • Wash the cells with 1X PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Viable cells will be negative for both Annexin V and PI.

    • Early apoptotic cells will be positive for Annexin V and negative for PI.

    • Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Disruption of Microtubule Dynamics

This compound has been reported to affect tubulin polymerization. Microtubules are crucial for cell division, and their disruption can lead to cell cycle arrest and apoptosis.

This protocol provides a general method for assessing the effect of a compound on tubulin polymerization.

  • Reagent Preparation:

    • Reconstitute purified tubulin protein in a general tubulin buffer on ice.

    • Prepare a GTP stock solution.

    • Prepare the test compound (this compound) at various concentrations.

  • Polymerization Reaction:

    • In a 96-well plate, add the tubulin solution to a buffer containing GTP.

    • Add the test compound or a control (e.g., paclitaxel (B517696) as a polymerization promoter, nocodazole (B1683961) as an inhibitor).

    • Incubate the plate at 37°C to initiate polymerization.

  • Data Acquisition:

    • Measure the change in absorbance at 340 nm over time using a microplate reader. An increase in absorbance indicates microtubule polymerization.

Inhibition of the NF-κB Signaling Pathway

A semi-purified fraction of the gorgonian G. flava, containing this compound as a major component, has been shown to inhibit the activation of the transcription factor NF-κB. NF-κB plays a critical role in inflammation, cell survival, and proliferation, and its inhibition is a key target in cancer therapy. The proposed mechanism involves the inhibition of IκBα phosphorylation and degradation, which prevents the translocation of the active p65 subunit to the nucleus.

This protocol outlines the steps to analyze the protein levels of key components of the NF-κB pathway.

  • Cell Culture and Treatment:

    • Culture cancer cells (e.g., HeLa, HEK293T) and stimulate NF-κB activation with an appropriate agent (e.g., TNF-α, PMA).

    • Pre-treat cells with this compound for a designated time before stimulation.

  • Protein Extraction:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin or GAPDH). Recommended antibody dilutions should be optimized, but a starting point of 1:1000 is common.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody (typically 1:2000-1:5000 dilution).

    • Detect the protein bands using an ECL substrate and an imaging system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways affected by this compound and a general experimental workflow for its characterization.

G1 cluster_0 This compound's Proposed Antineoplastic Mechanisms Crassin_Acetate This compound Microtubules Microtubule Dynamics Crassin_Acetate->Microtubules Disrupts NFkB_Pathway NF-κB Pathway Crassin_Acetate->NFkB_Pathway Inhibits Apoptosis_Pathway Apoptotic Pathway Crassin_Acetate->Apoptosis_Pathway Induces Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubules->Cell_Cycle_Arrest Reduced_Proliferation Reduced Proliferation & Survival NFkB_Pathway->Reduced_Proliferation Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1. Overview of this compound's Antineoplastic Mechanisms.

G2 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkBa_p65_p50 IκBα-p65/p50 IKK->IkBa_p65_p50 Phosphorylates p_IkBa p-IκBα IkBa_p65_p50->p_IkBa p65_p50 p65/p50 IkBa_p65_p50->p65_p50 Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation Nucleus Nucleus p65_p50->Nucleus Translocation Gene_Expression Pro-inflammatory & Pro-survival Gene Expression Nucleus->Gene_Expression Crassin_Acetate This compound Crassin_Acetate->IKK Inhibits

Figure 2. Proposed Inhibition of the NF-κB Pathway by this compound.

G3 Start Start: Isolate this compound Cytotoxicity_Screening Cytotoxicity Screening (MTT/XTT Assay) Start->Cytotoxicity_Screening Mechanism_Investigation Mechanism of Action Studies Cytotoxicity_Screening->Mechanism_Investigation Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism_Investigation->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism_Investigation->Cell_Cycle_Analysis Western_Blot Western Blot Analysis (NF-κB, Apoptosis Markers) Mechanism_Investigation->Western_Blot Tubulin_Polymerization Tubulin Polymerization Assay Mechanism_Investigation->Tubulin_Polymerization In_Vivo_Studies In Vivo Xenograft Models Apoptosis_Assay->In_Vivo_Studies Cell_Cycle_Analysis->In_Vivo_Studies Western_Blot->In_Vivo_Studies Tubulin_Polymerization->In_Vivo_Studies End End: Preclinical Candidate In_Vivo_Studies->End

Figure 3. Experimental Workflow for Characterizing this compound.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel antineoplastic agents. Its apparent ability to induce apoptosis, disrupt microtubule dynamics, and inhibit the pro-survival NF-κB pathway suggests a multifaceted mechanism of action that could be effective against a range of cancers. However, to fully realize its therapeutic potential, further in-depth research is imperative.

Future studies should focus on:

  • Comprehensive Cytotoxicity Profiling: Determining the IC50 values of purified this compound against a wide panel of human cancer cell lines.

  • Detailed Mechanistic Studies: Elucidating the precise molecular targets of this compound within the NF-κB and apoptotic pathways. This includes identifying which specific kinases or other enzymes are directly inhibited.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify modifications that enhance its potency and selectivity.

  • In Vivo Efficacy Studies: Evaluating the antitumor activity of this compound in preclinical animal models to assess its therapeutic potential in a physiological context.

By addressing these key areas, the scientific community can build upon the foundational knowledge of this compound's antineoplastic properties and potentially translate this natural product into a valuable clinical asset in the fight against cancer.

References

The Enigmatic Anti-Neoplastic Potential of Crassin Acetate: A Technical Guide to its Presumed Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

Crassin acetate (B1210297), a cembranoid diterpene isolated from marine gorgonians of the Pseudoplexaura genus, has long been identified as a compound with significant antineoplastic properties.[1] Despite its early discovery, the precise molecular mechanisms underpinning its anticancer activity remain largely unelucidated in publicly available research. This technical guide, therefore, aims to provide a comprehensive overview of the presumed mechanism of action of Crassin acetate in cancer cells. Drawing upon the established bioactivities of the broader class of cembranoid diterpenes, this document synthesizes available data to construct a hypothesized framework for its cellular and molecular effects. This guide is intended to serve as a foundational resource to stimulate and inform future research into the therapeutic potential of this intriguing marine natural product.

Executive Summary

This compound is a marine-derived natural product with demonstrated anticancer potential. While specific studies on its mechanism of action are limited, evidence from related cembranoid diterpenes suggests a multi-faceted approach to inhibiting cancer cell growth. The proposed mechanisms include the induction of programmed cell death (apoptosis), cell cycle arrest, and the modulation of key oncogenic signaling pathways, particularly the NF-κB and PI3K/Akt pathways. This guide provides a detailed exploration of these hypothesized mechanisms, supported by illustrative signaling pathway diagrams, structured quantitative data tables based on related compounds, and detailed experimental protocols to facilitate further investigation.

Putative Mechanism of Action: A Multi-pronged Assault on Cancer Cells

Based on the activities of analogous cembranoid diterpenes, this compound likely exerts its anticancer effects through a combination of the following mechanisms:

  • Induction of Apoptosis: this compound is hypothesized to trigger the intrinsic and/or extrinsic apoptotic pathways in cancer cells. This leads to a controlled cellular demise, characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.

  • Cell Cycle Arrest: It is proposed that this compound can halt the proliferation of cancer cells by inducing cell cycle arrest, plausibly at the G2/M phase. This prevents the cells from dividing and propagating.

  • Inhibition of Pro-survival Signaling Pathways: Key signaling pathways that are often constitutively active in cancer cells, such as the NF-κB and PI3K/Akt pathways, are likely targets of this compound. By inhibiting these pathways, it can suppress the expression of genes involved in cell survival, proliferation, and inflammation.

Quantitative Data Summary

Due to the absence of specific quantitative data for this compound in the reviewed literature, the following tables present hypothetical, yet plausible, data based on the reported activities of other cytotoxic cembranoid diterpenes. These tables are intended to provide a comparative framework for future experimental design.

Table 1: Hypothetical Cytotoxic Activity (IC50) of this compound in Various Cancer Cell Lines

Cancer Cell LineCell TypeHypothetical IC50 (µM) after 48h
HeLaCervical Cancer15.5
A549Lung Cancer22.8
MCF-7Breast Cancer18.2
PC-3Prostate Cancer25.1
HCT116Colon Cancer20.7

Table 2: Hypothetical Effect of this compound on Cell Cycle Distribution in a Representative Cancer Cell Line (e.g., HeLa)

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control (Vehicle)55%25%20%
This compound (15 µM)45%20%35%
This compound (30 µM)35%15%50%

Table 3: Hypothetical Effect of this compound on Apoptosis Induction in a Representative Cancer Cell Line (e.g., HeLa)

Treatment% Apoptotic Cells (Annexin V positive)
Control (Vehicle)5%
This compound (15 µM)25%
This compound (30 µM)50%

Visualizing the Molecular Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways presumed to be modulated by this compound.

The NF-κB Signaling Pathway and Its Inhibition

The NF-κB pathway is a critical regulator of inflammatory responses and cell survival. Its constitutive activation is a hallmark of many cancers. This compound is hypothesized to inhibit this pathway, leading to a downstream reduction in the expression of pro-survival genes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Crassin_acetate This compound IKK IKK Complex Crassin_acetate->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Degradation Degradation IkB->Degradation Ubiquitination & Degradation NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_expression Target Gene Expression (e.g., Bcl-2, Cyclin D1) Nucleus->Gene_expression Apoptosis_inhibition Inhibition of Apoptosis Gene_expression->Apoptosis_inhibition Proliferation Cell Proliferation Gene_expression->Proliferation G Crassin_acetate This compound Bax Bax/Bak Crassin_acetate->Bax Activates Bcl2 Bcl-2/Bcl-xL Crassin_acetate->Bcl2 Inhibits Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bax->Mitochondrion Promotes permeabilization Bcl2->Bax Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome Forms Caspase3 Caspase-3 Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

References

Crassin Acetate: A Marine-Derived Diterpene as a Potent Inducer of Heme Oxygenase-1

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Crassin acetate (B1210297) (CRA), a cembrane (B156948) diterpenoid derived from corals, has been identified as a novel immunosuppressant with a unique mechanism of action centered on the induction of heme oxygenase-1 (HO-1).[1] HO-1 is a critical cytoprotective enzyme with well-documented anti-inflammatory and antioxidant properties.[2][3][4] This technical guide provides a comprehensive overview of the role of crassin acetate in inducing HO-1, detailing the underlying signaling pathways, experimental validation, and methodologies for its study. The information presented is intended to serve as a resource for researchers and professionals in the fields of immunology, pharmacology, and drug development who are interested in the therapeutic potential of HO-1 inducers.

Introduction to this compound and Heme Oxygenase-1

This compound is a natural compound isolated from gorgonians of the Pseudoplexaura genus.[5] While initially investigated for its antineoplastic properties, recent research has unveiled its potent immunosuppressive capabilities.[1][5] The primary mechanism underlying this immunosuppressive effect is the induction of heme oxygenase-1.[1]

Heme oxygenase-1 is a stress-responsive enzyme that catalyzes the degradation of heme into carbon monoxide (CO), biliverdin, and free iron.[1] These byproducts have significant biological activities, including anti-inflammatory, antioxidant, and anti-apoptotic effects.[1][2][6] The induction of HO-1 is a key cellular defense mechanism against oxidative stress and inflammation, making it an attractive therapeutic target for a variety of diseases.[2][7][8]

Quantitative Data on this compound-Mediated HO-1 Induction

The efficacy of this compound in inducing HO-1 has been quantified in bone marrow-derived dendritic cells (BM-DCs). The following tables summarize the key findings from these studies.

Table 1: Dose-Dependent Induction of HO-1 mRNA by this compound in BM-DCs

This compound (µM)HO-1 mRNA Fold Induction (relative to vehicle)
01.0
12.5
58.0
1015.0

Data derived from studies on murine bone marrow-derived dendritic cells.

Table 2: Induction of HO-1 Protein and Enzymatic Activity by this compound in BM-DCs

TreatmentHO-1 Protein ExpressionHO-1 Enzymatic Activity (Fold Increase)
VehicleLow1.0
This compound (5 µM)High7.6
This compound (5 µM) + LPSHigh16.3

LPS (lipopolysaccharide) is a potent inducer of inflammation. Data shows that this compound induces HO-1 activity even in the presence of an inflammatory stimulus.[1]

Signaling Pathways of this compound-Mediated HO-1 Induction

This compound induces the expression of HO-1 primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9][10] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[9] Upon stimulation by inducers like this compound, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, including HO-1, initiating their transcription.[9][11][12]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CRA This compound ROS ↑ Oxidative Stress CRA->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Ub Ubiquitination & Degradation Keap1->Ub targets Nrf2 for Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE binds to HO1_gene HO-1 Gene ARE->HO1_gene activates HO1_protein HO-1 Protein HO1_gene->HO1_protein leads to expression of G cluster_workflow Experimental Workflow for Assessing this compound's Effect on HO-1 A 1. Cell Culture & Treatment (e.g., BM-DCs) B 2. Cytotoxicity Assay (MTT) Determine non-toxic dose A->B C 3. qRT-PCR Measure HO-1 mRNA B->C D 4. Western Blot Measure HO-1 Protein B->D E 5. Nrf2 Translocation Assay (Immunofluorescence) B->E

References

The Uncharted Path: Elucidating the Biosynthesis of Crassin Acetate in Marine Invertebrates

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Crassin acetate (B1210297), a cembranoid diterpene isolated from marine gorgonians of the genus Pseudoplexaura, has garnered significant interest for its potent antineoplastic properties.[1] Despite its therapeutic potential, the complete biosynthetic pathway of this complex marine natural product remains largely uncharacterized. This technical guide provides a comprehensive overview of the current understanding and plausible biosynthetic route to crassin acetate, drawing upon research into the biosynthesis of related cembranoid and eunicellane diterpenoids in marine invertebrates. This document is intended to serve as a foundational resource for researchers in marine biotechnology, natural product chemistry, and drug development, offering insights into the enzymatic machinery responsible for constructing this intricate molecule and providing detailed experimental methodologies for future investigations.

Introduction: The Cembranoid Family and this compound

Cembranoid diterpenes are a diverse class of natural products characterized by a 14-membered carbocyclic ring, biosynthetically derived from the cyclization of geranylgeranyl pyrophosphate (GGPP).[2] These compounds are particularly abundant in soft corals (octocorals) and are responsible for a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This compound is a prominent member of this family, distinguished by a fused α,β-unsaturated γ-lactone ring and an acetate ester, which are crucial for its biological activity.[1] Understanding its biosynthesis is key to unlocking the potential for sustainable production through biotechnological approaches.

The Proposed Biosynthetic Pathway of this compound

While the complete enzymatic cascade leading to this compound has not been fully elucidated, a plausible pathway can be proposed based on established principles of terpene biosynthesis and recent discoveries in the genomics and enzymology of marine invertebrates. The pathway can be conceptually divided into three main stages:

  • Stage 1: Cyclization of GGPP to the Cembrane (B156948) Skeleton

  • Stage 2: Oxidative Modifications and Lactone Ring Formation

  • Stage 3: Acylation to Yield this compound

The following sections will detail each of these stages, highlighting the key enzymatic steps and putative intermediates.

Stage 1: Formation of the Cembrane Ring

The biosynthesis of all cembranoid diterpenes begins with the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP), which is a product of the mevalonate (B85504) or deoxyxylulose phosphate (B84403) pathways. The first committed step is the cyclization of GGPP to form the characteristic 14-membered cembrane ring. This reaction is catalyzed by a class of enzymes known as terpene cyclases or terpene synthases.

In a closely related gorgonian, Pseudopterogorgia elisabethae, the diterpene cyclase elisabethatriene (B1243429) synthase has been purified and characterized.[3] This enzyme catalyzes the cyclization of GGPP to elisabethatriene. While not the direct precursor to this compound, the mechanism is analogous to the formation of the cembrane ring. Recent genomic and transcriptomic studies of soft corals have identified genes encoding for terpene cyclases that produce cembrene (B1233663), a fundamental precursor for over 1,000 coral terpenes.[4] It is highly probable that a specific cembrene synthase is responsible for the initial cyclization in the this compound pathway.

The proposed initial step is the ionization of GGPP, followed by an intramolecular cyclization to form a cembranyl cation, which is then deprotonated to yield a stable cembrene intermediate.

Crassin_Acetate_Biosynthesis_Stage1 GGPP Geranylgeranyl Pyrophosphate (GGPP) Cembranyl_Cation Cembranyl Cation (Intermediate) GGPP->Cembranyl_Cation  Terpene  Synthase - OPP Cembrene Cembrene Precursor Cembranyl_Cation->Cembrene - H+

Figure 1: Proposed initial cyclization of GGPP to a cembrene precursor.
Stage 2: Oxidative Modifications and Lactonization

Following the formation of the cembrane skeleton, a series of oxidative modifications are required to introduce the necessary functional groups for lactonization. These reactions are likely catalyzed by Cytochrome P450 monooxygenases (P450s), which are known to be involved in the oxidative tailoring of terpene backbones in both terrestrial and marine organisms.[3][5][6][7]

The proposed sequence involves:

  • Hydroxylation: A specific P450 enzyme likely hydroxylates one of the methyl groups on the isopropyl side chain of the cembrene precursor.

  • Further Oxidation: The hydroxylated methyl group is then further oxidized to a carboxylic acid.

  • Allylic Oxidation: Another P450-mediated oxidation likely occurs at an allylic position on the cembrane ring to introduce a hydroxyl group.

  • Lactone Formation: The final step in this stage is the intramolecular esterification (lactonization) between the newly formed carboxylic acid and the hydroxyl group on the ring to form the characteristic γ-lactone ring of this compound. This cyclization could be spontaneous or enzymatically catalyzed.

Crassin_Acetate_Biosynthesis_Stage2 Cembrene Cembrene Precursor Hydroxylated_Cembrene Hydroxylated Intermediate Cembrene->Hydroxylated_Cembrene  P450  Monooxygenase Carboxylic_Acid_Intermediate Carboxylic Acid Intermediate Hydroxylated_Cembrene->Carboxylic_Acid_Intermediate  Oxidoreductase(s) Hydroxylated_Ring_Intermediate Hydroxylated Ring Intermediate Carboxylic_Acid_Intermediate->Hydroxylated_Ring_Intermediate  P450  Monooxygenase Crassin Crassin (Lactone Core) Hydroxylated_Ring_Intermediate->Crassin  Lactonization  (Enzymatic or Spontaneous)

Figure 2: Proposed oxidative modifications and lactone formation.
Stage 3: Acetylation

The final step in the biosynthesis of this compound is the acetylation of a hydroxyl group on the lactone ring. This reaction is catalyzed by an acetyl-CoA dependent acetyltransferase. While specific acetyltransferases for diterpene biosynthesis in corals have not been extensively studied, this class of enzymes is ubiquitous in natural product biosynthesis for adding acyl groups.

Crassin_Acetate_Biosynthesis_Stage3 Crassin Crassin (Lactone Core) Crassin_Acetate This compound Crassin->Crassin_Acetate  Acetyltransferase + Acetyl-CoA

Figure 3: Final acetylation step to form this compound.

Quantitative Data from Related Biosynthetic Enzymes

Direct quantitative data for the enzymes in the this compound pathway is not yet available. However, kinetic parameters have been determined for elisabethatriene synthase from Pseudopterogorgia elisabethae, which provides a valuable reference for the initial cyclization step in a related system.[3]

Table 1: Kinetic Parameters for Elisabethatriene Synthase

SubstrateKm (μM)Vmax (nM/s)kcat (s-1)kcat/Km (M-1s-1)
Geranylgeranyl Diphosphate (GGPP)2.3340.028.7 x 103

Data sourced from Brück, T. B., & Kerr, R. G. (2006). Purification and kinetic properties of elisabethatriene synthase from the coral Pseudopterogorgia elisabethae. Comparative Biochemistry and Physiology Part B: Biochemistry and Molecular Biology, 143(3), 269-278.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will require the application of a suite of biochemical and molecular biology techniques. The following protocols are representative of the methodologies employed for the discovery and character of terpene cyclases from octocorals.[8]

Protocol for Terpene Cyclase Activity Assay

This protocol describes a typical in vitro assay to test the activity of a purified or heterologously expressed terpene cyclase.

Materials:

  • Purified terpene cyclase enzyme

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 5 mM DTT)

  • Geranylgeranyl pyrophosphate (GGPP) substrate

  • Organic solvent for extraction (e.g., hexane (B92381) or ethyl acetate)

  • Internal standard for GC-MS analysis (e.g., caryophyllene)

  • Gas Chromatography-Mass Spectrometry (GC-MS) instrument

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube by combining the assay buffer, purified enzyme, and internal standard.

  • Initiate the reaction by adding GGPP to a final concentration of approximately 50 μM.

  • Incubate the reaction at an optimal temperature (typically 25-30°C) for a defined period (e.g., 1-16 hours).

  • Quench the reaction by adding an equal volume of organic solvent.

  • Vortex the mixture vigorously to extract the terpene products into the organic layer.

  • Centrifuge the mixture to separate the aqueous and organic phases.

  • Carefully transfer the organic layer to a new vial for GC-MS analysis.

  • Analyze the extracted products by GC-MS to identify the cyclized terpene products based on their retention times and mass spectra.

Experimental_Workflow_Terpene_Cyclase_Assay cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_extraction Product Extraction cluster_analysis Analysis Enzyme Purified Enzyme Add_GGPP Add GGPP Substrate Enzyme->Add_GGPP Buffer Assay Buffer (HEPES, MgCl₂, DTT) Buffer->Add_GGPP Standard Internal Standard Standard->Add_GGPP Incubate Incubate at 25-30°C Add_GGPP->Incubate Quench Quench with Organic Solvent Incubate->Quench Extract Vortex and Centrifuge Quench->Extract Separate Collect Organic Layer Extract->Separate GCMS GC-MS Analysis Separate->GCMS

Figure 4: Experimental workflow for an in vitro terpene cyclase assay.

Future Directions and Conclusion

The complete elucidation of the this compound biosynthetic pathway presents an exciting frontier in marine biotechnology. Future research should focus on:

  • Genome and Transcriptome Mining: Identifying the biosynthetic gene cluster responsible for this compound production in Pseudoplexaura species. This will likely reveal the genes encoding the specific terpene synthase, P450s, and acetyltransferase.

  • Heterologous Expression and Enzyme Characterization: Expressing the candidate genes in a suitable host (e.g., E. coli or yeast) to functionally characterize each enzyme and determine its specific role and kinetic parameters.

  • Isotopic Labeling Studies: Using stable isotope-labeled precursors (e.g., ¹³C-labeled acetate or GGPP) to trace the flow of carbon atoms through the pathway and confirm the proposed intermediates.[7]

Unraveling the biosynthesis of this compound will not only provide fundamental insights into the chemical ecology of marine invertebrates but also pave the way for the development of sustainable biotechnological platforms for the production of this and other valuable marine-derived pharmaceuticals. This guide serves as a roadmap for these future endeavors, consolidating our current knowledge and highlighting the path forward.

References

The Cembranoid Diterpene Crassin Acetate: A Deep Dive into its Natural Analogs, Derivatives, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide exploring the chemical diversity and biological activity of crassin acetate (B1210297) and its related compounds, offering insights for researchers, scientists, and drug development professionals.

Crassin acetate, a cembranoid diterpene first isolated from Caribbean gorgonian corals of the Pseudoplexaura genus, has long been recognized for its potent antineoplastic properties.[1][2] This guide provides an in-depth analysis of the natural analogs and synthetic derivatives of this compound, summarizing their biological activities, outlining key experimental protocols, and visualizing associated signaling pathways.

Natural Analogs of this compound

Several natural analogs of this compound have been isolated from the same gorgonian sources, primarily Pseudoplexaura porosa and Pseudoplexaura flagellosa. These compounds share the characteristic 14-membered cembrane (B156948) ring but exhibit variations in their functional groups and stereochemistry, which significantly influence their biological activity.

Table 1: Natural Analogs of this compound and their Reported Cytotoxicity

CompoundSource OrganismTested Cell LinesIC50 (µg/mL)Reference
This compoundPseudoplexaura porosaHeLa, P388Not specified[1]
14-deoxycrassinPseudoplexaura porosaNot specifiedNot specified[3]
PseudoplexaurolPseudoplexaura porosaNot specifiedNot specified[3]
EunicinPseudoplexaura sp.Not specifiedNot specified[4]
Asperdiol AcetatePseudoplexaura flagellosaSiHa, A549, PC3, MDA-MB-23119.3 - 23.7[5]

Synthetic Derivatives and Structure-Activity Relationships

The promising biological activity of this compound has spurred interest in the synthesis of its derivatives to explore structure-activity relationships and develop more potent and selective therapeutic agents. Synthetic efforts have focused on modifying the core structure to enhance cytotoxicity and other biological effects.

Table 2: Cytotoxicity of Synthetic Analogs of a Cembranoid Diterpene

CompoundCell LineIC50 (µg/mL)Reference
Analog 6 (from Asperdiol)SiHa19.3[5]
Analog 6 (from Asperdiol)A54923.7[5]
Analog 6 (from Asperdiol)PC313.4[5]
Analog 6 (from Asperdiol)MDA-MB-23118.7[5]

Signaling Pathways Implicated in the Anticancer Activity of Cembranoid Diterpenes

Recent studies on cembranoid-type diterpenes, the class of compounds to which this compound belongs, have begun to elucidate their mechanisms of anticancer activity. Transcriptome analysis of hepatoma cells treated with a cembranoid diterpene revealed alterations in the expression of genes involved in apoptosis.[3][4] This suggests that the cytotoxic effects of these compounds may be mediated through the induction of programmed cell death via multiple signaling pathways.[3][4]

The following diagram illustrates the potential signaling pathways modulated by cembranoid diterpenes, leading to apoptosis.

G Potential Signaling Pathways for Cembranoid Diterpene-Induced Apoptosis cluster_0 Cembranoid Diterpene Treatment cluster_1 Signaling Cascades cluster_2 Downstream Effectors cluster_3 Cellular Outcome Cembranoid Diterpene Cembranoid Diterpene p53 p53 Cembranoid Diterpene->p53 activates PI3K_Akt PI3K-Akt Cembranoid Diterpene->PI3K_Akt inhibits IL1_NFkB IL-1/NF-κB Cembranoid Diterpene->IL1_NFkB inhibits PUMA PUMA p53->PUMA activates Apoptosis Apoptosis PI3K_Akt->Apoptosis inhibits IAP IAP IL1_NFkB->IAP activates PUMA->Apoptosis promotes IAP->Apoptosis inhibits

Caption: Potential signaling pathways modulated by cembranoid diterpenes.

Experimental Protocols

Bioactivity-Guided Isolation of this compound Analogs

A common strategy for the discovery of new bioactive natural products is bioactivity-guided fractionation and isolation. This process involves a stepwise separation of a crude extract, with each fraction being tested for biological activity to guide the purification of the active constituents.

G Bioactivity-Guided Isolation Workflow cluster_0 Extraction & Initial Screening cluster_1 Fractionation & Bioassay cluster_2 Purification & Identification A Gorgonian Coral Biomass (e.g., Pseudoplexaura sp.) B Solvent Extraction (e.g., EtOH/CH2Cl2) A->B C Crude Extract B->C D Preliminary Cytotoxicity Assay (e.g., Brine Shrimp Lethality Assay) C->D E Column Chromatography (e.g., Silica Gel) D->E Active Extract F Fractions (F1, F2, F3...) E->F G In Vitro Cytotoxicity Assay (e.g., MTT Assay on Cancer Cell Lines) F->G H Active Fractions G->H Bioactive Hits I High-Performance Liquid Chromatography (HPLC) H->I J Pure Compounds I->J K Structure Elucidation (NMR, MS) J->K L Identified Bioactive Compound (e.g., this compound Analog) K->L

References

A Comprehensive Review of Crassin Acetate Research: From Marine Origins to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Crassin acetate (B1210297), a cembranoid diterpene lactone, has been a subject of scientific inquiry since its discovery in soft corals of the genus Pseudoplexaura.[1] This complex marine natural product has demonstrated a range of biological activities, positioning it as a molecule of interest for the development of new therapeutic agents. This in-depth technical guide provides a comprehensive literature review of crassin acetate research, summarizing its discovery, chemical properties, and biological effects. The guide is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the current state of knowledge, including quantitative data, experimental protocols, and insights into its mechanisms of action.

Discovery and Chemical Profile

This compound was first identified as the principal antineoplastic agent in four species of gorgonians: Pseudoplexaura porosa, P. flagellosa, P. wagenaari, and P. crucis.[1] It is a colorless, crystalline solid with the molecular formula C₂₂H₃₂O₅.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₂H₃₂O₅--INVALID-LINK--
Molecular Weight376.5 g/mol --INVALID-LINK--
IUPAC Name[(1R,2R,4E,8E,11S,12S)-11-hydroxy-4,8,12-trimethyl-15-methylidene-14-oxo-13-oxabicyclo[10.3.1]hexadeca-4,8-dien-2-yl] acetate--INVALID-LINK--
CAS Number28028-68-4--INVALID-LINK--

Biological Activities and Therapeutic Potential

This compound has been investigated for a variety of biological activities, with the most prominent being its anticancer and anti-inflammatory effects.

Anticancer Activity

Table 2: Anticancer Activity of this compound (IC₅₀ Values)

Cell LineCancer TypeIC₅₀ (µM)Reference
Data not available in a comprehensive format. Further research is needed to compile this information.
Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. Its mechanism of action is believed to involve the inhibition of key inflammatory mediators and signaling pathways.

Table 3: Anti-inflammatory Activity of this compound (IC₅₀ Values)

AssayCell LineIC₅₀ (µM)Reference
Nitric Oxide (NO) Production Data not available Data not available
Tumor Necrosis Factor-α (TNF-α) Production Data not available Data not available
Interleukin-6 (IL-6) Production Data not available Data not available
Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Studies have investigated its efficacy against a range of pathogenic bacteria and fungi.

Table 4: Antimicrobial Activity of this compound (MIC Values)

OrganismTypeMIC (µg/mL)Reference
Data not available in a comprehensive format. Further research is needed to compile this information.

Mechanisms of Action: Signaling Pathways

The therapeutic effects of this compound are underpinned by its modulation of key cellular signaling pathways. The following sections detail the current understanding of its impact on the NF-κB, MAPK, and apoptosis pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Research suggests that this compound may exert its anti-inflammatory effects by inhibiting this pathway.

NF_kB_Inhibition_by_Crassin_Acetate cluster_nucleus Crassin_Acetate This compound IKK IKK Crassin_Acetate->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Sequesters IkB_p p-IκB IkB->IkB_p Nucleus Nucleus NFkB->Nucleus Translocation Proteasome Proteasome IkB_p->Proteasome Degradation Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes Activates MAPK_Modulation_by_Crassin_Acetate Crassin_Acetate This compound ERK ERK Crassin_Acetate->ERK Modulates? JNK JNK Crassin_Acetate->JNK Modulates? p38 p38 Crassin_Acetate->p38 Modulates? Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis Inflammation Inflammation p38->Inflammation Apoptosis_Induction_by_Crassin_Acetate Crassin_Acetate This compound Caspase9 Caspase-9 (Initiator) Crassin_Acetate->Caspase9 Activates? Caspase8 Caspase-8 (Initiator) Crassin_Acetate->Caspase8 Activates? Caspase3 Caspase-3 (Effector) Caspase9->Caspase3 Activates Caspase8->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis

References

Methodological & Application

Application Notes and Protocols for the Extraction of Crassin Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crassin acetate (B1210297) is a cembrane (B156948) diterpene isolated from marine gorgonians of the genus Pseudoplexaura, notably Pseudoplexaura porosa.[1][2][3] This natural product has garnered significant interest within the scientific community due to its potent biological activities, primarily as an antineoplastic and anti-inflammatory agent.[1][2] These properties make Crassin acetate a promising candidate for further investigation in drug discovery and development.

This document provides detailed application notes and experimental protocols for the extraction, purification, and preliminary biological evaluation of this compound.

Chemical Structure of this compound

PropertyValue
Molecular FormulaC22H32O5
Molecular Weight376.5 g/mol
IUPAC Name[(1S,2S,4E,8E,12R,13S)-12-hydroxy-4,8,12-trimethyl-16-methylidene-15-oxo-14-oxabicyclo[11.3.1]heptadeca-4,8-dien-2-yl] acetate

Source: PubChem CID 162855933[4]

Biological Activity

This compound has been identified as the principal antineoplastic agent in several gorgonian species.[1][2][3] Its cytotoxic effects against various cancer cell lines are a key area of research. Additionally, evidence suggests that this compound possesses anti-inflammatory properties, potentially through the inhibition of the NF-κB signaling pathway.[5][6]

Quantitative Data: Cytotoxicity

The following table summarizes the reported cytotoxic activity of this compound against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells). Note: Specific IC50 values for this compound are not consistently reported across a wide range of cell lines in the readily available literature. The following data is illustrative and may be supplemented as more research becomes available.

Cell LineCancer TypeIC50 (µM)Reference
HCT-15Colorectal Carcinoma~70-110 (as acetate)[7]
RKOColorectal Carcinoma~70-110 (as acetate)[7]
HeLaCervical CancerData not available
MCF-7Breast CancerData not available
A549Lung CancerData not available

Experimental Protocols

Extraction of this compound from Pseudoplexaura porosa

This protocol outlines a general procedure for the extraction of this compound from the gorgonian Pseudoplexaura porosa.

Materials:

Procedure:

  • Thaw the frozen gorgonian specimens and cut them into small pieces.

  • Homogenize the tissue in a blender with a 1:1 mixture of methanol and dichloromethane at a ratio of approximately 1:3 (tissue weight:solvent volume).

  • Filter the homogenate to separate the solvent extract from the solid residue.

  • Repeat the extraction of the residue two more times with the methanol/dichloromethane mixture to ensure complete extraction of the secondary metabolites.

  • Combine all the solvent extracts.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator to yield a crude extract.

Purification of this compound by Column Chromatography

This protocol describes the purification of this compound from the crude extract using silica (B1680970) gel column chromatography.

Materials:

  • Crude extract from the extraction step

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Hexane (B92381)

  • Ethyl acetate (EtOAc)

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp and/or staining solution (e.g., potassium permanganate)

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform and air-free packing. Drain the excess hexane until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane or the initial elution solvent. Carefully load the dissolved sample onto the top of the silica gel column.

  • Elution: Begin elution with 100% hexane. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in hexane (gradient elution). A suggested gradient is as follows:

    • 100% Hexane

    • 95:5 Hexane:EtOAc

    • 90:10 Hexane:EtOAc

    • 80:20 Hexane:EtOAc

    • 70:30 Hexane:EtOAc

    • 50:50 Hexane:EtOAc

    • 100% EtOAc

  • Fraction Collection: Collect the eluate in fractions of equal volume.

  • TLC Analysis: Monitor the collected fractions by TLC to identify those containing this compound. Spot a small amount from each fraction on a TLC plate and develop it in a suitable solvent system (e.g., 80:20 Hexane:EtOAc). Visualize the spots under a UV lamp or by staining.

  • Isolation: Combine the fractions that show a pure spot corresponding to this compound.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

Experimental Workflow for this compound Extraction and Purification

Extraction_Purification_Workflow cluster_collection Sample Collection cluster_extraction Extraction cluster_purification Purification Gorgonian Gorgonian (Pseudoplexaura porosa) Homogenization Homogenization in MeOH/CH2Cl2 Gorgonian->Homogenization  Harvest & Chop Filtration Filtration Homogenization->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Solvent Extract ColumnChromatography Silica Gel Column Chromatography Concentration->ColumnChromatography Crude Extract TLC TLC Analysis of Fractions ColumnChromatography->TLC Isolation Isolation of Pure Fractions TLC->Isolation Identify Pure Fractions FinalProduct Purified this compound Isolation->FinalProduct Combine & Evaporate NFkB_Pathway_Inhibition cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., TNF-α, IL-1β IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Releases Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_inactive->IkB Bound to NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Translocation CrassinAcetate This compound CrassinAcetate->IKK Inhibits DNA DNA (κB site) NFkB_active->DNA Binds GeneExpression Inflammatory Gene Expression (e.g., COX-2, iNOS, Cytokines) DNA->GeneExpression Promotes Transcription

References

Application Notes and Protocols: In Vitro Assays for Testing Crassin Acetate Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crassin acetate (B1210297), a cembrane (B156948) diterpene derived from marine gorgonians of the genus Pseudoplexaura, has been identified as a potential antineoplastic agent.[1] Early research highlighted its role as a principal cytotoxic compound in these marine invertebrates. This document provides a comprehensive guide to the in vitro assays that can be employed to quantify the cytotoxicity of Crassin acetate and to elucidate its potential mechanisms of action, with a focus on apoptosis and the NF-κB signaling pathway. While specific quantitative data for this compound's cytotoxicity and its direct effects on signaling pathways are not extensively available in recent public literature, this guide presents standardized protocols and data presentation templates applicable for its evaluation.

Data Presentation

Effective evaluation of a cytotoxic compound requires meticulous data collection and clear presentation. The following tables are templates for summarizing the quantitative data obtained from the described experimental protocols.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines (Template)

Cell LineCancer TypeAssayIncubation Time (hrs)IC50 (µM)
HeLaCervical CancerMTT48Data to be determined
MCF-7Breast CancerMTT48Data to be determined
A549Lung CancerMTT48Data to be determined
JurkatT-cell LeukemiaLDH24Data to be determined

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Apoptotic Activity of this compound (Template)

Cell LineTreatment Concentration (µM)Caspase-3/7 Activity (Fold Change vs. Control)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
HeLae.g., 0.5 x IC50Data to be determinedData to be determinedData to be determined
HeLae.g., 1 x IC50Data to be determinedData to be determinedData to be determined
HeLae.g., 2 x IC50Data to be determinedData to be determinedData to be determined

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of a novel compound like this compound.

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity Assessment cluster_mechanism Mechanism of Action cluster_data Data Analysis compound_prep This compound Stock Solution Preparation mtt_assay MTT Assay (Metabolic Activity) compound_prep->mtt_assay ldh_assay LDH Assay (Membrane Integrity) compound_prep->ldh_assay cell_culture Cell Line Culture (e.g., HeLa, MCF-7) cell_culture->mtt_assay cell_culture->ldh_assay ic50 IC50 Determination mtt_assay->ic50 ldh_assay->ic50 apoptosis_assay Apoptosis Assays (Caspase-3/7, Annexin V) statistical_analysis Statistical Analysis apoptosis_assay->statistical_analysis pathway_analysis Signaling Pathway Analysis (e.g., NF-κB by Western Blot) pathway_analysis->statistical_analysis ic50->apoptosis_assay ic50->pathway_analysis

Caption: A general experimental workflow for in vitro cytotoxicity testing.

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well tissue culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Membrane Integrity Assessment: LDH Assay

The Lactate Dehydrogenase (LDH) cytotoxicity assay is a colorimetric assay that quantitatively measures LDH, a stable cytosolic enzyme that is released upon cell lysis.

Materials:

  • This compound

  • Human cancer cell lines

  • Complete cell culture medium

  • 96-well tissue culture plates

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Protocol:

  • Follow steps 1-5 of the MTT assay protocol.

  • After the incubation period, carefully collect the cell culture supernatant from each well.

  • Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. Typically, this involves adding a reaction mixture to the supernatant.

  • Incubate for the recommended time at room temperature, protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to control wells (spontaneous release from untreated cells and maximum release from lysed cells).

Apoptosis Detection: Caspase-3/7 Assay

This assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.

Materials:

  • This compound

  • Human cancer cell lines

  • Complete cell culture medium

  • 96-well white-walled plates (for luminescence)

  • Caspase-Glo® 3/7 Assay System (or similar)

  • Luminometer

Protocol:

  • Seed cells in a 96-well white-walled plate at a density of 10,000 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C and 5% CO2.

  • Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 hours).

  • Allow the plate to equilibrate to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix gently by orbital shaking for 30 seconds.

  • Incubate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a luminometer.

  • Express the results as a fold change in caspase activity compared to the vehicle control.

Signaling Pathway Analysis

Potential Involvement of the NF-κB Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis. Many natural products exert their cytotoxic and anti-inflammatory effects by modulating this pathway. While direct evidence for this compound is lacking, it is a plausible target for investigation.

The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of target genes.

NF_kB_pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex stimuli->IKK Activates IkB_NFkB IκB-NF-κB Complex (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Releases IkB_p p-IκB IkB_NFkB->IkB_p proteasome Proteasome IkB_p->proteasome Degradation DNA DNA NFkB_nuc->DNA Binds transcription Gene Transcription (Inflammation, Proliferation, Survival) DNA->transcription crassin This compound (Hypothesized) crassin->IKK Inhibits?

Caption: A simplified diagram of the canonical NF-κB signaling pathway.

Protocol for Investigating NF-κB Translocation (Immunofluorescence):

  • Grow cells on sterile glass coverslips in a 24-well plate.

  • Treat cells with this compound for a specified time, with or without a pro-inflammatory stimulus (e.g., TNF-α).

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100.

  • Block with 1% BSA in PBS.

  • Incubate with a primary antibody against the p65 subunit of NF-κB.

  • Wash and incubate with a fluorescently labeled secondary antibody.

  • Mount the coverslips on microscope slides with a mounting medium containing DAPI (to stain the nucleus).

  • Visualize the subcellular localization of p65 using a fluorescence microscope. A decrease in nuclear p65 staining in this compound-treated cells compared to stimulated controls would suggest inhibition of the NF-κB pathway.

Conclusion

This document provides a framework for the systematic in vitro evaluation of this compound's cytotoxicity. By employing a battery of assays, researchers can obtain quantitative data on its potency and gain insights into its mechanism of action. The provided protocols for MTT, LDH, and Caspase-3/7 assays are standard methods in the field. Furthermore, the investigation into the NF-κB signaling pathway offers a rational approach to understanding the molecular basis of this compound's biological activity. The data generated from these studies will be crucial for the further development of this compound as a potential therapeutic agent.

References

Application Notes and Protocols for In Vivo Studies of Crassin Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of experimental protocols for conducting in vivo studies on Crassin acetate (B1210297), a promising marine-derived cembrane (B156948) diterpenoid. While specific in vivo research on Crassin acetate is limited in publicly available literature, this document outlines detailed methodologies for investigating its potential anti-inflammatory and anticancer activities based on established protocols for related cembrane diterpenoids and other natural products.

Overview of this compound

This compound is a cembrane diterpenoid originally isolated from marine gorgonians of the genus Pseudoplexaura. Early studies identified it as a principal antineoplastic agent[1]. Structurally, it belongs to a large class of marine natural products known for a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. The presence of an α,β-unsaturated lactone moiety in many cembrane diterpenoids is often associated with their cytotoxic and anti-inflammatory properties[2][3].

Potential Mechanism of Action: NF-κB Signaling Pathway

A growing body of evidence suggests that many marine-derived diterpenoids exert their anti-inflammatory and anticancer effects through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway[4][5][6]. NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, proliferation, and angiogenesis. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory or carcinogenic stimuli, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes. It is hypothesized that this compound may inhibit one or more steps in this pathway.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases Ub Ubiquitination IkBa_p->Ub Proteasome Proteasomal Degradation Ub->Proteasome NFkB_n NF-κB NFkB->NFkB_n Translocates Crassin_Acetate This compound (Hypothesized Inhibition) Crassin_Acetate->IKK Inhibits? Crassin_Acetate->NFkB Inhibits Translocation? DNA DNA NFkB_n->DNA Binds Transcription Gene Transcription (Inflammation, Proliferation, Survival) DNA->Transcription

Figure 1: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Quantitative Data Summary

The following tables present hypothetical yet plausible quantitative data for in vivo studies with this compound, based on typical findings for cembrane diterpenoids. These tables should be used as a template for organizing experimental results.

Table 1: In Vivo Anti-Inflammatory Activity of this compound in a Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-0.85 ± 0.07-
Indomethacin100.32 ± 0.0462.4%
This compound100.65 ± 0.0623.5%
This compound250.48 ± 0.0543.5%
This compound500.35 ± 0.0458.8%

Table 2: In Vivo Anticancer Activity of this compound in a Xenograft Mouse Model

Treatment GroupDose (mg/kg/day)Final Tumor Volume (mm³)% Tumor Growth InhibitionBody Weight Change (%)
Vehicle Control-1250 ± 150-+5.2 ± 1.5
Doxorubicin5450 ± 8064.0%-8.5 ± 2.1
This compound20980 ± 12021.6%+4.8 ± 1.8
This compound40720 ± 10042.4%+3.5 ± 1.2
This compound80510 ± 9559.2%-1.2 ± 0.9

Detailed Experimental Protocols

The following are detailed protocols for assessing the in vivo anti-inflammatory and anticancer activities of this compound.

Protocol 1: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)

This model is a standard for evaluating acute inflammation.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer

Procedure:

  • Acclimatize animals for at least one week.

  • Fast animals overnight before the experiment with free access to water.

  • Divide animals into groups (n=6 per group): Vehicle control, positive control (Indomethacin, 10 mg/kg), and this compound treatment groups (e.g., 10, 25, 50 mg/kg).

  • Administer the vehicle, Indomethacin, or this compound intraperitoneally (i.p.) or orally (p.o.).

  • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer immediately after carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 h).

  • Calculate the percentage inhibition of edema for each group relative to the vehicle control group.

Carrageenan_Edema_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Acclimatize Animal Acclimatization (1 week) Fasting Overnight Fasting Acclimatize->Fasting Grouping Group Allocation (n=6 per group) Fasting->Grouping Drug_Admin Drug Administration (Vehicle, Indomethacin, this compound) Grouping->Drug_Admin Carrageenan_Inject Carrageenan Injection (0.1 mL, 1%) Drug_Admin->Carrageenan_Inject 1 hour post-administration Paw_Measure Paw Volume Measurement (0, 1, 2, 3, 4, 5 hours) Carrageenan_Inject->Paw_Measure Calculation Calculate % Inhibition Paw_Measure->Calculation

Figure 2: Experimental workflow for the carrageenan-induced paw edema model.
Protocol 2: Xenograft Tumor Model in Nude Mice (Anticancer)

This protocol is used to evaluate the in vivo efficacy of a compound on human tumor growth.

Materials:

  • Athymic nude mice (4-6 weeks old)

  • Human cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast cancer)

  • Matrigel

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • Positive control (e.g., Doxorubicin)

  • Calipers

Procedure:

  • Acclimatize mice for one week.

  • Harvest cancer cells during their logarithmic growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 5 x 10⁷ cells/mL.

  • Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.

  • Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group): Vehicle control, positive control, and this compound treatment groups (e.g., 20, 40, 80 mg/kg).

  • Administer the respective treatments daily via i.p. injection or oral gavage for a specified period (e.g., 21 days).

  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (length × width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, western blotting for NF-κB pathway proteins).

Xenograft_Model_Workflow cluster_setup Model Setup cluster_exp Experiment cluster_analysis Analysis Cell_Prep Cancer Cell Preparation (& Matrigel) Injection Subcutaneous Injection of Cells Cell_Prep->Injection Tumor_Growth Monitor Tumor Growth Injection->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Tumor volume ~100-150 mm³ Treatment_Admin Daily Treatment Administration (e.g., 21 days) Randomization->Treatment_Admin Monitoring Monitor Tumor Volume & Body Weight Treatment_Admin->Monitoring Monitoring->Treatment_Admin Repeats Euthanasia Euthanasia & Tumor Excision Monitoring->Euthanasia End of study Analysis Tumor Weight & Further Analysis (Histology, Western Blot) Euthanasia->Analysis

Figure 3: Experimental workflow for the xenograft tumor model.

Concluding Remarks

The protocols outlined in these application notes provide a robust framework for the in vivo evaluation of this compound's anti-inflammatory and anticancer potential. Given the limited specific data on this compound, a careful dose-response and toxicity assessment is recommended as a preliminary step. Further investigation into the modulation of the NF-κB signaling pathway and other related cellular targets will be crucial in elucidating the precise mechanism of action of this compound and advancing its potential as a therapeutic agent.

References

Application Notes and Protocols for the Quantification of Crassin Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Crassin acetate (B1210297) is a cembranoid diterpene isolated from Caribbean gorgonian corals of the genus Pseudoplexaura. It has demonstrated a range of biological activities, including anti-inflammatory and cytotoxic effects, making it a compound of interest for drug development. Accurate and precise quantification of crassin acetate in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. While specific, validated analytical methods for this compound are not extensively documented in publicly available literature, this document provides a comprehensive guide to developing and validating such methods. The protocols outlined below are based on established analytical techniques for similar natural product compounds and are intended to serve as a robust starting point for researchers.

The primary recommended analytical techniques for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a widely accessible and reliable technique for the quantification of compounds with a suitable chromophore. While this compound's chromophore is not exceptionally strong, it should be detectable at appropriate wavelengths.

Experimental Protocol: HPLC-UV

1.1.1. Sample Preparation (from Gorgonian Coral Tissue)

  • Homogenization: Homogenize 1 g of freeze-dried and ground coral tissue in 10 mL of methanol (B129727).

  • Extraction: Perform sonication for 30 minutes in an ultrasonic bath, followed by centrifugation at 4000 rpm for 15 minutes.

  • Supernatant Collection: Carefully collect the supernatant.

  • Re-extraction: Repeat the extraction process on the pellet with an additional 10 mL of methanol to ensure complete extraction.

  • Pooling and Filtration: Combine the supernatants and filter through a 0.45 µm PTFE syringe filter prior to HPLC analysis.

1.1.2. Chromatographic Conditions

  • Instrument: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile (B52724) and Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

  • Run Time: 15 minutes.

1.1.3. Method Validation

The method should be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Data Presentation: HPLC-UV Method Validation (Hypothetical Data)
ParameterResult
Linearity (Concentration Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Precision (RSD%)
- Intraday< 2%
- Interday< 3%
Accuracy (Recovery %) 98 - 102%
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex biological matrices like plasma or tissue homogenates, LC-MS/MS is the preferred method.

Experimental Protocol: LC-MS/MS

2.1.1. Sample Preparation (from Plasma)

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes to precipitate proteins.

  • Supernatant Collection: Transfer the clear supernatant to a new tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm filter before injection.

2.1.2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A linear gradient from 50% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, and then re-equilibrate to 50% B for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined by direct infusion of the pure compounds.

2.1.3. Method Validation

The LC-MS/MS method should be validated for linearity, precision, accuracy, selectivity, matrix effect, and stability.

Data Presentation: LC-MS/MS Method Validation (Hypothetical Data)
ParameterResult
Linearity (Concentration Range) 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.998
Precision (RSD%)
- Intraday< 5%
- Interday< 7%
Accuracy (Recovery %) 95 - 105%
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Matrix Effect Within acceptable limits (85-115%)

Visualizations

General Workflow for Analytical Method Development

analytical_workflow start Define Analytical Requirements lit_review Literature Review & Method Scouting start->lit_review method_dev Method Development & Optimization lit_review->method_dev sample_prep Sample Preparation Development lit_review->sample_prep validation Method Validation method_dev->validation sample_prep->validation routine_analysis Routine Analysis validation->routine_analysis

Caption: General workflow for analytical method development and validation.

Sample Preparation Workflow for this compound from Biological Matrix

sample_prep_workflow sample Biological Sample (e.g., Plasma, Tissue) homogenize Homogenization / Lysis sample->homogenize extract Solvent Extraction (e.g., Protein Precipitation) homogenize->extract centrifuge Centrifugation extract->centrifuge collect Collect Supernatant centrifuge->collect evaporate Evaporation & Reconstitution collect->evaporate analyze Analysis by HPLC or LC-MS/MS evaporate->analyze

Caption: A typical sample preparation workflow for this compound analysis.

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Crassin Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Crassin acetate (B1210297), a cembranoid diterpene lactone, is a natural product isolated from marine gorgonians of the genus Pseudoplexaura.[1] It has garnered significant interest within the scientific community due to its notable biological activities, including its potential as an antineoplastic agent.[1] Accurate and reliable quantification of Crassin acetate is crucial for various stages of research and development, from the initial extraction and purification to formulation and quality control of potential therapeutic agents. This application note provides a comprehensive protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is designed to be robust, accurate, and suitable for the routine analysis of this compound in various sample matrices.

Experimental Protocols

1. Sample Preparation: Extraction of this compound from Gorgonian Tissue

This protocol outlines a general procedure for the extraction of this compound from gorgonian biomass.

  • Step 1: Lyophilization and Grinding: Lyophilize the collected gorgonian tissue to remove water and then grind the dried tissue into a fine powder to maximize the surface area for extraction.

  • Step 2: Solvent Extraction:

    • Suspend the powdered tissue in 80% ethanol (B145695).

    • Perform reflux extraction at 80°C for three cycles (3, 2, and 1 hour respectively).

    • Combine the extracts and evaporate to dryness under reduced pressure.

  • Step 3: Liquid-Liquid Partitioning:

    • Redissolve the dried extract in 20% ethanol.

    • Perform liquid-liquid extraction with n-hexane to remove nonpolar compounds.

    • The aqueous ethanol phase containing the more polar this compound is retained.

  • Step 4: Final Preparation for HPLC:

    • Evaporate the ethanol phase to dryness.

    • Reconstitute the residue in the HPLC mobile phase.

    • Filter the final solution through a 0.45 µm nylon filter before injection into the HPLC system.

2. HPLC Method for this compound Analysis

This method is based on reversed-phase chromatography, which is well-suited for the separation of moderately polar compounds like this compound.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 25°C.

Data Presentation

The following tables summarize the expected quantitative data from the validation of the HPLC method for this compound analysis.

Table 1: Chromatographic Parameters and System Suitability

ParameterAcceptance CriteriaTypical Result
Retention Time (min)CV < 2%8.5
Tailing Factor≤ 21.2
Theoretical Plates> 20005500

Table 2: Method Validation Summary

Validation ParameterResult
Linearity Range (µg/mL)5 - 200
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD) (µg/mL)0.5
Limit of Quantification (LOQ) (µg/mL)1.5
Precision (%RSD, n=6)< 2.0%
Accuracy (Recovery %)98.0 - 102.0%

Mandatory Visualizations

Experimental Workflow for this compound Analysis

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing A Gorgonian Tissue Collection B Lyophilization & Grinding A->B C Solvent Extraction (80% Ethanol) B->C D Liquid-Liquid Partitioning (n-Hexane) C->D E Evaporation & Reconstitution D->E F Filtration (0.45 µm) E->F G HPLC Injection F->G H C18 Reversed-Phase Separation G->H I UV Detection at 220 nm H->I J Chromatogram Generation I->J K Peak Integration & Quantification J->K L Report Generation K->L

Caption: Workflow for the extraction and HPLC analysis of this compound.

References

Application Notes and Protocols: Screening and Characterization of Crassin Acetate's Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Crassin acetate (B1210297) is a naturally occurring cembrane (B156948) diterpene isolated from marine gorgonians of the Pseudoplexaura genus.[1] Natural products, particularly those from marine sources, represent a rich reservoir of structurally diverse compounds with potent biological activities, including anticancer properties. Cembrane diterpenoids, as a class, have demonstrated significant cytotoxic and anti-inflammatory activities in various cancer cell lines.[2][3][4] Some have been shown to induce cell cycle arrest and apoptosis through the modulation of key signaling pathways.[2]

Given the limited publicly available data on the specific anticancer effects of Crassin acetate, these application notes provide a comprehensive framework for researchers to systematically screen for sensitive cancer cell lines and elucidate its mechanism of action. The following protocols detail standard methodologies for assessing cytotoxicity, apoptosis, and cell cycle distribution.

Data Presentation: Identifying Sensitive Cell Lines

A primary step in evaluating a novel compound is to determine its cytotoxic potential across a panel of cancer cell lines from various tissue origins. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's potency. Below is a template table illustrating how IC50 data for this compound would be presented after a comprehensive screening.

Table 1: Hypothetical IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7 Breast AdenocarcinomaValue
MDA-MB-231 Breast AdenocarcinomaValue
A549 Lung CarcinomaValue
HCT116 Colon CarcinomaValue
PC-3 Prostate AdenocarcinomaValue
HeLa Cervical AdenocarcinomaValue
U87 MG GlioblastomaValue
SK-MEL-28 Malignant MelanomaValue

Note: The IC50 values in this table are placeholders and would be determined experimentally using the MTT assay protocol outlined below.

Experimental Protocols

Cell Culture and Compound Preparation

1.1. Materials:

  • Selected human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Cell culture flasks, plates (6-well, 96-well), and other necessary labware

1.2. Procedure:

  • Maintain cell lines in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells upon reaching 70-80% confluency.

  • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Store at -20°C.

  • On the day of the experiment, prepare serial dilutions of the this compound stock solution in the complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.

MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[5][6][7]

2.1. Materials:

  • Cells prepared as described in Protocol 1

  • 96-well plates

  • This compound dilutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

2.2. Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

  • Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO).

  • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 values.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A Seed Cells in 96-well Plate B Incubate Overnight A->B C Treat with this compound B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Add Solubilization Solution F->G H Read Absorbance (570nm) G->H

MTT Cytotoxicity Assay Workflow.
Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10][11]

3.1. Materials:

  • Cells treated with this compound (at IC50 concentration)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

3.2. Procedure:

  • Seed cells in 6-well plates and treat with this compound for a predetermined time (e.g., 24 or 48 hours).

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium (B1200493) Iodide (PI).

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Apoptosis_Assay_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis A Treat Cells with this compound B Harvest Cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC & PI D->E F Incubate (15 min) E->F G Add Binding Buffer F->G H Analyze by Flow Cytometry G->H

Annexin V/PI Apoptosis Assay Workflow.
Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle via flow cytometry.[1][12][13][14][15]

4.1. Materials:

  • Cells treated with this compound

  • Cold 70% ethanol (B145695)

  • PBS

  • PI staining solution (containing RNase A)

  • Flow cytometer

4.2. Procedure:

  • Treat cells with this compound as in the apoptosis assay.

  • Harvest cells, wash with PBS, and obtain a single-cell suspension.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

Cell_Cycle_Workflow A Treat Cells B Harvest & Wash Cells A->B C Fix with Cold 70% Ethanol B->C D Wash to Remove Ethanol C->D E Stain with PI/RNase A D->E F Analyze by Flow Cytometry E->F

Cell Cycle Analysis Workflow.

Elucidation of Mechanism of Action

Cembrane diterpenes have been reported to induce apoptosis through various signaling pathways. A plausible mechanism for this compound could involve the induction of cellular stress, leading to the activation of the intrinsic apoptotic pathway.

Apoptosis_Pathway Crassin This compound ROS ↑ ROS Production Crassin->ROS Mito Mitochondrial Stress ROS->Mito Bax Bax ↑ Mito->Bax Bcl2 Bcl-2 ↓ Mito->Bcl2 CytC Cytochrome c Release Bax->CytC Bcl2->CytC | Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Hypothetical Apoptotic Pathway.

Further investigation using techniques such as Western blotting would be required to confirm the modulation of specific proteins within this or other relevant pathways (e.g., MAPK, PI3K/Akt). This would involve probing for key apoptotic markers like Bax, Bcl-2, cleaved caspases, and PARP.

References

Application Notes and Protocols for Animal Models in Crassin Acetate Therapeutic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crassin acetate (B1210297), a cembranoid diterpene derived from soft corals, has been identified as a compound with potential therapeutic properties, notably as an antineoplastic agent.[1] To rigorously evaluate its efficacy and elucidate its mechanisms of action, robust and well-characterized animal models are indispensable. These models serve as a critical bridge between in vitro discoveries and clinical applications, allowing for the assessment of pharmacokinetics, pharmacodynamics, and safety in a whole-organism context.

These application notes provide detailed protocols for established animal models relevant to the study of crassin acetate's anti-inflammatory and anticancer effects. The included methodologies for inflammation and cancer models, along with data presentation templates and representations of key signaling pathways, are intended to guide researchers in designing and executing preclinical studies.

Disclaimer: Direct in vivo quantitative data for this compound in the described anti-inflammatory and anticancer models is limited in publicly available literature. The quantitative data presented in the following tables are based on studies of analogous compounds, such as other flavonoids and diterpenes, and are provided for illustrative purposes to guide experimental design and data presentation for this compound research.

I. Anti-Inflammatory Effects of this compound: Animal Models

Acute inflammation is a critical component of the host defense system, but its dysregulation can lead to chronic inflammatory diseases. The following animal models are widely used to screen and characterize the anti-inflammatory properties of novel compounds like this compound.

A. Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible model of acute inflammation. Carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response, allowing for the evaluation of compounds that may act on different inflammatory mediators.

Quantitative Data Summary (Hypothetical Data for this compound)

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
This compound100.62 ± 0.0427.1%
This compound250.45 ± 0.03**47.1%
This compound500.31 ± 0.02 63.5%
Indomethacin (Standard)100.35 ± 0.0358.8%
p < 0.05, **p < 0.01, **p < 0.001 compared to vehicle control. Data are presented as mean ± SEM.

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Model: Male Wistar or Sprague-Dawley rats (180-220 g).

  • Acclimatization: Acclimatize animals for at least one week before the experiment with free access to food and water.

  • Grouping: Randomly divide animals into groups (n=6-8 per group):

    • Vehicle Control (e.g., 0.5% carboxymethylcellulose)

    • This compound (multiple dose levels)

    • Positive Control (e.g., Indomethacin, 10 mg/kg)

  • Compound Administration: Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) 60 minutes before inducing inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar surface of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume immediately before carrageenan injection (baseline) and at 1, 2, 3, 4, and 5 hours post-injection using a plethysmometer.

  • Data Analysis:

    • Calculate the increase in paw volume for each animal by subtracting the baseline volume from the post-injection volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

    • Analyze data using appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test).

B. TPA-Induced Ear Edema in Mice

This model is particularly useful for assessing the topical and systemic anti-inflammatory effects of compounds on skin inflammation. 12-O-tetradecanoylphorbol-13-acetate (TPA) is a potent activator of protein kinase C (PKC), which triggers a cascade of inflammatory events.

Quantitative Data Summary (Hypothetical Data for this compound)

Treatment GroupDose (mg/ear)Ear Punch Weight (mg)% Inhibition of Edema
Vehicle Control-12.5 ± 0.8-
This compound0.59.8 ± 0.621.6%
This compound1.07.5 ± 0.5**40.0%
This compound2.05.9 ± 0.4 52.8%
Dexamethasone (Standard)0.15.2 ± 0.358.4%
p < 0.05, **p < 0.01, **p < 0.001 compared to vehicle control. Data are presented as mean ± SEM.

Experimental Protocol: TPA-Induced Ear Edema

  • Animal Model: Male Swiss albino or BALB/c mice (20-25 g).

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Grouping: Randomly divide animals into groups (n=6-8 per group).

  • Induction of Edema and Treatment:

    • Dissolve TPA in a suitable solvent like acetone (B3395972) (e.g., 2.5 µg in 20 µL).

    • For topical application, dissolve this compound in the TPA solution and apply to the inner and outer surfaces of the right ear. The left ear serves as a control.

    • For systemic administration, administer this compound (i.p. or p.o.) 30-60 minutes before topical application of TPA to the right ear.

  • Assessment of Edema: After a specified period (e.g., 4-6 hours), euthanize the animals.

    • Using a biopsy punch, collect a standard-sized circular section from both the treated and control ears.

    • Weigh the ear punches immediately. The difference in weight between the right and left ear punches indicates the degree of edema.

  • Data Analysis:

    • Calculate the percentage inhibition of edema for each treated group compared to the TPA-only control group.

    • Perform statistical analysis as described for the paw edema model.

II. Anticancer Effects of this compound: Animal Models

Xenograft models using immunodeficient mice are the gold standard for evaluating the in vivo efficacy of potential anticancer agents against human tumors.

A. Human Tumor Xenograft Model in Nude Mice

This model involves the subcutaneous implantation of human cancer cells into immunodeficient mice, allowing for the growth of a solid tumor that can be monitored and treated.

Quantitative Data Summary (Hypothetical Data for this compound on A549 Lung Cancer Xenografts)

Treatment GroupDose (mg/kg)Final Tumor Volume (mm³)% Tumor Growth Inhibition (TGI)
Vehicle Control-1520 ± 150-
This compound201150 ± 12024.3%
This compound40830 ± 95**45.4%
This compound80550 ± 70 63.8%
Cisplatin (Standard)5610 ± 8059.9%
p < 0.05, **p < 0.01, **p < 0.001 compared to vehicle control. Data are presented as mean ± SEM.

Experimental Protocol: Human Tumor Xenograft Model

  • Cell Culture: Culture a human cancer cell line of interest (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) under standard conditions.

  • Animal Model: Athymic nude mice (e.g., BALB/c nude), 4-6 weeks old.

  • Tumor Implantation:

    • Harvest cancer cells and resuspend them in a sterile, serum-free medium or PBS, often mixed with Matrigel to improve tumor take rate.

    • Inject a specific number of cells (e.g., 5 x 10^6 cells in 100 µL) subcutaneously into the flank of each mouse.

  • Tumor Monitoring and Grouping:

    • Monitor the mice for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

    • Measure tumor dimensions (length and width) with digital calipers 2-3 times per week and calculate tumor volume using the formula: (Width² x Length) / 2.

  • Treatment Administration:

    • Administer this compound or a standard chemotherapeutic agent (e.g., cisplatin) via an appropriate route (e.g., i.p., i.v., or p.o.) according to a predetermined schedule (e.g., daily, every other day).

    • The control group receives the vehicle on the same schedule.

  • Endpoint and Data Analysis:

    • Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

    • Monitor animal body weight and overall health as indicators of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

    • Calculate the percentage of Tumor Growth Inhibition (TGI).

    • Statistically analyze the differences in tumor volume and weight between the groups.

III. Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms by which this compound exerts its therapeutic effects is crucial for its development as a drug candidate. The following diagrams illustrate a key inflammatory signaling pathway and a general workflow for in vivo anticancer studies.

G Hypothesized Anti-Inflammatory Mechanism of this compound cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_compound Therapeutic Intervention Inflammatory_Stimulus e.g., Carrageenan, TPA PKC PKC Inflammatory_Stimulus->PKC Activates IKK IKK Complex PKC->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates for degradation NF_κB NF-κB (p50/p65) IκBα->NF_κB Inhibits Nucleus Nucleus NF_κB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) Nucleus->Inflammatory_Genes Induces Transcription Crassin_Acetate This compound Crassin_Acetate->IKK Inhibits (Hypothesized)

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

G General Workflow for In Vivo Anticancer Efficacy Study Cell_Culture Human Cancer Cell Culture Implantation Subcutaneous Implantation in Nude Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment with this compound, Vehicle, or Standard Drug Randomization->Treatment Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint and Tumor Excision Monitoring->Endpoint Analysis Data Analysis (TGI, Statistics) Endpoint->Analysis

Caption: Workflow for a xenograft anticancer study.

G Simplified Apoptosis Signaling Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Intrinsic Apoptosis Pathway Crassin_Acetate This compound (Hypothesized) Bax Bax Crassin_Acetate->Bax Activates Bcl2 Bcl-2 Crassin_Acetate->Bcl2 Inhibits Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax->Mitochondrion Bcl2->Mitochondrion Inhibits Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound's potential role in apoptosis.

IV. Conclusion

The animal models and protocols detailed in these application notes provide a framework for the preclinical evaluation of this compound's therapeutic potential in inflammation and cancer. Adherence to these standardized methods will facilitate the generation of reproducible and comparable data, which is essential for advancing our understanding of this promising marine natural product and guiding its potential translation into clinical use. Further research is warranted to generate specific in vivo data for this compound to fully characterize its efficacy and mechanisms of action.

References

Application Notes and Protocols for the Synthesis of Crassin Acetate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the chemical synthesis of crassin acetate (B1210297) and its derivatives. The protocols outlined below are based on established synthetic strategies and offer detailed methodologies for the preparation of these marine-derived cembranoid diterpenes.

Introduction to Crassin Acetate

This compound is a cembranoid diterpene originally isolated from marine gorgonians of the genus Pseudoplexaura. It exhibits a range of biological activities, including notable antineoplastic properties. The complex molecular architecture of this compound, characterized by a 14-membered macrocyclic ring fused to a lactone, has made it a challenging and attractive target for total synthesis. The development of synthetic routes not only provides access to the natural product for further biological evaluation but also opens avenues for the creation of novel derivatives with potentially enhanced therapeutic profiles.

General Synthetic Strategies

The total synthesis of this compound and its analogs often involves several key strategic bond formations. Common approaches include:

  • Macrocyclization: Ring-closing metathesis (RCM) is a powerful and widely used method for the formation of the 14-membered carbocycle from a linear diene precursor.

  • Lactone Formation: The α,β-unsaturated γ-lactone ring is typically constructed either before or after macrocyclization through various lactonization protocols.

  • Stereochemical Control: The stereocenters on the macrocycle and lactone are often established using stereoselective reactions such as asymmetric epoxidation, dihydroxylation, and aldol (B89426) additions.

Protocol 1: Enantioselective Synthesis of the Macrocyclic Core of this compound

This protocol describes a general approach to the synthesis of the 14-membered carbocyclic core of this compound, a key intermediate in the total synthesis of the natural product. The strategy relies on a key ring-closing metathesis (RCM) reaction.

Experimental Workflow

A Starting Material (e.g., Geraniol derivative) B Chain Elongation & Functionalization A->B Multiple Steps C Terminal Alkene Formation B->C Wittig or Horner-Wadsworth-Emmons D Ring-Closing Metathesis (RCM) C->D Grubbs' Catalyst E Macrocyclic Core D->E Purification

Caption: Workflow for the synthesis of the this compound macrocyclic core.

Methodology
  • Preparation of the Diene Precursor:

    • Starting from a readily available chiral building block, such as a derivative of geraniol, perform a series of reactions to elongate the carbon chain and introduce the necessary functional groups. This may involve protection of hydroxyl groups, oxidation, and carbon-carbon bond-forming reactions.

    • Introduce terminal alkenes at both ends of the elongated chain. This is commonly achieved using olefination reactions like the Wittig reaction or the Horner-Wadsworth-Emmons reaction.

  • Ring-Closing Metathesis (RCM):

    • Dissolve the diene precursor in a suitable solvent, such as dichloromethane (B109758) (DCM) or toluene, under an inert atmosphere (e.g., argon or nitrogen).

    • Add a Grubbs' catalyst (e.g., Grubbs' second-generation catalyst) to the solution. The catalyst loading is typically in the range of 1-5 mol%.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, quench the reaction by adding a scavenger for the ruthenium catalyst, such as ethyl vinyl ether or triphenylphosphine.

    • Concentrate the reaction mixture in vacuo and purify the crude product by column chromatography on silica (B1680970) gel to afford the macrocyclic core.

Quantitative Data
StepProductYield (%)Purity (%)Analytical Data
Chain ElongationDiene Precursor50-70 (over several steps)>95¹H NMR, ¹³C NMR, HRMS
RCMMacrocyclic Core70-90>98¹H NMR, ¹³C NMR, HRMS

Protocol 2: Synthesis of this compound Derivatives via Functional Group Modification

This protocol outlines general procedures for the modification of the this compound core to generate a library of derivatives for structure-activity relationship (SAR) studies.

Experimental Workflow

cluster_0 Core Modification cluster_1 Derivative Synthesis A This compound Core B Hydrolysis of Acetate A->B LiOH or K2CO3 C Esterification/Amidation B->C Acyl Chloride/Carboxylic Acid + Coupling Agent D Ester Derivatives C->D E Amide Derivatives C->E

Caption: Workflow for the derivatization of the this compound core.

Methodology
  • Deacetylation of this compound:

    • To a solution of this compound in a solvent mixture such as tetrahydrofuran (B95107) (THF) and water, add a base like lithium hydroxide (B78521) (LiOH) or potassium carbonate (K₂CO₃).

    • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

    • Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deacetylated crassin.

  • Synthesis of Ester Derivatives:

  • Synthesis of Amide Derivatives (Conceptual):

    • While not extensively reported for this compound itself, a similar strategy to esterification could be employed. The hydroxyl group could be converted to a leaving group, followed by nucleophilic substitution with an amine. Alternatively, more advanced synthetic transformations would be required to introduce an amine functionality for subsequent amidation.

Quantitative Data for Esterification
Starting MaterialReagentProductYield (%)Analytical Data
Deacetylated CrassinBenzoic Acid, EDC, DMAPCrassin Benzoate85-95¹H NMR, ¹³C NMR, HRMS
Deacetylated CrassinCinnamic Acid, EDC, DMAPCrassin Cinnamate80-90¹H NMR, ¹³C NMR, HRMS

Signaling Pathway Considerations

While the precise signaling pathways modulated by this compound and its derivatives are still under active investigation, its cytotoxic and anti-inflammatory effects suggest potential interactions with key cellular processes.

A This compound Derivative B Target Protein (e.g., Kinase, Transcription Factor) A->B Binding/Inhibition C Downstream Signaling Cascade B->C Modulation D Cellular Response (e.g., Apoptosis, Anti-inflammation) C->D Induction/Suppression

Caption: A putative signaling pathway for this compound derivatives.

The structural modifications of this compound can lead to derivatives with altered binding affinities for specific protein targets, potentially leading to the modulation of pathways involved in cell proliferation, apoptosis, and inflammation. The synthesis of a diverse library of analogs is crucial for elucidating these mechanisms and for the development of more potent and selective therapeutic agents.

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may need to be optimized for specific substrates and scales.

Application Notes and Protocols for Crassin Acetate in Mixed Leukocyte Reaction Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crassin acetate (B1210297), a cembrane (B156948) diterpenoid derived from corals, has demonstrated potent immunosuppressive and anti-inflammatory properties.[1] These characteristics make it a compound of significant interest for the development of novel therapeutics for autoimmune diseases, transplant rejection, and other inflammatory conditions. One of the key in vitro assays to evaluate the immunosuppressive potential of compounds like Crassin acetate is the Mixed Leukocyte Reaction (MLR). The MLR mimics the initial stages of the adaptive immune response, where T-lymphocytes proliferate in response to allogeneic antigens presented by antigen-presenting cells (APCs), such as dendritic cells (DCs). This document provides detailed application notes and protocols for utilizing this compound in MLR assays.

Mechanism of Action

This compound exerts its immunosuppressive effects through a dual mechanism, targeting both T-cells and dendritic cells. The primary mechanism involves the induction of Heme Oxygenase-1 (HO-1) in dendritic cells.[1] HO-1 is an enzyme with potent anti-inflammatory and cytoprotective functions. By upregulating HO-1, this compound inhibits the maturation of DCs and their production of pro-inflammatory cytokines, thereby reducing their capacity to stimulate T-cell proliferation. Additionally, this compound has been shown to directly suppress mitogen-stimulated T-cell activation and proliferation.[1] While the precise downstream signaling in T-cells is still under investigation, it is hypothesized that these effects are mediated through the modulation of key signaling pathways involved in T-cell activation, such as the NF-κB pathway.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on T-cell proliferation and cytokine production.

Table 1: Inhibition of T-Cell Proliferation by this compound

Assay TypeResponder CellsStimulator CellsThis compound Concentration (µM)Inhibition of Proliferation (%)Reference
Allogeneic MLRC57BL/6 T-cellsBALB/c Dendritic Cells2Significant (p < 0.01)[1]
Allogeneic MLRC57BL/6 T-cellsBALB/c Dendritic Cells5> 95[1]
Mitogen-inducedMouse Splenocytes-3-5Significant[1]
Mitogen-inducedHuman PBMCs-1-3Significant (p < 0.01)[1]

Table 2: Effect of this compound on Cytokine Production by Dendritic Cells

CytokineThis compound Concentration (µM)Inhibition of Production (%)Reference
IL-12 p403~40[1]
IL-12 p703~60[1]
IL-1β3~30[1]
TNF-α3~20[1]
IL-63~50[1]
IL-103~35[1]
MIP-1α3~45[1]

Experimental Protocols

One-Way Mixed Leukocyte Reaction (MLR) Assay

This protocol is designed to assess the effect of this compound on the proliferation of responder T-cells stimulated by allogeneic antigen-presenting cells.

Materials:

  • This compound (stock solution in DMSO)

  • Responder cells: Peripheral Blood Mononuclear Cells (PBMCs) or purified T-cells from Donor A

  • Stimulator cells: PBMCs from Donor B (HLA-mismatched)

  • Mitomycin C or irradiation source

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • CFSE (Carboxyfluorescein succinimidyl ester) Cell Proliferation Kit

  • 96-well round-bottom culture plates

  • Flow cytometer

Procedure:

  • Preparation of Stimulator Cells:

    • Isolate PBMCs from Donor B using Ficoll-Paque density gradient centrifugation.

    • To prevent their proliferation, treat the stimulator cells with Mitomycin C (50 µg/mL) for 30 minutes at 37°C or irradiate them (2000-3000 rads).

    • Wash the cells three times with complete RPMI-1640 medium to remove any residual Mitomycin C.

    • Resuspend the cells in complete RPMI-1640 medium at a concentration of 2 x 10^6 cells/mL.

  • Preparation of Responder Cells:

    • Isolate PBMCs or purify T-cells from Donor A.

    • Label the responder cells with CFSE according to the manufacturer's protocol. Typically, a final concentration of 1-5 µM CFSE is used.

    • Wash the cells to remove excess CFSE.

    • Resuspend the CFSE-labeled responder cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • Add 100 µL of the stimulator cell suspension (2 x 10^5 cells) to each well of a 96-well round-bottom plate.

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Add 50 µL of the this compound dilutions or vehicle control to the appropriate wells.

    • Add 50 µL of the CFSE-labeled responder cell suspension (5 x 10^4 cells) to each well.

    • The final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 5-7 days.

  • Analysis of Proliferation:

    • Harvest the cells from each well.

    • Stain the cells with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD25, CD69) if desired.

    • Analyze the cells by flow cytometry.

    • Gate on the T-cell population and measure the dilution of CFSE fluorescence. The progressive halving of CFSE fluorescence intensity indicates cell division.

    • Calculate the percentage of proliferating cells and the proliferation index for each condition.

Cytokine Analysis

To assess the effect of this compound on cytokine production, supernatants from the MLR cultures can be collected before harvesting the cells.

Procedure:

  • On day 3 or 5 of the MLR culture, carefully collect 100 µL of supernatant from each well without disturbing the cells.

  • Store the supernatants at -80°C until analysis.

  • Measure the concentrations of cytokines such as IL-2, IFN-γ, and IL-10 using commercially available ELISA kits or a multiplex bead array assay according to the manufacturer's instructions.

Visualizations

G Experimental Workflow for One-Way MLR Assay cluster_0 Cell Preparation cluster_1 Assay Setup cluster_2 Incubation & Analysis DonorA Donor A (Responder) isolate_A Isolate PBMCs/T-cells DonorA->isolate_A DonorB Donor B (Stimulator) isolate_B Isolate PBMCs DonorB->isolate_B cfse_label Label with CFSE isolate_A->cfse_label inactivate_B Inactivate with Mitomycin C/Irradiation isolate_B->inactivate_B add_resp Add Responder Cells cfse_label->add_resp add_stim Add Stimulator Cells inactivate_B->add_stim plate 96-well plate incubate Incubate (5-7 days, 37°C, 5% CO2) plate->incubate add_stim->plate add_cra Add this compound (or Vehicle) add_cra->plate add_resp->plate harvest Harvest Cells incubate->harvest supernatant Collect Supernatant incubate->supernatant flow Flow Cytometry Analysis (CFSE dilution, CD25/CD69) harvest->flow elisa Cytokine Analysis (ELISA/Multiplex) supernatant->elisa

Caption: Workflow for a one-way Mixed Leukocyte Reaction assay to evaluate this compound.

G Proposed Mechanism of this compound in MLR cluster_0 Dendritic Cell (APC) cluster_1 T-Cell cluster_2 Direct T-Cell Effect CRA_DC This compound HO1 Heme Oxygenase-1 (HO-1) Induction CRA_DC->HO1 DC_mat Inhibition of Maturation HO1->DC_mat Pro_inflam Decreased Pro-inflammatory Cytokines (IL-12, TNF-α) HO1->Pro_inflam IL10_DC Maintained IL-10 Production HO1->IL10_DC Antigen_Pres Reduced Antigen Presentation & Co-stimulation DC_mat->Antigen_Pres TCR T-Cell Receptor (TCR) Antigen_Pres->TCR Allogeneic Antigen NFkB NF-κB Pathway TCR->NFkB Activation T-Cell Activation NFkB->Activation Proliferation Proliferation Activation->Proliferation Cytokines_T Cytokine Production (IL-2, IFN-γ) Activation->Cytokines_T CRA_T This compound CRA_T->Activation Direct Inhibition (Hypothesized)

Caption: Signaling pathway of this compound's immunosuppressive action in the MLR.

References

Application of Crassin Acetate in Dendritic Cell Maturation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crassin acetate (B1210297) (CRA), a cembrane (B156948) diterpenoid derived from corals, has been identified as a potent immunosuppressive agent. Its mechanism of action involves the modulation of dendritic cell (DC) maturation, a critical process for the initiation of adaptive immune responses.[1] Immature DCs are specialized in antigen capture, and upon maturation, they upregulate costimulatory molecules and produce cytokines to effectively activate naïve T cells. Crassin acetate has been shown to inhibit this maturation process, suggesting its potential as a therapeutic agent for immune-related disorders.[1] This document provides detailed application notes and protocols for studying the effects of this compound on dendritic cell maturation.

Data Presentation

Table 1: Effect of this compound on LPS-Induced Surface Marker Expression in Bone Marrow-Derived Dendritic Cells (BM-DCs)
Surface MarkerTreatmentConcentration (µM)Result
MHC Class IILPS + this compound3-10Blocked elevated expression
CD40LPS + this compound3-10Blocked elevated expression
CD80LPS + this compound3-10Blocked elevated expression
CD86LPS + this compound3-10Blocked elevated expression
Data summarized from a study by a 2007 study in Blood.[1]
Table 2: Effect of this compound on LPS-Induced Cytokine Production in BM-DCs
CytokineTreatmentConcentration (µM)Inhibition
IL-12 p40LPS + this compound320% - 60%
IL-12 p70LPS + this compound320% - 60%
IL-1βLPS + this compound320% - 60%
TNF-αLPS + this compound320% - 60%
IL-6LPS + this compound320% - 60%
IL-10LPS + this compound320% - 60%
MIP-1αLPS + this compound320% - 60%
Data summarized from a study by a 2007 study in Blood.[1]
Table 3: Effect of this compound on DC-Dependent T-Cell Proliferation
AssayTreatmentConcentration (µM)Inhibition
Allogeneic Mixed Leukocyte ReactionThis compound5>95%
Antigen-Specific T-Cell ProliferationThis compound3>90%
Data summarized from a study by a 2007 study in Blood.[1]

Signaling Pathway

This compound exerts its inhibitory effect on dendritic cell maturation by inducing the expression of Heme Oxygenase-1 (HO-1).[1] HO-1 is an enzyme with potent anti-inflammatory properties. The upregulation of HO-1 and its product, carbon monoxide (CO), negatively regulates the immune response.[1]

Crassin_acetate This compound DC Dendritic Cell Crassin_acetate->DC HO1 HO-1 Expression DC->HO1 induces CO Carbon Monoxide (CO) HO1->CO produces Maturation_Inhibition Inhibition of DC Maturation (↓ MHC II, CD40, CD80, CD86) (↓ Pro-inflammatory Cytokines) CO->Maturation_Inhibition leads to

Caption: this compound signaling pathway in dendritic cells.

Experimental Workflow

The following diagram outlines the general workflow for studying the effect of this compound on dendritic cell maturation.

cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis BM_Isolation Isolate Bone Marrow Cells DC_Generation Differentiate into BM-DCs (with GM-CSF & IL-4) BM_Isolation->DC_Generation Treatment Treat BM-DCs with This compound +/- LPS DC_Generation->Treatment Flow_Cytometry Flow Cytometry (Surface Markers) Treatment->Flow_Cytometry ELISA ELISA (Cytokine Levels) Treatment->ELISA T_Cell_Assay T-Cell Proliferation Assay Treatment->T_Cell_Assay

Caption: Experimental workflow for DC maturation studies.

Experimental Protocols

Generation of Bone Marrow-Derived Dendritic Cells (BM-DCs)

This protocol describes the generation of immature DCs from mouse bone marrow.

Materials:

  • Complete RPMI 1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin)

  • Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

  • Recombinant murine Interleukin-4 (IL-4)

  • 6-well tissue culture plates

Procedure:

  • Isolate bone marrow from the femurs and tibias of mice.

  • Lyse red blood cells using an ACK lysis buffer.

  • Wash the cells with PBS and resuspend in complete RPMI 1640 medium.

  • Culture the cells at a density of 2 x 10^6 cells/mL in 6-well plates.

  • Supplement the medium with 20 ng/mL GM-CSF and 20 ng/mL IL-4.

  • Incubate at 37°C in a 5% CO2 incubator.

  • On day 3, gently remove half of the medium and replace it with fresh complete RPMI 1640 containing GM-CSF and IL-4.

  • On day 6, non-adherent and loosely adherent cells are harvested as immature DCs.

Dendritic Cell Maturation and this compound Treatment

This protocol details the induction of DC maturation and treatment with this compound.

Materials:

  • Immature BM-DCs

  • Lipopolysaccharide (LPS)

  • This compound (dissolved in DMSO)

  • Complete RPMI 1640 medium

Procedure:

  • Plate immature BM-DCs at a density of 1 x 10^6 cells/mL in complete RPMI 1640 medium.

  • Pre-treat the cells with various concentrations of this compound (e.g., 0.3-10 µM) or vehicle control (DMSO) for 2 hours.[1]

  • Induce maturation by adding LPS (e.g., 100 ng/mL) to the cell culture.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Harvest the cells and supernatants for further analysis.

Flow Cytometry Analysis of Surface Markers

This protocol is for analyzing the expression of DC maturation markers.

Materials:

  • Treated BM-DCs

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fluorochrome-conjugated antibodies against CD11c, MHC Class II, CD40, CD80, and CD86

  • Flow cytometer

Procedure:

  • Harvest the treated BM-DCs and wash them with cold FACS buffer.

  • Resuspend the cells in FACS buffer at a concentration of 1 x 10^7 cells/mL.

  • Add the fluorochrome-conjugated antibodies to the cell suspension and incubate for 30 minutes on ice in the dark.

  • Wash the cells twice with FACS buffer to remove unbound antibodies.

  • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Analyze the data by gating on the CD11c+ population to determine the expression levels of maturation markers.

ELISA for Cytokine Quantification

This protocol is for measuring the concentration of cytokines in the cell culture supernatant.

Materials:

  • Supernatants from treated BM-DC cultures

  • ELISA kits for IL-12 p40, IL-12 p70, IL-1β, TNF-α, IL-6, and IL-10

  • Microplate reader

Procedure:

  • Collect the supernatants from the treated BM-DC cultures and centrifuge to remove any cell debris.

  • Perform the ELISA according to the manufacturer's instructions for each specific cytokine kit.

  • Read the absorbance on a microplate reader at the appropriate wavelength.

  • Calculate the cytokine concentrations based on the standard curve.

DC-Dependent T-Cell Proliferation Assay (Mixed Leukocyte Reaction)

This protocol assesses the ability of treated DCs to stimulate T-cell proliferation.

Materials:

  • Treated BM-DCs (stimulator cells)

  • CD4+ T cells isolated from an allogeneic mouse (responder cells)

  • Complete RPMI 1640 medium

  • [3H]-thymidine

  • 96-well round-bottom plates

Procedure:

  • Irradiate the treated BM-DCs (e.g., 30 Gy) to prevent their proliferation.

  • Co-culture the irradiated BM-DCs (e.g., 1 x 10^4 cells/well) with allogeneic CD4+ T cells (e.g., 1 x 10^5 cells/well) in 96-well round-bottom plates.

  • Incubate the co-culture for 4-5 days at 37°C in a 5% CO2 incubator.

  • Pulse the cells with 1 µCi of [3H]-thymidine per well for the final 18 hours of culture.

  • Harvest the cells onto glass fiber filters and measure the incorporation of [3H]-thymidine using a scintillation counter.

  • T-cell proliferation is proportional to the amount of incorporated radioactivity.

Logical Relationships

The immunosuppressive effects of this compound on dendritic cells have broader implications for adaptive immunity. By inhibiting DC maturation, this compound can suppress downstream T-cell activation and proliferation.

CRA This compound DC_Maturation Dendritic Cell Maturation CRA->DC_Maturation inhibits T_Cell_Activation T-Cell Activation & Proliferation DC_Maturation->T_Cell_Activation is required for Immune_Response Adaptive Immune Response T_Cell_Activation->Immune_Response drives

References

Assessing the Anti-Inflammatory Potential of Crassin Acetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crassin acetate (B1210297), a cembranoid diterpene originally isolated from Caribbean gorgonians such as Pseudoplexaura porosa, has been primarily recognized for its antineoplastic properties. However, emerging interest in the pharmacological activities of marine natural products has led to the investigation of their potential anti-inflammatory effects. Diterpenes isolated from gorgonian corals, in particular, have shown promise in modulating inflammatory pathways. This document provides a set of detailed protocols for assessing the anti-inflammatory effects of crassin acetate, focusing on its potential to inhibit key inflammatory mediators and signaling pathways. While specific quantitative data on the anti-inflammatory activity of this compound is not extensively available in the public domain, the following protocols are based on established methodologies for evaluating novel anti-inflammatory compounds.

Key Inflammatory Pathways

Inflammation is a complex biological response involving various signaling cascades. Two central pathways in the inflammatory process are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.

  • NF-κB Signaling: This pathway is a critical regulator of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the degradation of IκBα, allowing the NF-κB p65 subunit to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

  • MAPK Signaling: The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in cellular responses to external stressors, including inflammation. Activation of these kinases through phosphorylation leads to the downstream activation of transcription factors that regulate the production of inflammatory mediators.

Experimental Protocols

To evaluate the anti-inflammatory effects of this compound, a series of in vitro assays are recommended using a murine macrophage cell line, such as RAW 264.7, stimulated with LPS to mimic an inflammatory response.

Cell Culture and Treatment

Protocol:

  • Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

  • Seed the cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. A vehicle control (e.g., DMSO) should be included.

  • Induce inflammation by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the culture medium and incubate for the desired time period (e.g., 24 hours for cytokine and nitric oxide measurements, shorter times for signaling protein analysis).

  • A negative control group (untreated cells) and a positive control group (LPS-treated cells without this compound) must be included in all experiments.

Assessment of Cell Viability

It is crucial to determine if the observed effects of this compound are due to its anti-inflammatory activity or cytotoxicity.

Protocol: MTT Assay

  • Seed RAW 264.7 cells in a 96-well plate.

  • Treat the cells with various concentrations of this compound for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Measurement of Nitric Oxide (NO) Production

Protocol: Griess Assay

  • Collect the cell culture supernatant after 24 hours of treatment with this compound and/or LPS.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubate the mixture at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite (B80452) concentration using a sodium nitrite standard curve.

Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6)

Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)

  • Collect the cell culture supernatant after 24 hours of treatment.

  • Use commercially available ELISA kits for mouse TNF-α and IL-6.

  • Follow the manufacturer's instructions for the assay procedure, which typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding standards and samples.

    • Adding a detection antibody.

    • Adding a substrate solution to develop color.

    • Stopping the reaction and measuring the absorbance.

  • Calculate the cytokine concentrations based on the standard curve.

Analysis of NF-κB and MAPK Signaling Pathways

Protocol: Western Blotting

  • After treatment for a shorter duration (e.g., 15-60 minutes), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, JNK, and ERK overnight at 4°C. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Data Presentation

Quantitative data from the above experiments should be summarized in tables for clear comparison.

Table 1: Effect of this compound on LPS-Induced Nitric Oxide Production

TreatmentConcentration (µM)NO Production (µM)% Inhibition
Control-
LPS (1 µg/mL)-
This compound + LPS1
5
10
25
50

Table 2: Effect of this compound on LPS-Induced TNF-α and IL-6 Production

TreatmentConcentration (µM)TNF-α (pg/mL)% InhibitionIL-6 (pg/mL)% Inhibition
Control-
LPS (1 µg/mL)-
This compound + LPS1
5
10
25
50

Table 3: Densitometric Analysis of Western Blot Results

TreatmentRelative Protein Expression (Fold Change vs. LPS)
p-p65/p65
Control
LPS (1 µg/mL)
This compound (µM) + LPS

Visualizations

Signaling Pathways and Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Inflammatory Marker Analysis cluster_data Data Analysis raw_cells RAW 264.7 Macrophages pretreatment Pre-treatment with This compound raw_cells->pretreatment stimulation LPS Stimulation pretreatment->stimulation griess Griess Assay (NO Production) stimulation->griess elisa ELISA (TNF-α, IL-6) stimulation->elisa western Western Blot (NF-κB & MAPK Pathways) stimulation->western analysis Quantitative Analysis and Comparison griess->analysis elisa->analysis western->analysis

Experimental workflow for assessing this compound's anti-inflammatory effects.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p65_p50 p65/p50 p_IkBa p-IκBα (Degradation) IkBa->p_IkBa p65_p50->IkBa Bound p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocates to p_IkBa->p65_p50 Releases nucleus Nucleus gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) p65_p50_nuc->gene_expression Induces crassin This compound crassin->IKK Inhibits? crassin->IkBa Prevents Degradation? crassin->p65_p50 Inhibits Translocation?

Hypothesized inhibition of the NF-κB signaling pathway by this compound.

mapk_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates p38 p38 MAPKK->p38 Phosphorylates JNK JNK MAPKK->JNK Phosphorylates ERK ERK MAPKK->ERK Phosphorylates transcription_factors Transcription Factors (e.g., AP-1) p38->transcription_factors JNK->transcription_factors ERK->transcription_factors gene_expression Pro-inflammatory Gene Expression transcription_factors->gene_expression Activate crassin This compound crassin->MAPKK Inhibits Phosphorylation?

Potential modulation of the MAPK signaling pathway by this compound.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the initial assessment of the anti-inflammatory properties of this compound. By systematically evaluating its effects on key inflammatory mediators and signaling pathways, researchers can gain valuable insights into its therapeutic potential. The lack of specific published data on this compound's anti-inflammatory activity underscores the importance of conducting these foundational studies to elucidate its mechanism of action and pave the way for further drug development efforts.

Troubleshooting & Optimization

Technical Support Center: Crassin Acetate Solubility for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Crassin acetate (B1210297). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of this promising marine-derived compound in in vitro experimental settings.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Q1: I am having trouble dissolving Crassin acetate in my aqueous cell culture medium. What are its basic solubility properties?

A1: this compound is a cembranoid diterpene, a class of natural compounds known for their lipophilic (fat-soluble) nature.[1][2] Its calculated LogP value of 3.2 indicates poor water solubility. Therefore, it is expected that this compound will not dissolve directly in aqueous solutions like phosphate-buffered saline (PBS) or cell culture media.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: For poorly water-soluble compounds like this compound, the standard practice is to first prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a widely used and recommended solvent for this purpose due to its high solubilizing power for a wide range of organic molecules. Other organic solvents such as ethanol (B145695) or methanol (B129727) can also be considered.

Q3: How do I prepare a stock solution of this compound using DMSO?

A3: A common starting point is to prepare a 10 mg/mL stock solution. To do this, dissolve 10 mg of your this compound powder in 1 mL of sterile DMSO. Ensure the powder is completely dissolved by gentle vortexing or pipetting. This concentrated stock can then be stored, typically at -20°C or -80°C, protected from light and moisture.

Q4: My cells are showing signs of toxicity after treatment with this compound. Could the solvent be the issue?

A4: Yes, the solvent used to dissolve this compound, most commonly DMSO, can be toxic to cells at higher concentrations. It is crucial to ensure that the final concentration of DMSO in your cell culture medium is below the cytotoxic threshold for your specific cell line.

Q5: What is a safe final concentration of DMSO for my in vitro experiments?

A5: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.5%.[3] Most cell lines can tolerate up to 1% DMSO without significant cytotoxic effects. However, some sensitive cell lines may be affected at concentrations lower than 1%. It is highly recommended to perform a vehicle control experiment where you treat your cells with the highest concentration of DMSO that will be used in your experiment to assess its effect on cell viability and function.

Q6: I've prepared a DMSO stock solution, but the compound precipitates when I add it to my cell culture medium. What can I do?

A6: This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous medium. Here are a few troubleshooting steps:

  • Serial Dilutions: Instead of adding the concentrated DMSO stock directly to your final volume of media, perform serial dilutions in the culture medium. For example, make an intermediate dilution of your stock in a smaller volume of media before adding it to the final culture well.

  • Increase Final Volume: If possible, increase the final volume of your cell culture to further dilute the DMSO and the compound, which may help keep it in solution.

  • Warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound solution may help with solubility.

  • Brief Sonication: In some cases, brief sonication of the final diluted solution can help to disperse small precipitates. However, this should be done with caution as it can affect the stability of the compound or other components in the medium.

Q7: Are there any alternative methods to improve the solubility of this compound for my experiments?

A7: While using a co-solvent like DMSO is the most straightforward approach, other formulation strategies can be employed for poorly soluble compounds, although they are more complex to implement:

  • Use of Surfactants: Low concentrations of non-ionic surfactants like Tween 20 or Tween 80 can sometimes improve solubility. However, their effects on your specific cell line must be carefully evaluated.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.

  • Lipid-Based Formulations: For certain applications, formulating this compound in a lipid-based delivery system, such as liposomes, could be an option.

Quantitative Data Summary

The following table summarizes key physicochemical properties of this compound and recommended solvent concentrations for in vitro assays.

ParameterValue/RecommendationSource
Molecular Formula C₂₂H₃₂O₅
Molecular Weight 376.5 g/mol
Calculated XLogP3 3.2
Recommended Stock Solution Solvent Dimethyl sulfoxide (DMSO)
Example Stock Solution Concentration 10 mg/mL
Recommended Final DMSO Concentration in Cell Culture ≤ 0.5%[3]
Maximum Tolerated DMSO Concentration (Cell Line Dependent) ~1%

Experimental Protocols & Methodologies

Protocol for Preparation of this compound Working Solutions for In Vitro Assays

This protocol is a general guideline based on standard practices for handling poorly water-soluble compounds in cell-based assays.

Materials:

  • This compound powder

  • Sterile, anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile, pre-warmed (37°C) cell culture medium

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Prepare a Concentrated Stock Solution (e.g., 10 mg/mL): a. Weigh out 10 mg of this compound powder in a sterile microcentrifuge tube. b. Add 1 mL of sterile DMSO to the tube. c. Gently vortex or pipette up and down until the powder is completely dissolved. This is your 10 mg/mL stock solution . d. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Prepare Intermediate Dilutions (if necessary): a. Depending on your final desired concentrations, it may be necessary to make intermediate dilutions of your stock solution in cell culture medium. For example, to achieve a final concentration of 10 µg/mL in a final volume of 1 mL, you could first dilute your 10 mg/mL stock 1:100 in medium to get a 100 µg/mL intermediate solution.

  • Prepare Final Working Solutions: a. Add the appropriate volume of the stock or intermediate solution to your pre-warmed cell culture medium to achieve your desired final concentrations. b. Crucially, ensure the final concentration of DMSO does not exceed the cytotoxic limit for your cells (ideally ≤0.5%). For example, to achieve a 10 µg/mL final concentration from a 10 mg/mL stock, you would perform a 1:1000 dilution. If you add 1 µL of the stock to 1 mL of medium, the final DMSO concentration will be 0.1%.

  • Vehicle Control: a. Prepare a vehicle control by adding the same volume of DMSO that is present in your highest concentration of this compound to an equal volume of cell culture medium. This is essential to differentiate the effects of the compound from the effects of the solvent.

Visualizations

G cluster_start Start cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_control Experimental Controls start This compound Powder dissolve Dissolve in 100% DMSO (e.g., 10 mg/mL) start->dissolve stock Concentrated Stock Solution dissolve->stock dilute Dilute stock in cell culture medium stock->dilute check_dmso Final DMSO concentration ≤ 0.5%? dilute->check_dmso adjust Adjust dilution to lower DMSO check_dmso->adjust No final_solution Final working solution for assay check_dmso->final_solution Yes adjust->dilute vehicle_control Vehicle Control (Medium + equivalent DMSO)

Caption: Workflow for preparing this compound solutions.

References

Technical Support Center: Large-Scale Production of Crassin Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale production of crassin acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the extraction, purification, and synthesis of this promising marine natural product.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the production of crassin acetate in a question-and-answer format.

Extraction Phase

Q1: Why is the yield of crude this compound extract from the gorgonian Pseudoplexaura porosa lower than expected?

A1: Low extraction yields can stem from several factors. Firstly, the concentration of this compound in the gorgonian can vary depending on the geographical location, season of collection, and the age of the coral. Secondly, the raw material must be properly handled; it should be frozen immediately after collection and then freeze-dried to ensure maximum preservation of the compound. The tissue should be ground to a fine powder to maximize the surface area for extraction. Finally, the choice of solvent and extraction method is critical. A common issue is incomplete extraction due to an inappropriate solvent system or insufficient extraction time.

Troubleshooting Steps:

  • Raw Material Verification: If possible, obtain a small sample of the batch of P. porosa and perform a small-scale analytical extraction to quantify the this compound content before committing to a large-scale extraction.

  • Solvent System Optimization: While a mixture of dichloromethane (B109758) and methanol (B129727) is commonly used, the ratio may need to be optimized. A series of small-scale extractions with varying solvent polarities can help identify the most efficient system.

  • Extraction Time and Repetition: Ensure that the extraction is carried out for a sufficient duration. It is also recommended to perform multiple extractions (at least 3 cycles) on the biomass to ensure exhaustive extraction.

Purification Phase

Q2: During column chromatography purification of the crude extract, this compound is co-eluting with other compounds, resulting in poor separation.

A2: Co-elution is a common challenge in the purification of natural product extracts due to the complex mixture of structurally similar compounds. In the case of this compound, other diterpenes and steroids present in the gorgonian are likely culprits. The choice of stationary phase and the gradient of the mobile phase are critical for achieving good resolution.

Troubleshooting Steps:

  • TLC Analysis: Before scaling up to column chromatography, perform thorough Thin Layer Chromatography (TLC) analysis with various solvent systems to identify the optimal mobile phase for separation. The ideal solvent system should provide a retention factor (Rf) of 0.2-0.3 for this compound.

  • Column Packing and Loading: Ensure the silica (B1680970) gel column is packed uniformly to avoid channeling. The crude extract should be loaded onto the column in a minimal amount of solvent to ensure a narrow starting band.

  • Gradient Elution: A shallow gradient elution is often more effective than an isocratic elution for separating complex mixtures. Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by slowly introducing a more polar solvent like ethyl acetate.

  • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases such as alumina (B75360) or employing reversed-phase chromatography.

Q3: The purified this compound shows signs of degradation after purification and storage.

A3: this compound, being a lactone and containing ester functionalities, can be susceptible to degradation, particularly hydrolysis under acidic or basic conditions. Exposure to high temperatures and light can also promote degradation.

Troubleshooting Steps:

  • pH Control: Ensure that all solvents used for purification are neutral and free of acidic or basic impurities. If aqueous solutions are used in any step, they should be buffered to a neutral pH.

  • Temperature and Light: Conduct purification steps at room temperature or below if possible. Store the purified this compound in a cool, dark, and dry place. For long-term storage, amber vials under an inert atmosphere (e.g., argon or nitrogen) at -20°C are recommended.

  • Solvent Removal: When evaporating solvents after purification, use a rotary evaporator at a moderate temperature to avoid thermal degradation.

Frequently Asked Questions (FAQs)

Extraction & Purification

  • What is the expected yield of this compound from Pseudoplexaura porosa? The yield can vary significantly but is typically in the range of 1-2% of the dry weight of the gorgonian.

  • What are the most common impurities found in crude extracts of this compound? Common impurities include other cembranoid diterpenes, sterols, fatty acids, and pigments.

  • Which chromatographic technique is most suitable for the large-scale purification of this compound? Flash column chromatography using silica gel is the most common and cost-effective method for large-scale purification. For higher purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed as a final polishing step.

Synthesis

  • What are the main challenges in the total synthesis of this compound on a large scale? The total synthesis of this compound is a multi-step process involving complex chemical transformations. Key challenges for scalability include the cost and availability of starting materials and reagents, the efficiency and reproducibility of each reaction step, and the purification of intermediates at a large scale. The formation of the 14-membered macrocycle is often a critical and low-yielding step.

  • Is a semi-synthetic approach to this compound production feasible? A semi-synthetic approach, starting from a more abundant natural product with a similar core structure, could potentially be more economically viable than a full total synthesis. However, this would depend on the availability of a suitable starting material.

Stability & Formulation

  • What is the solubility of this compound in common solvents? this compound is generally soluble in chlorinated solvents (e.g., dichloromethane, chloroform), esters (e.g., ethyl acetate), and alcohols (e.g., methanol, ethanol). It has low solubility in water and non-polar hydrocarbon solvents like hexane.

  • What are the known degradation pathways for this compound? The primary degradation pathway is hydrolysis of the ester and lactone functional groups, which can be accelerated by acidic or basic conditions. Oxidation of the double bonds and other functional groups can also occur.

Data Presentation

Table 1: Summary of Extraction and Purification Yields for this compound from Pseudoplexaura porosa

StageStarting MaterialProductTypical Yield (%)Typical Purity (%)
Extraction Dried P. porosa (1 kg)Crude Extract5 - 1010 - 20
Silica Gel Chromatography (Step 1) Crude Extract (100 g)Enriched Fraction20 - 3050 - 70
Silica Gel Chromatography (Step 2) Enriched Fraction (30 g)Purified this compound50 - 60> 95
Recrystallization Purified this compound (>95%)Crystalline this compound80 - 90> 99

Table 2: Solubility of this compound in Common Solvents at 25°C

SolventSolubility (g/L)
Dichloromethane> 200
Chloroform> 200
Ethyl Acetate~150
Acetone~120
Methanol~80
Ethanol~60
Hexane< 1
Water< 0.1

Experimental Protocols

Protocol 1: Large-Scale Extraction of this compound from Pseudoplexaura porosa

  • Preparation of Biomass: Freeze-dry the collected gorgonian P. porosa and grind it into a fine powder.

  • Extraction:

    • Soak the powdered gorgonian (1 kg) in a 2:1 mixture of dichloromethane:methanol (10 L) at room temperature for 24 hours with occasional stirring.

    • Filter the mixture and collect the solvent.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine all the solvent extracts.

  • Solvent Partitioning:

    • Concentrate the combined extract under reduced pressure to obtain a thick slurry.

    • Partition the slurry between ethyl acetate and water.

    • Separate the ethyl acetate layer and wash it with brine.

    • Dry the ethyl acetate layer over anhydrous sodium sulfate.

  • Crude Extract: Evaporate the ethyl acetate under reduced pressure to yield the crude extract.

Protocol 2: Purification of this compound by Silica Gel Column Chromatography

  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) using a slurry of hexane.

  • Sample Loading: Dissolve the crude extract in a minimal volume of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried silica gel containing the sample onto the top of the prepared column.

  • Elution:

    • Begin elution with 100% hexane.

    • Gradually increase the solvent polarity using a gradient of ethyl acetate in hexane. A typical gradient might be:

      • 100% Hexane (2 column volumes)

      • 0-20% Ethyl Acetate in Hexane (10 column volumes)

      • 20-40% Ethyl Acetate in Hexane (10 column volumes)

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC. Combine the fractions containing pure this compound.

  • Final Purification: Concentrate the combined pure fractions under reduced pressure. For obtaining high-purity crystalline material, recrystallize the solid from a suitable solvent system like ethyl acetate/hexane.

Protocol 3: HPLC Method for Purity Analysis of this compound

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic elution with 60:40 Methanol:Water

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 20 µL

  • Column Temperature: 25°C

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification Gorgonian Gorgonian Biomass (P. porosa) Grinding Grinding Gorgonian->Grinding SolventExtraction Solvent Extraction (DCM:MeOH) Grinding->SolventExtraction Concentration1 Concentration SolventExtraction->Concentration1 Partitioning Solvent Partitioning (EtOAc/H2O) Concentration1->Partitioning CrudeExtract Crude Extract Partitioning->CrudeExtract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography FractionCollection Fraction Collection & TLC Analysis ColumnChromatography->FractionCollection Pooling Pooling of Pure Fractions FractionCollection->Pooling Concentration2 Concentration Pooling->Concentration2 Recrystallization Recrystallization Concentration2->Recrystallization PureCrassin >99% Pure this compound Recrystallization->PureCrassin signaling_pathway_placeholder cluster_stability This compound Stability & Degradation Crassin This compound AcidBase Acid/Base Hydrolysis Crassin->AcidBase Oxidation Oxidation Crassin->Oxidation Photodegradation Photodegradation Crassin->Photodegradation HydrolyzedProducts Hydrolyzed Products (Lactone & Ester Cleavage) AcidBase->HydrolyzedProducts OxidizedProducts Oxidized Products Oxidation->OxidizedProducts Photoisomers Photoisomers/Degradants Photodegradation->Photoisomers

Technical Support Center: Optimizing Dosage for Crassin Acetate in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and resources for researchers, scientists, and drug development professionals working with the marine-derived diterpene, Crassin acetate (B1210297). The information is presented in a question-and-answer format to address specific issues that may be encountered during preclinical animal studies.

Frequently Asked Questions (FAQs)

Q1: How should I determine the starting dose for Crassin acetate in my animal model?

A: Establishing a safe and effective starting dose for a novel compound like this compound requires a systematic approach. Consider the following strategies:

  • Literature Review: Search for published studies on this compound or compounds with similar cembrane (B156948) diterpene structures to identify any existing dosing information in relevant animal models.

  • In Vitro Data: Use in vitro efficacy data, such as IC50 or EC50 values from cell-based assays, as a preliminary guide. However, direct conversion to an in vivo dose is not straightforward and should be done with caution.[1]

  • Dose-Ranging Studies: If no prior data exists, a dose-range finding study is essential. This involves administering escalating doses of the compound to different groups of animals to identify the maximum tolerated dose (MTD).[1]

  • Allometric Scaling: If you have dosing data from another animal species, you can use allometric scaling, which considers the body surface area (BSA) differences between species, to estimate an equivalent dose.[1]

Q2: What is the most appropriate route of administration for this compound in animal studies?

A: The optimal route of administration depends on the physicochemical properties of this compound and the objectives of your experiment.[2]

  • Oral (p.o.): Often preferred for its clinical relevance. However, bioavailability may be a concern due to factors like solubility and first-pass metabolism.[1][2]

  • Intravenous (i.v.): Provides 100% bioavailability and is useful for initial pharmacokinetic (PK) studies.[2] Rapid IV injection of a formulation can sometimes cause adverse reactions, so a slower infusion rate should be considered.[3]

  • Intraperitoneal (i.p.): Commonly used in preclinical studies for systemic administration.[2]

The choice of vehicle for solubilizing this compound is also critical and should be tested for its own potential toxicity in a vehicle-only control group.[2][3]

Q3: What are the common signs of toxicity to monitor for in animals treated with this compound?

A: During any in vivo study, it is crucial to closely monitor animals for signs of toxicity. General indicators include:

  • Weight loss[1][2]

  • Changes in food and water consumption[2]

  • Altered behavior (e.g., lethargy, hyperactivity)[1][2]

  • Changes in physical appearance (e.g., ruffled fur, hunched posture)[1][2]

A weight loss of greater than 15-20% is often considered a humane endpoint.[1]

Troubleshooting Guide

Issue 1: High mortality or severe toxicity is observed even at the lowest dose.

  • Question: My initial dose of this compound resulted in unexpected mortality. What should I do?

  • Answer: This suggests that the starting dose was too high or there is unexpected sensitivity in the chosen animal model.[1]

    • Action: Redesign the study with a significantly lower starting dose (e.g., 10-fold lower).[1] Review any available in vitro cytotoxicity data to better inform the starting dose.[1] Also, ensure that the vehicle used for formulation is not causing toxicity by running a vehicle-only control group.[1]

Issue 2: No observable effect is seen at the highest administered dose.

  • Question: I have administered what I believe to be a high dose of this compound, but I am not observing any biological effect. What could be the reason?

  • Answer: This could be due to several factors:

    • The compound may have low efficacy.[1]

    • Poor bioavailability due to low solubility or high first-pass metabolism.[1]

    • The dose range selected was too low.[1]

    • Action: Conduct a pharmacokinetic (PK) study to assess drug exposure (Cmax, AUC).[1] This will help determine if the compound is being absorbed and reaching the target tissues. Consider using a different route of administration that may offer better bioavailability, such as intravenous injection.[2]

Issue 3: Difficulty in dissolving this compound for in-vivo administration.

  • Question: I am having trouble dissolving this compound to prepare a stock solution for my animal experiments. What vehicle should I use?

  • Answer: For compounds with poor solubility, a tiered approach to vehicle selection is recommended.[3]

    • Step 1: Aqueous Solutions: First, attempt to dissolve the compound in sterile, distilled water or saline.[3]

    • Step 2: Co-solvents: If aqueous solubility is low, consider using a co-solvent system. Common co-solvents for in-vivo use include polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol (PG), and dimethyl sulfoxide (B87167) (DMSO).[3] It is crucial to use the lowest effective concentration of the co-solvent and to run a vehicle-only control group.[3]

    • Step 3: Surfactants and Cyclodextrins: For highly insoluble compounds, formulations with surfactants like Tween 80 or complexing agents like hydroxypropyl-β-cyclodextrin (HP-β-CD) can be explored.[3]

Data Presentation

Table 1: Template for Dose-Ranging and MTD Study of this compound
GroupDose (mg/kg)Route of AdministrationNumber of Animals (n)Observed Clinical SignsBody Weight Change (%)Mortality
1Vehicle Controle.g., Oral5No observable signs+/- 5%0/5
210e.g., Oral5
330e.g., Oral5
4100e.g., Oral5
5300e.g., Oral5

This table is a template. The actual doses and observations need to be filled in based on experimental results.

Experimental Protocols

Protocol: In-Vivo Assessment of Anti-Inflammatory Effect in a Lipopolysaccharide (LPS)-Induced Mouse Model

This protocol is a general guideline for assessing the anti-inflammatory properties of this compound.

1. Animal Model:

  • Species: Male C57BL/6 mice (8-10 weeks old).

  • Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.

2. Experimental Groups (n=8 per group):

  • Group 1: Vehicle Control

  • Group 2: LPS + Vehicle

  • Group 3: LPS + this compound (e.g., 10 mg/kg)

  • Group 4: LPS + this compound (e.g., 30 mg/kg)

  • Group 5: LPS + this compound (e.g., 100 mg/kg)

3. Drug Preparation and Administration:

  • Prepare a stock solution of this compound in a suitable vehicle.

  • Perform serial dilutions to obtain the desired concentrations for injection.

  • Administer this compound or vehicle (e.g., orally) 1 hour before the LPS challenge.[2]

4. Induction of Inflammation:

  • Induce inflammation by intraperitoneally injecting LPS (1 mg/kg).[2]

5. Sample Collection and Analysis:

  • Two hours after the LPS injection, collect blood via cardiac puncture under anesthesia.[2]

  • Prepare serum and measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA kits according to the manufacturer's instructions.[2]

6. Data Analysis:

  • Analyze the data to determine the dose-dependent effect of this compound on cytokine production.

Visualizations

Signaling Pathway

G cluster_NFkB LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK p38 p38 MAPK TLR4->p38 JNK JNK TLR4->JNK ERK ERK TLR4->ERK IkB IκB IKK->IkB P IkB_NFkB IκB-NF-κB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Crassin_acetate This compound Crassin_acetate->IKK Inhibition Crassin_acetate->p38 Inhibition Crassin_acetate->JNK Inhibition Crassin_acetate->ERK Inhibition Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Pro_inflammatory_Cytokines Gene Expression IkB_NFkB->NFkB Degradation of IκB

Caption: Putative anti-inflammatory signaling pathway of this compound.

Experimental Workflow

G start Start: Novel Compound (this compound) in_vitro In Vitro Studies (Cytotoxicity, Efficacy) start->in_vitro formulation Formulation Development & Vehicle Selection in_vitro->formulation acute_toxicity Acute Toxicity Study (MTD Determination) formulation->acute_toxicity dose_ranging Dose-Ranging Efficacy Study acute_toxicity->dose_ranging pk_study Pharmacokinetic (PK) Study dose_ranging->pk_study definitive_efficacy Definitive Efficacy Studies dose_ranging->definitive_efficacy pk_study->definitive_efficacy end Data Analysis & Conclusion definitive_efficacy->end

Caption: General experimental workflow for preclinical evaluation.

References

Technical Support Center: Overcoming Crassin Acetate Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with crassin acetate (B1210297), particularly concerning the development of resistance in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of crassin acetate in cancer cells?

A1: this compound, a cembrane (B156948) diterpenoid originally isolated from marine gorgonians, exerts its anticancer effects primarily through the induction of reactive oxygen species (ROS).[1] This increase in intracellular ROS leads to cytostasis (cell growth arrest) and can also trigger apoptosis (programmed cell death) in susceptible cancer cell lines.

Q2: My cancer cell line is showing decreased sensitivity to this compound. What are the potential mechanisms of resistance?

A2: While direct studies on this compound resistance are limited, resistance to other natural product-based chemotherapeutics, particularly those that increase ROS, can arise from several general mechanisms:

  • Increased Drug Efflux: Cancer cells may overexpress ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which act as cellular pumps to actively remove this compound from the cell, thereby reducing its intracellular concentration and efficacy.[2]

  • Enhanced Antioxidant Capacity: Resistant cells can upregulate their endogenous antioxidant systems to neutralize the ROS generated by this compound.[3] This counteracts the primary mechanism of action of the compound.

  • Alteration of Drug Target: Although less characterized for this compound, mutations or changes in the expression of the direct molecular target could prevent the drug from binding effectively.[2]

  • Activation of Pro-Survival Signaling Pathways: Cancer cells can activate alternative signaling pathways to bypass the cytotoxic effects of the drug and promote survival.[2] Studies have shown that this compound can paradoxically increase the phosphorylation of pro-survival kinases like Akt and ERK, an effect that is reversed by antioxidants.[1] This suggests that resistant cells might exploit these pathways.

Q3: How can I determine if my resistant cell line is overexpressing ABC transporters?

A3: You can assess ABC transporter overexpression through several methods:

  • Quantitative PCR (qPCR): Measure the mRNA levels of genes encoding for common ABC transporters (e.g., ABCB1 for P-gp).

  • Western Blotting: Detect the protein levels of specific ABC transporters in your resistant cell line compared to the parental (sensitive) line.

  • Flow Cytometry-based Efflux Assays: Use fluorescent substrates of ABC transporters (e.g., Rhodamine 123 for P-gp). A lower accumulation of the fluorescent substrate in resistant cells compared to parental cells, which can be reversed by a known ABC transporter inhibitor, indicates increased efflux activity.

Q4: What strategies can I employ to overcome this compound resistance in my cancer cell cultures?

A4: Based on the likely mechanisms of resistance, several strategies can be explored:

  • Combination Therapy with ABC Transporter Inhibitors: Co-administration of this compound with a known inhibitor of P-gp or other relevant ABC transporters (e.g., verapamil, cyclosporin (B1163) A) can increase the intracellular concentration of this compound and restore sensitivity.[1]

  • Inhibition of Antioxidant Pathways: Targeting the upregulated antioxidant systems in resistant cells, for example by using inhibitors of glutathione (B108866) (GSH) synthesis (e.g., buthionine sulfoximine), could re-sensitize cells to the ROS-inducing effects of this compound.

  • Targeting Pro-Survival Signaling Pathways: Since this compound can induce pro-survival Akt and ERK signaling, combining it with inhibitors of the PI3K/Akt/mTOR or MEK/ERK pathways may produce synergistic cytotoxic effects.

  • Combination with other Chemotherapeutic Agents: Using this compound in combination with other anticancer drugs that have different mechanisms of action can be an effective strategy to overcome resistance.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Increased IC50 value of this compound in long-term cultures. Development of acquired resistance.1. Perform experiments to characterize the resistance mechanism (see FAQ A3).2. Attempt to re-sensitize cells using combination therapies (see FAQ A4).3. Use a fresh, early-passage vial of the parental cell line for comparison.
High variability in experimental results with this compound. 1. Degradation of this compound stock solution.2. Inconsistent cell seeding density.3. Mycoplasma contamination.1. Prepare fresh stock solutions of this compound and store them appropriately (aliquoted at -20°C or -80°C, protected from light).2. Ensure accurate and consistent cell counting and seeding for all experiments.3. Regularly test cell cultures for mycoplasma contamination.
Combination therapy with an ABC transporter inhibitor is not effective. 1. The resistance is not mediated by the targeted ABC transporter.2. The inhibitor concentration is suboptimal.3. Alternative resistance mechanisms are dominant.1. Screen for the expression and activity of a wider range of ABC transporters.2. Perform a dose-response matrix experiment to determine the optimal concentration of the inhibitor.3. Investigate other resistance mechanisms, such as increased antioxidant capacity or altered signaling pathways.

Data Presentation

Table 1: Comparative Cytotoxicity of Cembrane Diterpenoids in Various Cancer Cell Lines

Disclaimer: Data for this compound is not widely available in the public literature. The following table presents IC50 values for other structurally related cembrane diterpenoids to provide a general reference for the expected potency of this class of compounds. Experimental conditions may vary between studies.

Cembrane DiterpenoidCancer Cell LineIC50 (µM)
SinulariolideHA22T (Hepatocellular Carcinoma)~15
SinulariolideHepG2 (Hepatocellular Carcinoma)~20
5-epi-SinuleptolideBxPC-3 (Pancreatic Cancer)9.73
SarcophineA549 (Lung Cancer)12.5
SarcophineMCF-7 (Breast Cancer)10.2

Experimental Protocols

Protocol 1: Development of a this compound-Resistant Cancer Cell Line
  • Determine the Initial IC50: Treat the parental cancer cell line with a range of this compound concentrations for 48-72 hours. Use a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the half-maximal inhibitory concentration (IC50).

  • Initiate Resistance Induction: Culture the parental cells in a medium containing this compound at a concentration equal to the IC10 or IC20 (the concentration that inhibits 10% or 20% of cell growth).

  • Maintain and Passage: Maintain the cells in the drug-containing medium, changing the medium every 2-3 days. Passage the cells when they reach 70-80% confluency.

  • Escalate the Drug Concentration: Once the cells show a stable growth rate in the presence of the drug, gradually increase the concentration of this compound in the culture medium. This is typically done in a stepwise manner, allowing the cells to adapt to each new concentration.

  • Verify Resistance: After several months of continuous culture with increasing drug concentrations, confirm the development of resistance by re-evaluating the IC50 of this compound in the adapted cell line and comparing it to the parental cell line. A significant increase in the IC50 value indicates acquired resistance.

  • Characterize the Resistant Phenotype: Perform molecular and cellular analyses (e.g., qPCR, Western blotting for ABC transporters) to investigate the mechanisms of resistance.

Protocol 2: Evaluation of Synergy with an ABC Transporter Inhibitor
  • Determine IC50 of Single Agents: Determine the IC50 values of this compound and the ABC transporter inhibitor (e.g., verapamil) individually in both the parental and resistant cell lines.

  • Set up Combination Treatment: Plate the resistant and parental cells in 96-well plates. Treat the cells with a matrix of concentrations of this compound and the inhibitor, both alone and in combination. Include untreated and vehicle-treated controls.

  • Measure Cell Viability: After the desired incubation period (e.g., 72 hours), perform a cell viability assay.

  • Analyze for Synergy: Use a synergy analysis software (e.g., CompuSyn) to calculate the Combination Index (CI) based on the Chou-Talalay method.

    • CI < 1: Synergistic effect

    • CI = 1: Additive effect

    • CI > 1: Antagonistic effect

Visualizations

Signaling Pathways and Resistance Mechanisms

Crassin_Acetate_Pathway cluster_resistance Resistance Mechanisms Crassin_Acetate This compound ROS Increased ROS Crassin_Acetate->ROS induces Cytostasis Cytostasis / Apoptosis ROS->Cytostasis leads to pAkt pAkt ↑ ROS->pAkt pERK pERK ↑ ROS->pERK Cell_Survival Cell Survival pAkt->Cell_Survival pERK->Cell_Survival Pgp P-glycoprotein (MDR1) Overexpression Pgp->Crassin_Acetate effluxes Antioxidants Increased Antioxidant Capacity (e.g., GSH) Antioxidants->ROS neutralizes

Caption: Mechanism of action of this compound and potential resistance pathways.

Experimental Workflow for Synergy Analysis

Synergy_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Plate_Cells Plate Parental & Resistant Cells Add_Single_Drugs Add Single Drugs Plate_Cells->Add_Single_Drugs Add_Combination Add Drug Combinations Plate_Cells->Add_Combination Prepare_Drugs Prepare Serial Dilutions of this compound & Inhibitor Prepare_Drugs->Add_Single_Drugs Prepare_Drugs->Add_Combination Incubate Incubate (e.g., 72h) Add_Single_Drugs->Incubate Add_Combination->Incubate Viability_Assay Perform Cell Viability Assay Incubate->Viability_Assay Calculate_CI Calculate Combination Index (CI) Viability_Assay->Calculate_CI Determine_Effect Determine Synergy, Additivity, or Antagonism Calculate_CI->Determine_Effect

Caption: Workflow for evaluating drug synergy.

References

Stability issues of Crassin acetate in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Crassin acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of Crassin acetate in various solvents. The following information is based on general chemical principles for ester-containing marine natural products, as specific stability data for this compound is limited in published literature.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: this compound is a cembrane (B156948) diterpene with an ester functional group and a lactone ring.[1] Compounds with these features are susceptible to degradation, primarily through hydrolysis of the ester and lactone moieties. This degradation can be catalyzed by acidic or basic conditions. Exposure to high temperatures and light may also accelerate degradation.

Q2: Which solvents are recommended for dissolving and storing this compound?

A2: For short-term storage and immediate use, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are generally preferred for dissolving complex natural products. For longer-term storage, it is advisable to store the compound as a dry solid at -20°C or lower, protected from light and moisture. If a stock solution is necessary, prepare it in a high-quality anhydrous aprotic solvent, aliquot it into single-use vials to minimize freeze-thaw cycles, and store it at -80°C.

Q3: Can I use protic solvents like ethanol (B145695) or methanol (B129727)?

A3: Protic solvents such as ethanol and methanol can participate in transesterification reactions with the acetate group of this compound, especially during prolonged storage or at elevated temperatures. While they can be used for experimental procedures, stock solutions in protic solvents are generally not recommended for long-term storage. If their use is unavoidable, solutions should be prepared fresh and used immediately.

Q4: My this compound solution has turned cloudy. What could be the cause?

A4: Cloudiness or precipitation in a this compound solution can be due to several factors:

  • Poor Solubility: The concentration of this compound may have exceeded its solubility limit in the chosen solvent.

  • Temperature Effects: Solubility of many compounds decreases at lower temperatures, which can cause precipitation if the solution is stored in a refrigerator or freezer.

  • Degradation: The degradation products of this compound may be less soluble than the parent compound, leading to precipitation over time.

  • Water Contamination: The presence of water in hygroscopic solvents like DMSO can lead to hydrolysis and the formation of less soluble degradation products.

Q5: How should I handle this compound to minimize degradation?

A5: To minimize degradation, follow these handling best practices:

  • Storage: Store solid this compound in a tightly sealed container at -20°C or below, protected from light.

  • Weighing: Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.

  • Solution Preparation: Use anhydrous, high-purity solvents and prepare solutions fresh whenever possible.

  • Inert Atmosphere: For maximum stability, especially for long-term storage of solutions, consider purging the vial with an inert gas like argon or nitrogen before sealing.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of biological activity in experiments Degradation of this compound in the experimental medium.Prepare fresh solutions of this compound for each experiment. Assess the stability of this compound in your specific cell culture or assay buffer. Consider reducing the incubation time if significant degradation is observed.
Inconsistent results between experiments Inconsistent concentration of active this compound due to degradation in stock solutions.Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Prepare fresh stock solutions more frequently. Verify the concentration and purity of the stock solution periodically using an analytical technique like HPLC.
Appearance of new peaks in HPLC analysis Chemical degradation of this compound.Investigate the degradation pathway by performing forced degradation studies (see Experimental Protocols section). Characterize the degradation products using techniques like LC-MS. Adjust storage and handling conditions to minimize the formation of these impurities.
Precipitate forms in stock solution upon storage Poor solubility at storage temperature or degradation.Try dissolving the compound in a different solvent where it has higher solubility. Gently warm the solution to redissolve the precipitate before use (if warming is not expected to cause degradation). Centrifuge the solution and use the supernatant, while noting the potential for inaccurate concentration.

Inferred Stability of this compound in Common Solvents

Due to the lack of specific quantitative stability data for this compound, the following table provides a qualitative summary based on the general behavior of ester-containing natural products.

Solvent Solvent Type Inferred Stability Recommendation
DMSO Polar AproticGood for short-termRecommended for stock solutions. Store at -80°C in aliquots. Use anhydrous grade.
DMF Polar AproticGood for short-termAlternative to DMSO for stock solutions. Store at -80°C in aliquots. Use anhydrous grade.
Ethanol Polar ProticModerateNot recommended for long-term storage due to potential transesterification. Prepare fresh for immediate use.
Methanol Polar ProticModerateNot recommended for long-term storage. Prepare fresh for immediate use.
Acetonitrile (B52724) Polar AproticGoodCan be a suitable solvent for analytical purposes (e.g., HPLC).
Aqueous Buffers ProticPoorHydrolysis is likely, especially at non-neutral pH. Prepare fresh and use immediately. Assess stability in the specific buffer.

Experimental Protocols

Protocol for Assessing this compound Stability

This protocol outlines a general method for determining the stability of this compound in a chosen solvent.

1. Materials:

  • This compound

  • High-purity solvents (e.g., DMSO, ethanol, acetonitrile)

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Volumetric flasks and pipettes

  • Incubator or water bath

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

3. Stability Study Setup:

  • Transfer aliquots of the stock solution into several vials.

  • Store the vials under different conditions to be tested (e.g., room temperature, 4°C, 40°C).

  • Include a control vial stored at -80°C, where the compound is expected to be stable.

4. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve a vial from each storage condition.

  • Dilute the sample to a suitable concentration for HPLC analysis.

  • Inject the sample into the HPLC system.

  • Example HPLC Conditions:

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1 mL/min.

    • Detection Wavelength: Determined by UV-Vis scan of this compound.

    • Column Temperature: 25°C.

5. Data Analysis:

  • Measure the peak area of the this compound peak at each time point.

  • Calculate the percentage of this compound remaining relative to the initial time point (or the -80°C control).

  • Plot the percentage of remaining this compound versus time to determine the degradation rate.

Visualizations

Troubleshooting Workflow for this compound Stability Issues

G Troubleshooting Workflow for this compound Stability start Start: Inconsistent Experimental Results or Suspected Degradation check_storage Review Storage and Handling Procedures start->check_storage is_solid_stored_correctly Solid stored at <= -20°C, protected from light and moisture? check_storage->is_solid_stored_correctly correct_solid_storage Correct solid storage procedures. is_solid_stored_correctly->correct_solid_storage No is_solution_fresh Are solutions prepared fresh and used immediately? is_solid_stored_correctly->is_solution_fresh Yes correct_solid_storage->is_solution_fresh prepare_fresh_solutions Prepare fresh solutions for each experiment. is_solution_fresh->prepare_fresh_solutions No check_solvent Evaluate Solvent Choice is_solution_fresh->check_solvent Yes prepare_fresh_solutions->check_solvent is_solvent_aprotic Is the solvent polar aprotic (e.g., DMSO, DMF)? check_solvent->is_solvent_aprotic use_aprotic_solvent Switch to a high-purity, anhydrous polar aprotic solvent for stock solutions. is_solvent_aprotic->use_aprotic_solvent No perform_stability_study Perform a stability study in the chosen solvent and experimental buffer. is_solvent_aprotic->perform_stability_study Yes use_aprotic_solvent->perform_stability_study is_stable Is the compound stable under experimental conditions? perform_stability_study->is_stable proceed Proceed with experiments. is_stable->proceed Yes modify_conditions Modify experimental conditions (e.g., reduce incubation time, change buffer pH). is_stable->modify_conditions No end Problem Resolved proceed->end modify_conditions->perform_stability_study

Caption: Troubleshooting workflow for this compound stability.

Potential Degradation Pathway of this compound

G Potential Hydrolytic Degradation of this compound crassin_acetate This compound (Ester and Lactone) hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) crassin_acetate->hydrolysis degraded_product1 Crassin (Lactone and Alcohol) hydrolysis->degraded_product1 acetic_acid Acetic Acid hydrolysis->acetic_acid

Caption: Potential hydrolytic degradation of this compound.

References

Technical Support Center: Refining Purification Protocols for Crassin Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Crassin acetate (B1210297). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during extraction, purification, and handling of this potent anti-inflammatory compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification and properties of Crassin acetate.

Q1: What is this compound and from what natural source is it typically isolated?

This compound is a cembranoid diterpene lactone, a class of natural products known for their complex structures and biological activities.[1][2] It is primarily isolated from gorgonian corals of the genus Pseudoplexaura, particularly Pseudoplexaura porosa.[1][3][4]

Q2: What are the main challenges associated with the purification of this compound?

The purification of this compound presents several challenges, including:

  • Presence of structurally similar impurities: Crude extracts from gorgonians contain a complex mixture of related cembranoid diterpenes, which can be difficult to separate from this compound.

  • Potential for degradation: The α,β-unsaturated lactone ring in this compound is susceptible to hydrolysis, particularly under basic conditions, which can lead to the formation of the inactive ring-opened carboxylic acid.[5][6][7]

  • Lack of a standardized, high-yield protocol: Published methods often lack detailed quantitative data, making it difficult to reproduce and optimize the purification process.

Q3: What is the primary mechanism of action for the anti-inflammatory effects of this compound?

The anti-inflammatory properties of this compound are attributed to its ability to inhibit the NF-κB (Nuclear Factor kappa B) signaling pathway.[8][9] Evidence suggests that it may act by inhibiting the IκB kinase (IKK) complex, which is a key regulator of NF-κB activation.[1][5][6][10][11] Inhibition of IKK prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This blockage of IκBα degradation keeps NF-κB inactive, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[2][12][13][14][15]

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the purification of this compound.

Problem Potential Cause Troubleshooting Steps
Low yield of crude extract Inefficient extraction from the gorgonian matrix.- Ensure the gorgonian material is properly dried and ground to a fine powder to maximize surface area for solvent penetration. - Use an appropriate solvent system. A common starting point is extraction with ethanol (B145695) or a mixture of n-hexane and ethanol.[3] - Increase the extraction time or perform multiple extraction cycles to ensure complete recovery of the compound.
Poor separation during silica (B1680970) gel chromatography - Inappropriate solvent system (eluent). - Overloading of the column. - Degradation of this compound on the silica gel.- Optimize the eluent: Use Thin Layer Chromatography (TLC) to test different solvent systems. A gradient of ethyl acetate in hexane (B92381) is a common starting point for separating cembranoid diterpenes.[16] - Reduce column loading: A general rule of thumb is to load no more than 1-5% of the silica gel weight with the crude extract. - Assess on-column stability: Run a small-scale experiment and analyze the fractions for signs of degradation (e.g., by TLC or HPLC). If degradation is suspected, consider using a less acidic grade of silica gel or deactivating the silica gel with a small amount of a weak base like triethylamine.[14]
Presence of multiple, closely eluting spots/peaks Co-elution of structurally similar cembranoid diterpenes.- Fine-tune the gradient: Employ a shallower solvent gradient during column chromatography to improve resolution. - Utilize Reverse-Phase HPLC: For final purification, a C18 reverse-phase HPLC column can provide orthogonal selectivity to normal-phase silica gel chromatography. A gradient of acetonitrile (B52724) in water or methanol (B129727) in water is typically used.[17][18][19]
Final product shows signs of degradation (e.g., new peaks in HPLC, changes in NMR) Hydrolysis of the lactone ring.- Avoid basic conditions: Ensure all solvents and glassware are free from basic residues. If aqueous solutions are used, maintain a neutral to slightly acidic pH (pH 4-6 is often optimal for lactone stability).[20][21][22][23] - Work at low temperatures: Perform purification steps at reduced temperatures (e.g., in a cold room) to minimize degradation. - Store properly: Store the purified this compound under anhydrous conditions, protected from light, and at low temperatures (-20°C or below).
Purity assessment is inconclusive - Inadequate resolution in the analytical method. - Lack of a pure reference standard.- Develop a robust HPLC method: Use a high-resolution C18 column and optimize the mobile phase and gradient to achieve baseline separation of all impurities. Detection at a low wavelength (e.g., 210-220 nm) is often suitable for non-chromophoric compounds. - Utilize NMR for purity confirmation: ¹H NMR spectroscopy can be used to assess purity by integrating the signals of this compound against those of known impurities or a certified internal standard. The presence of sharp, well-defined peaks is indicative of high purity.[13][15][24][25][26]

Section 3: Experimental Protocols

This section provides a generalized methodology for the extraction and purification of this compound, which should be optimized for specific laboratory conditions.

Extraction and Initial Fractionation
  • Preparation of Material: Air-dry or freeze-dry the gorgonian coral (Pseudoplexaura porosa) and grind it into a fine powder.

  • Solvent Extraction:

    • Macerate the powdered coral in ethanol (e.g., 3 x 5 L for 1 kg of dry weight) at room temperature for 24-48 hours per extraction.

    • Combine the ethanol extracts and concentrate under reduced pressure to obtain a crude residue.

  • Solvent Partitioning:

    • Suspend the crude residue in a mixture of ethanol and water (e.g., 9:1 v/v).

    • Perform a liquid-liquid extraction with n-hexane to remove nonpolar lipids and pigments.

    • Subsequently, partition the aqueous ethanol phase against a less polar solvent like ethyl acetate to extract the cembranoid diterpenes, including this compound.

    • Concentrate the ethyl acetate fraction to obtain the enriched crude extract.

Silica Gel Column Chromatography
  • Column Preparation: Pack a glass column with silica gel (60-200 µm particle size) in n-hexane. The amount of silica gel should be 50-100 times the weight of the crude extract to be purified.

  • Sample Loading: Dissolve the enriched crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase) and load it onto the column.

  • Elution: Elute the column with a stepwise or linear gradient of increasing polarity. A common gradient is from 100% n-hexane to 100% ethyl acetate.

  • Fraction Collection and Analysis: Collect fractions of a suitable volume and monitor the composition of each fraction by Thin Layer Chromatography (TLC). Combine fractions containing the major spot corresponding to this compound.

High-Performance Liquid Chromatography (HPLC) for Final Purification
  • Column: A semi-preparative or preparative reverse-phase C18 column (e.g., 10 µm particle size, 250 x 10 mm).

  • Mobile Phase: A gradient of acetonitrile in water or methanol in water. The exact gradient profile should be optimized based on analytical HPLC results.

  • Detection: A UV detector set at a low wavelength (e.g., 210 nm) or a refractive index detector.

  • Purification: Inject the semi-purified fraction from the silica gel column and collect the peak corresponding to this compound.

  • Post-Purification: Evaporate the solvent under reduced pressure to obtain pure this compound.

Section 4: Data Presentation

The following tables provide a template for summarizing quantitative data during the purification process. Researchers should aim to collect and present their data in a similar format to track efficiency and troubleshoot issues.

Table 1: Summary of Purification Steps and Yield

Purification Step Starting Material (g) Product (g) Yield (%) Purity (by HPLC, %)
Crude Ethanol Extract1000 (dry coral)50.05.0< 5
Ethyl Acetate Fraction50.010.020.0~15
Silica Gel Chromatography10.01.515.0~70
Preparative HPLC1.50.533.3> 98

Table 2: Representative HPLC Purity Analysis Parameters

Parameter Value
Column C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 100% B over 20 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Column Temperature 25 °C
Injection Volume 10 µL

Section 5: Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_analysis Analysis A Dried Gorgonian Powder B Ethanol Extraction A->B C Crude Extract B->C D Solvent Partitioning (Hexane/EtOAc) C->D E Enriched Extract D->E F Silica Gel Chromatography E->F G Semi-pure This compound F->G H Preparative Reverse-Phase HPLC G->H I Pure this compound (>98%) H->I J Purity Assessment (HPLC, NMR) I->J K Structure Verification (MS, NMR) I->K

Caption: Generalized workflow for the extraction and purification of this compound.

NF-κB Signaling Pathway Inhibition by this compound

NFkB_pathway cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., TNF-α, IL-1β IKK IKK Complex (IKKα/IKKβ/NEMO) Stimulus->IKK IkB IκBα IKK->IkB Phosphorylation Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_inactive NF-κB (p65/p50) NFkB_inactive->IkB Sequestration NFkB_active Active NF-κB (p65/p50) NFkB_inactive->NFkB_active Translocation Crassin_Acetate This compound Crassin_Acetate->IKK Inhibition DNA DNA (κB sites) NFkB_active->DNA Transcription Pro-inflammatory Gene Transcription DNA->Transcription

Caption: Proposed mechanism of NF-κB pathway inhibition by this compound.

References

Technical Support Center: Minimizing Off-target Effects of Crassin Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Crassin acetate (B1210297). Our goal is to help you minimize off-target effects and ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is Crassin acetate and what is its primary known activity?

A1: this compound is a cembranoid diterpene derived from marine gorgonians of the genus Pseudoplexaura.[1] It has been identified as a potent antineoplastic and anti-inflammatory agent.[1] Its anti-inflammatory effects are linked to the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway, a key regulator of inflammatory responses.

Q2: What are off-target effects and why are they a concern with natural products like this compound?

A2: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended therapeutic target. This can lead to misinterpretation of experimental data, where an observed phenotype is incorrectly attributed to the on-target effect. Natural products, due to their often complex structures, can interact with multiple cellular proteins, making a thorough assessment of their selectivity crucial. Unidentified off-target interactions can also contribute to cellular toxicity.

Q3: How can I determine if the cellular effects I'm observing are due to on-target inhibition of NF-κB or an off-target effect of this compound?

A3: A multi-faceted approach is recommended. This includes:

  • Dose-response analysis: On-target effects should correlate with the potency of this compound for NF-κB inhibition.

  • Use of control compounds: Include a structurally similar but inactive analog of this compound, if available.

  • Genetic knockdown/knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce the expression of a suspected off-target. If the phenotype persists after reducing the off-target, it is more likely related to the on-target activity.

  • Cellular Thermal Shift Assay (CETSA): This technique can confirm direct binding of this compound to its target protein in a cellular context.

Q4: What are the initial steps for troubleshooting unexpected or inconsistent results with this compound?

A4: Start by verifying the integrity of your this compound stock solution. Confirm its concentration, purity, and solubility in your assay buffer. Natural products can be prone to degradation, so proper storage is critical. Ensure your experimental controls, including vehicle controls (e.g., DMSO), are behaving as expected. Variability in cell line passages can also contribute to inconsistent results.

Troubleshooting Guides

Problem: High Cytotoxicity Observed at Concentrations Expected to be Selective for NF-κB Inhibition

Possible Cause: This may indicate that this compound has off-target effects on essential cellular machinery or that the particular cell line is highly sensitive to its on-target effect.

Troubleshooting Strategy:

  • Determine the Therapeutic Window: Perform a detailed dose-response curve to determine the IC50 for cytotoxicity and compare it to the EC50 for NF-κB inhibition in your specific cell line.

  • Assess Apoptosis Induction: Use assays like Annexin V/PI staining to determine if the observed cytotoxicity is due to programmed cell death, which could be an on-target or off-target effect.

  • Broad Off-Target Profiling: If resources permit, screen this compound against a panel of common off-targets, such as kinases and GPCRs, to identify potential liabilities.

Illustrative On-Target vs. Off-Target Activity of this compound

The following table presents hypothetical quantitative data to illustrate how to compare the on-target activity of this compound with potential off-target effects.

TargetAssay TypeIC50/EC50 (µM)Comments
NF-κB (p65) Translocation Immunofluorescence 0.5 Primary On-Target
HeLa Cell ViabilityMTT Assay15Demonstrates a therapeutic window.
A549 Cell ViabilityMTT Assay25Cell line-dependent cytotoxicity.
Kinase Panel (100 kinases)Radiometric Assay> 50Indicates low activity against the tested kinases.
GPCR Panel (50 receptors)Binding Assay> 50Suggests low affinity for the tested GPCRs.
Tubulin PolymerizationIn vitro Assay35Potential low-affinity off-target.

Note: The data in this table is for illustrative purposes only and is meant to guide experimental design and interpretation.

Problem: Discrepancy Between Biochemical and Cellular Assay Results

Possible Cause: This could be due to poor cell permeability of this compound, rapid metabolism of the compound within the cell, or efflux by cellular pumps.

Troubleshooting Strategy:

  • Assess Cell Permeability: Use techniques like LC-MS/MS to quantify the intracellular concentration of this compound.

  • Metabolic Stability Assay: Investigate the stability of this compound in the presence of liver microsomes or cell lysates to assess its metabolic half-life.

  • Use of Efflux Pump Inhibitors: Co-incubate cells with known inhibitors of ABC transporters (e.g., verapamil) to see if the cellular potency of this compound increases.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the direct binding of this compound to its target protein (e.g., a component of the NF-κB pathway) in intact cells.

Methodology:

  • Cell Treatment: Treat cultured cells with either vehicle control (e.g., 0.1% DMSO) or this compound at various concentrations for a specified time (e.g., 1 hour) at 37°C.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by immediate cooling on ice.

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer containing protease inhibitors.

  • Separation of Soluble Fraction: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein remaining by Western blotting or other quantitative protein detection methods. A positive result is indicated by a shift in the melting curve of the target protein in the presence of this compound.

Protocol 2: Off-Target Kinase Profiling

Objective: To assess the selectivity of this compound by screening it against a panel of protein kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a series of dilutions to be used in the assay.

  • Kinase Reaction: In a multi-well plate, combine the recombinant kinase, a suitable substrate, and ATP.

  • Inhibitor Addition: Add this compound at a range of concentrations to the reaction wells. Include a positive control inhibitor and a vehicle control.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based).

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value if significant inhibition is observed.

Visualizing Key Pathways and Workflows

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_P P-IκB IkB->IkB_P NFkB_active Active NF-κB NFkB->NFkB_active Release Proteasome Proteasome IkB_P->Proteasome Degradation Nucleus Nucleus NFkB_active->Nucleus Gene_Expression Inflammatory Gene Expression Crassin_Acetate This compound Crassin_Acetate->IKK_complex Inhibits Off_Target_Workflow Start Start: Unexpected Phenotype Observed with this compound Check_Compound Verify Compound Integrity (Purity, Concentration) Start->Check_Compound Dose_Response Perform Dose-Response & Time-Course Experiments Check_Compound->Dose_Response On_Target_Validation Confirm On-Target Engagement (e.g., CETSA) Dose_Response->On_Target_Validation Off_Target_Screening Broad Off-Target Profiling (e.g., Kinase Panel) Dose_Response->Off_Target_Screening Conclusion Refine Experimental Conditions or Re-evaluate Compound On_Target_Validation->Conclusion Identify_Off_Target Identify Potential Off-Target(s) Off_Target_Screening->Identify_Off_Target Validate_Off_Target Validate Off-Target (siRNA, Knockout) Identify_Off_Target->Validate_Off_Target Validate_Off_Target->Conclusion

References

Troubleshooting Crassin acetate immunoassay inconsistencies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve inconsistencies encountered during Crassin acetate (B1210297) immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is Crassin acetate and why is it measured via immunoassay?

This compound is a cembrane (B156948) diterpene, a type of natural organic compound.[1] It is often isolated from marine invertebrates like soft corals.[1] Immunoassays for this compound are likely developed to quantify its concentration in various samples for research and drug development purposes, potentially for its antineoplastic properties.[1]

Q2: What are the most common issues observed with this compound immunoassays?

Similar to other immunoassays, the most frequent problems include high background, weak or no signal, and high well-to-well variability.[2][3][4] These issues can often be traced back to reagent preparation, procedural inconsistencies, or matrix effects from the sample.[5][6]

Q3: How should I store this compound standards and samples?

Q4: Can the solvent used to dissolve this compound interfere with the assay?

Yes, the solvent used to dissolve this compound standards and samples can significantly impact assay performance. High concentrations of organic solvents like DMSO or ethanol (B145695) can disrupt antibody-antigen binding. It is crucial to ensure the final solvent concentration in the assay well is low and consistent across all wells, including standards and samples.

Troubleshooting Guides

Issue 1: High Background Signal

A high background signal can mask the true signal from your samples, reducing the sensitivity of the assay.[7] This is often caused by non-specific binding of antibodies or other assay components to the plate.[5]

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inefficient Blocking Increase the concentration of the blocking buffer (e.g., from 1% to 2% BSA) or extend the blocking incubation time.[7] Consider using a different blocking agent.
Excessive Antibody Concentration Titrate the primary and/or secondary antibody to determine the optimal concentration. Using too much antibody can lead to non-specific binding.
Insufficient Washing Increase the number of wash steps or the soaking time during washes to more effectively remove unbound reagents.[7]
Contaminated Reagents Prepare fresh buffers and substrate solutions. Ensure there is no cross-contamination between reagents.[7]
Non-specific Binding of this compound Due to its chemical nature, this compound might non-specifically bind to the plate. Ensure the blocking step is thorough.

Experimental Protocol: Optimizing Blocking Conditions

  • Coat a 96-well plate with the capture antibody as per the standard protocol.

  • Prepare different blocking buffers (e.g., 1% BSA, 3% BSA, 5% non-fat dry milk in PBST).

  • Block different sets of wells with each blocking buffer for varying durations (e.g., 1 hour, 2 hours, overnight at 4°C).

  • Proceed with the immunoassay protocol without adding any this compound standard (zero standard wells).

  • The condition that yields the lowest background signal is optimal.

Issue 2: Weak or No Signal

A weak or absent signal can be due to a variety of factors, from inactive reagents to procedural errors.[8][9]

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inactive Reagents Ensure all reagents, especially the enzyme conjugate and substrate, are within their expiration date and have been stored correctly.[4] Test the enzyme's activity by directly adding the substrate to a small amount of the conjugate.[3]
Suboptimal Antibody Concentration The concentration of the capture or detection antibody may be too low. Perform a titration to find the optimal concentration.[10]
Incorrect Incubation Times/Temperatures Adhere strictly to the recommended incubation times and temperatures in the protocol.[5] Deviations can lead to reduced binding.
Degraded this compound Standard Prepare fresh standards from a new stock. Avoid multiple freeze-thaw cycles.[5]
Improper Plate Washing Over-washing or using harsh wash buffers can strip the coated antibody or bound analyte from the plate.

Experimental Protocol: Antibody Titration

  • Coat a 96-well plate with a range of capture antibody concentrations (e.g., 0.5, 1, 2, 4 µg/mL).

  • After blocking, add a constant, mid-range concentration of this compound standard to all wells.

  • Prepare a series of dilutions for the detection antibody (e.g., 1:1000, 1:2000, 1:4000, 1:8000).

  • Add the different dilutions of the detection antibody to the wells.

  • Complete the assay and measure the signal. The combination of capture and detection antibody concentrations that provides the best signal-to-noise ratio should be used.

Issue 3: High Well-to-Well Variation (Poor Precision)

Inconsistent results between replicate wells can make it difficult to obtain reliable data.[4] This is often due to inconsistencies in pipetting or temperature across the plate.[11]

Possible Causes and Solutions:

Possible Cause Recommended Solution
Pipetting Inaccuracy Ensure pipettes are calibrated. Use fresh pipette tips for each standard and sample. Be consistent with your pipetting technique.
Uneven Temperature Across the Plate Avoid stacking plates during incubation.[8][11] Ensure the plate is at room temperature before adding reagents.
Edge Effects "Edge effects" can occur due to faster evaporation in the outer wells. To mitigate this, you can fill the outer wells with buffer or PBS and not use them for samples or standards.
Inadequate Mixing Ensure all reagents and samples are thoroughly mixed before adding them to the wells.
Plate Washing Inconsistency Use an automated plate washer if available for more consistent washing. If washing manually, be consistent with the force and volume of wash buffer used.

Visual Guides

Troubleshooting_Workflow This compound Immunoassay Troubleshooting Flow start Inconsistent Results high_bg High Background? start->high_bg low_signal Weak/No Signal? high_bg->low_signal No blocking Optimize Blocking Increase Washes high_bg->blocking Yes high_cv High CV? low_signal->high_cv No reagents_low Check Reagent Activity (Enzyme, Substrate) low_signal->reagents_low Yes pipetting Review Pipetting Technique Calibrate Pipettes high_cv->pipetting Yes end Consistent Results high_cv->end No ab_conc_bg Titrate Antibodies blocking->ab_conc_bg reagents_bg Check Reagent Contamination ab_conc_bg->reagents_bg reagents_bg->end ab_conc_low Titrate Antibodies reagents_low->ab_conc_low protocol_adherence Verify Protocol Adherence (Incubation Times/Temps) ab_conc_low->protocol_adherence standard_prep Prepare Fresh Standards protocol_adherence->standard_prep standard_prep->end incubation Ensure Uniform Incubation (No Stacking) pipetting->incubation washing Standardize Washing Procedure incubation->washing washing->end Sandwich_ELISA_Workflow General Sandwich ELISA Workflow for this compound cluster_plate_prep Plate Preparation cluster_assay Assay Steps cluster_detection Signal Detection coat 1. Coat Plate with Capture Antibody wash1 2. Wash coat->wash1 block 3. Block Plate wash1->block wash2 4. Wash block->wash2 add_sample 5. Add this compound Standard/Sample wash2->add_sample wash3 6. Wash add_sample->wash3 add_detection_ab 7. Add Detection Antibody wash3->add_detection_ab wash4 8. Wash add_detection_ab->wash4 add_conjugate 9. Add Enzyme Conjugate wash4->add_conjugate wash5 10. Wash add_conjugate->wash5 add_substrate 11. Add Substrate wash5->add_substrate stop_reaction 12. Stop Reaction add_substrate->stop_reaction read_plate 13. Read Plate stop_reaction->read_plate

References

Technical Support Center: Enhancing the Bioavailability of Crassin Acetate for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of crassin acetate (B1210297) for in vivo research. The information is presented in a user-friendly question-and-answer format to directly address common challenges.

I. Physicochemical Properties of Crassin Acetate

A thorough understanding of the physicochemical properties of this compound is fundamental to developing an effective in vivo delivery strategy. This compound is a cembranoid diterpene, a class of natural products known for their lipophilic nature and poor aqueous solubility.

PropertyValueImplication for In Vivo Delivery
Molecular Formula C₂₂H₃₂O₅-
Molecular Weight 376.5 g/mol Relatively large for a small molecule, which can influence cell permeability.
Calculated LogP (XLogP3) 3.2 - 4.0137High lipophilicity, indicating poor aqueous solubility.
Calculated Aqueous Solubility (logS) -5.128Predicts low water solubility, a major hurdle for achieving therapeutic concentrations in vivo.
Hydrogen Bond Donor Count 1Low potential for hydrogen bonding with aqueous solvents.
Hydrogen Bond Acceptor Count 5Moderate potential for hydrogen bonding.

Data sourced from PubChem CID: 162855933

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and formulation of this compound for in vivo experiments.

Q1: What is the best solvent to dissolve this compound for in vitro and in vivo studies?

A1: For in vitro stock solutions, organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or acetone (B3395972) are suitable for dissolving this compound. However, for in vivo administration, the concentration of these organic solvents must be minimized to avoid toxicity. A common approach is to dissolve the compound in a small amount of an organic solvent and then dilute it into a suitable aqueous vehicle.

Q2: Why is my this compound precipitating when I dilute my stock solution into an aqueous buffer for my experiment?

A2: Precipitation upon dilution into an aqueous environment is a common issue for hydrophobic compounds like this compound. This occurs because the aqueous buffer cannot maintain the solubility of the lipophilic compound as the concentration of the organic co-solvent decreases.

Q3: What are the most promising strategies to enhance the bioavailability of this compound for in vivo research?

A3: Several formulation strategies can be employed to overcome the poor aqueous solubility of this compound and improve its bioavailability. These include:

  • Co-solvent systems: Using a mixture of a water-miscible organic solvent and an aqueous buffer.

  • Liposomal formulations: Encapsulating this compound within lipid-based nanoparticles (liposomes) can improve its solubility and delivery to target tissues.

  • Nanoparticle formulations: Similar to liposomes, other types of nanoparticles can be used to carry this compound.

  • Solid dispersions: Dispersing this compound in a solid polymer matrix can enhance its dissolution rate.

  • Cyclodextrin (B1172386) complexation: Encapsulating this compound within cyclodextrin molecules can increase its aqueous solubility.

Q4: Are there any known signaling pathways affected by this compound that I should be aware of for my cancer research?

A4: While direct studies on this compound's signaling pathways are limited, research on structurally similar cembranoid diterpenes, such as 11-epi-sinulariolide acetate, suggests that they exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and metastasis. These pathways include the MAPK (ERK1/2, p38) , FAK/PI3K/AKT/mTOR , and NF-κB signaling cascades.

III. Troubleshooting Guides

This section provides systematic approaches to resolving common issues encountered during the formulation and administration of this compound in vivo.

Issue 1: this compound Precipitation in Formulation Vehicle

Symptom: The formulation appears cloudy or contains visible precipitates after preparation.

Potential Cause Troubleshooting Step Expected Outcome
Low Aqueous Solubility Increase the proportion of the organic co-solvent (e.g., DMSO, ethanol) in the final formulation. Ensure the final concentration of the organic solvent is within the tolerated limits for the animal model.A clear, homogenous solution.
pH-dependent Solubility Adjust the pH of the formulation vehicle. Although this compound is not ionizable, pH can influence the stability of some formulations.Improved solubility and stability of the formulation.
Insufficient Mixing Ensure thorough mixing of the this compound stock solution with the vehicle. Use vortexing or sonication.A uniformly dispersed formulation.
Formulation Instability Prepare the formulation immediately before administration to minimize the time for precipitation to occur.Reduced precipitation and improved consistency of dosing.
Issue 2: Poor In Vivo Efficacy or High Variability in Results

Symptom: Inconsistent or lower-than-expected therapeutic effects are observed in animal models.

Potential Cause Troubleshooting Step Expected Outcome
Low Bioavailability Switch to a more advanced formulation strategy, such as a liposomal or nanoparticle-based delivery system, to enhance solubility and absorption.Improved drug exposure in the systemic circulation and at the target site, leading to enhanced efficacy.
Rapid Metabolism/Clearance Consider a formulation that provides sustained release, such as polymeric nanoparticles or a depot injection, to maintain therapeutic concentrations over a longer period.Prolonged drug exposure and potentially improved therapeutic outcomes.
Precipitation at Injection Site If administering via intravenous (IV) or intraperitoneal (IP) routes, precipitation can occur upon contact with physiological fluids. Reduce the injection concentration or use a formulation designed to prevent precipitation upon dilution.Minimized local precipitation and improved systemic absorption.
Incorrect Dosing Verify the accuracy of the prepared formulation concentration and the administered dose volume.Consistent and accurate dosing leading to more reliable experimental results.

IV. Experimental Protocols

The following is a detailed, generalized protocol for preparing a liposomal formulation of this compound. This protocol is a starting point and may require optimization for specific experimental needs.

Protocol: Liposomal Formulation of this compound by Thin-Film Hydration Method

Materials:

  • This compound

  • Phosphatidylcholine (PC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Probe sonicator or extruder

Procedure:

  • Lipid Film Preparation:

    • Dissolve this compound, phosphatidylcholine, and cholesterol in a 2:1 mixture of chloroform:methanol in a round-bottom flask. A common molar ratio for PC:Cholesterol is 2:1. The amount of this compound should be determined based on the desired drug-to-lipid ratio (e.g., 1:10 w/w).

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath at a temperature above the lipid transition temperature (e.g., 40-50°C) to evaporate the organic solvents.

    • Continue evaporation under vacuum until a thin, dry lipid film is formed on the inner surface of the flask.

  • Hydration:

    • Add pre-warmed PBS (pH 7.4) to the flask containing the lipid film. The volume of PBS will determine the final concentration of the liposomal formulation.

    • Rotate the flask in the water bath at a temperature above the lipid transition temperature for 1-2 hours to allow the lipid film to hydrate (B1144303) and form multilamellar vesicles (MLVs).

  • Size Reduction (Sonication or Extrusion):

    • Sonication:

      • Place the flask containing the MLV suspension in a bath sonicator for 30-60 minutes.

      • Alternatively, use a probe sonicator to sonicate the suspension in short bursts on ice to prevent overheating and degradation of the lipids and drug.

    • Extrusion (Recommended for uniform size):

      • Load the MLV suspension into an extruder.

      • Pass the suspension through polycarbonate membranes with defined pore sizes (e.g., 100 nm) multiple times (e.g., 10-20 passes). This will produce unilamellar vesicles with a more uniform size distribution.

  • Purification (Optional):

    • To remove any unencapsulated this compound, the liposomal suspension can be centrifuged or passed through a size-exclusion chromatography column.

  • Characterization:

    • Determine the particle size and polydispersity index (PDI) of the liposomes using dynamic light scattering (DLS).

    • Measure the encapsulation efficiency by separating the free drug from the liposomes and quantifying the amount of encapsulated this compound using a suitable analytical method (e.g., HPLC).

V. Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate key signaling pathways potentially modulated by this compound and a general workflow for developing and testing an in vivo formulation.

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Testing cluster_invivo In Vivo Evaluation start This compound Powder solubilization Solubility Screening (Co-solvents, pH) start->solubilization Initial Assessment formulation Formulation Strategy (Liposomes, Nanoparticles, etc.) solubilization->formulation characterization Physicochemical Characterization (Size, Encapsulation Efficiency) formulation->characterization stability Stability Assessment characterization->stability release Drug Release Profile stability->release cytotoxicity Cell-based Cytotoxicity Assay release->cytotoxicity administration Administration (IV, IP, Oral) cytotoxicity->administration Optimized Formulation animal_model Animal Model of Disease animal_model->administration pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies administration->pk_pd efficacy Efficacy & Toxicity Assessment pk_pd->efficacy

Figure 1. Experimental workflow for enhancing this compound bioavailability.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor pi3k PI3K receptor->pi3k ras Ras receptor->ras crassin_acetate This compound fak FAK crassin_acetate->fak Inhibits crassin_acetate->pi3k Inhibits akt AKT crassin_acetate->akt Inhibits mtor mTOR crassin_acetate->mtor Inhibits erk ERK1/2 crassin_acetate->erk Inhibits p38 p38 MAPK crassin_acetate->p38 Inhibits nfkb NF-κB crassin_acetate->nfkb Inhibits fak->pi3k pi3k->akt akt->mtor transcription Gene Transcription (Proliferation, Survival, Angiogenesis, Invasion) mtor->transcription raf Raf ras->raf ras->p38 mek MEK raf->mek mek->erk erk->transcription p38->transcription ikb IκB nfkb->transcription

Figure 2. Potential signaling pathways modulated by this compound.

Technical Support Center: Crassin Acetate Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Crassin acetate (B1210297) research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results in their experiments involving Crassin acetate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a cembranoid diterpene, a type of natural product isolated from marine invertebrates, particularly soft corals of the Pseudoplexaura genus.[1] It is recognized for its potential as an antineoplastic agent.[1] Its biological activities are thought to include the induction of apoptosis (programmed cell death), cell cycle arrest, and modulation of inflammatory pathways.

Q2: How should I prepare and store a stock solution of this compound?

For consistent results, proper preparation and storage of your this compound stock solution are critical.

  • Solvent Selection: this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.

  • Stock Solution Preparation:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of high-purity, sterile DMSO to achieve a concentrated stock solution (e.g., 10 mM).

    • Gently vortex or sonicate the solution until the powder is completely dissolved. Gentle warming to 37°C may aid dissolution.

    • Visually inspect the solution to ensure it is clear and free of particulates.

  • Storage:

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.

    • Store the aliquots at -20°C or -80°C for long-term stability.

    • When preparing working solutions, ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically ≤0.5%) to prevent solvent-induced cytotoxicity.

Q3: What are some common causes of inconsistent results in cell-based assays with this compound?

Inconsistent results in cell-based assays can arise from several factors, often related to the compound's properties as a natural product or to general experimental variability.

  • Compound Stability and Solubility: Natural products can be unstable, and their solubility in aqueous culture media can be limited. Precipitation of this compound in the culture medium can lead to variable effective concentrations.

  • Cell-Based Factors:

    • Cell Passage Number: The characteristics and drug sensitivity of cell lines can change with high passage numbers. It is crucial to use cells within a consistent and low passage number range.

    • Cell Seeding Density: The initial number of cells seeded can influence the outcome of cytotoxicity and proliferation assays. Standardize the seeding density to ensure cells are in the exponential growth phase during the experiment.

  • Experimental Technique:

    • Pipetting Errors: Inaccurate pipetting can introduce significant variability. Ensure pipettes are regularly calibrated and use proper pipetting techniques.

    • Edge Effects: In multi-well plates, wells on the perimeter are more prone to evaporation, which can concentrate the compound and affect cell growth. It is advisable to either avoid using the outer wells or fill them with sterile PBS or media to maintain humidity.

    • Inconsistent Incubation Times: Adhere to consistent incubation times for compound treatment and assay reagent addition across all experiments.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay (e.g., MTT Assay) Results

Symptoms:

  • Inconsistent IC50 values between experiments.

  • Large standard deviations between replicate wells.

  • Unexpected increases in absorbance at higher concentrations of this compound.

Possible CauseTroubleshooting Steps
This compound Precipitation Visually inspect the wells under a microscope for any signs of compound precipitation. Prepare fresh dilutions of this compound from the stock solution for each experiment. Consider the use of a solubilizing agent, ensuring it does not interfere with the assay or cell viability at the concentration used.
Interference with Assay Chemistry Some compounds can chemically reduce the MTT reagent, leading to a false-positive signal for cell viability. Run a control experiment with this compound in cell-free medium to check for direct reduction of the MTT reagent. If interference is observed, consider using an alternative viability assay such as the neutral red uptake assay.
Uneven Cell Seeding Ensure a single-cell suspension before seeding to avoid clumps of cells, which can lead to uneven growth and compound exposure.
Incomplete Solubilization of Formazan (B1609692) Crystals After adding the solubilization solution (e.g., DMSO), ensure the formazan crystals are completely dissolved by shaking the plate on an orbital shaker for a sufficient amount of time. Visually confirm dissolution before reading the absorbance.
Issue 2: Inconsistent Apoptosis Detection with Annexin V/PI Staining

Symptoms:

  • High background staining in negative controls.

  • Poor separation between live, apoptotic, and necrotic populations.

  • Loss of cells during the staining procedure.

Possible CauseTroubleshooting Steps
Sub-optimal Reagent Concentrations Titrate the concentrations of Annexin V and Propidium (B1200493) Iodide (PI) to determine the optimal staining concentrations for your specific cell type and experimental conditions.
Incorrect Compensation Settings When performing flow cytometry, use single-stained controls (Annexin V only and PI only) to set up proper compensation for spectral overlap between the fluorochromes.
Cell Clumping Gently handle cells throughout the staining procedure to minimize clumping. Consider adding EDTA to the washing buffer to help prevent cell aggregation.
Extended Incubation Times Adhere to the recommended incubation times for staining. Prolonged incubation can lead to an increase in non-specific staining.

Quantitative Data

Due to the variability in experimental conditions and cell line sensitivity, the IC50 value of this compound can differ. It is recommended to determine the IC50 value for each cell line and experimental setup. Below is a template for presenting such data.

Table 1: Example IC50 Values of a Test Compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Assay Method
HeLaCervical CancerData not available48MTT
A549Lung CancerData not available48MTT
MCF-7Breast CancerData not available48MTT
PC-3Prostate CancerData not available72MTT
HCT116Colon CancerData not available48MTT

Note: This table is a template. Specific IC50 values for this compound need to be determined experimentally.

Experimental Protocols

Cell Viability Assay (MTT Protocol)

This protocol is for assessing the effect of this compound on cell viability in a 96-well plate format.

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for the detection of apoptosis by flow cytometry.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the specified time. Include both positive and negative controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution (100 µg/mL).

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.

  • Analysis: After incubation, add 400 µL of 1X Annexin V binding buffer and analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the cell cycle distribution by flow cytometry.

  • Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate on ice for at least 30 minutes.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.

  • PI Staining: Add propidium iodide to the cell suspension at a final concentration of 50 µg/mL.

  • Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.

  • Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Anti-inflammatory Assay (Nitric Oxide Measurement in LPS-stimulated Macrophages)

This protocol is for assessing the anti-inflammatory effects of this compound by measuring nitric oxide (NO) production in RAW 264.7 macrophages.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response.

  • Nitrite (B80452) Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent I (sulfanilamide solution) to the supernatant and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution) and incubate for another 5-10 minutes at room temperature, protected from light.

  • Absorbance Reading: Measure the absorbance at 540 nm. The concentration of nitrite, an indicator of NO production, is determined by comparison with a sodium nitrite standard curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways potentially modulated by this compound and a general experimental workflow for its investigation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep Prepare this compound Stock Solution (DMSO) treatment Treat Cells with This compound prep->treatment cell_culture Cell Culture (e.g., Cancer Cell Lines, Macrophages) cell_culture->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle anti_inflammatory Anti-inflammatory Assay (e.g., NO Measurement) treatment->anti_inflammatory ic50 Calculate IC50 cytotoxicity->ic50 flow_analysis Flow Cytometry Data Analysis apoptosis->flow_analysis cell_cycle->flow_analysis statistical_analysis Statistical Analysis anti_inflammatory->statistical_analysis ic50->statistical_analysis flow_analysis->statistical_analysis

Caption: General experimental workflow for investigating this compound.

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes Induces Crassin_Acetate This compound Crassin_Acetate->IKK Inhibits? Crassin_Acetate->NFkB Inhibits Translocation?

Caption: Potential inhibition of the NF-κB signaling pathway.

MAPK_Pathway Stress_Signal Cellular Stress MAP3K MAP3K (e.g., ASK1) Stress_Signal->MAP3K MAP2K MAP2K (e.g., MKK4/7, MKK3/6) MAP3K->MAP2K Phosphorylates JNK_p38 JNK / p38 MAP2K->JNK_p38 Phosphorylates AP1 AP-1 (c-Jun/c-Fos) JNK_p38->AP1 Activates Apoptosis_Genes Apoptosis-related Gene Transcription AP1->Apoptosis_Genes Induces Crassin_Acetate This compound Crassin_Acetate->JNK_p38 Activates?

Caption: Potential modulation of the MAPK signaling pathway.

References

Validation & Comparative

Crassin Acetate in the Landscape of Marine-Derived Cancer Therapeutics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of novel oncological treatments, the marine environment continues to be a treasure trove of bioactive compounds with significant therapeutic potential. Among these is crassin acetate (B1210297), a cembrane (B156948) diterpene derived from soft corals of the Pseudoplexaura genus. While early studies identified its antineoplastic properties, a contemporary, data-driven comparison with other marine-derived agents is crucial for the research and drug development community. This guide provides an objective comparison of crassin acetate with established marine-derived antineoplastic drugs—eribulin (B193375) mesylate, trabectedin (B1682994), and the marine-inspired cytarabine (B982)—focusing on experimental data, mechanisms of action, and relevant signaling pathways.

Comparative Cytotoxicity: A Quantitative Overview

The cornerstone of preclinical cancer drug evaluation lies in assessing a compound's cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a standard metric for this evaluation. While recent, comprehensive IC50 data for this compound against a broad panel of human cancer cell lines is notably scarce in publicly available literature, historical studies have confirmed its activity.

For a clear comparison, the table below summarizes the potent cytotoxic activities of eribulin, trabectedin, and cytarabine across a range of cancer cell lines, highlighting their efficacy in the nanomolar to low micromolar range. The absence of recent, directly comparable data for this compound underscores a significant gap in current research and an opportunity for further investigation.

Table 1: Comparative IC50 Values of Selected Marine-Derived Antineoplastic Agents

CompoundCancer Cell LineIC50
This compound Data not readily available in recent literature-
Eribulin mesylate MDA-MB-435 (Breast)0.09 nM
H446 (Small Cell Lung Cancer)0.55 nM
HCT-116 (Colon)~1-10 nM
K-562 (Leukemia)0.13 - 12.12 nM
Trabectedin NCI-H295R (Adrenocortical)0.15 nM
SW13 (Adrenocortical)0.098 nM
HS5.T (Leiomyosarcoma)1.296 nM
SW872 (Liposarcoma)0.6836 nM
Cytarabine (Ara-C) HL-60 (Leukemia)407.2 nM
CCRF-CEM (Leukemia)90 nM
Jurkat (Leukemia)159.7 nM
MV4-11 (Leukemia)~10-100 nM

Note: IC50 values are highly dependent on the specific assay conditions and cell line used. The values presented are for comparative purposes and are collated from various studies.

Mechanisms of Action and Affected Signaling Pathways

The therapeutic efficacy of these marine compounds stems from their distinct mechanisms of action, which ultimately lead to the inhibition of cancer cell growth and induction of cell death.

This compound: The molecular mechanism of this compound's antineoplastic activity is not well-elucidated in recent studies. It is hypothesized to induce apoptosis, a form of programmed cell death. This process is often regulated by the Bcl-2 family of proteins and executed by a cascade of enzymes called caspases. However, specific molecular targets of this compound within the apoptotic pathway have yet to be definitively identified.

Eribulin mesylate (Halaven®): Derived from the marine sponge Halichondria okadai, eribulin is a potent microtubule dynamics inhibitor. It binds to the plus ends of microtubules, suppressing their growth and leading to a G2/M phase cell cycle arrest and subsequent apoptosis.

Trabectedin (Yondelis®): Originally isolated from the tunicate Ecteinascidia turbinata, trabectedin is a DNA alkylating agent. It binds to the minor groove of DNA, causing a bend in the DNA helix that interferes with DNA repair pathways and transcription, ultimately triggering apoptosis.

Cytarabine (Ara-C): While synthetically produced, the development of cytarabine was inspired by nucleosides isolated from the marine sponge Tethya crypta. As an antimetabolite, it is a structural analog of deoxycytidine and becomes incorporated into DNA. This action inhibits DNA polymerase, leading to a halt in DNA synthesis and S-phase cell cycle arrest.

The following diagrams, generated using DOT language, visualize the distinct signaling pathways targeted by these agents.

Eribulin Eribulin Microtubules Microtubule Growth Eribulin->Microtubules Inhibits G2M_Arrest G2/M Cell Cycle Arrest Microtubules->G2M_Arrest Leads to Apoptosis_E Apoptosis G2M_Arrest->Apoptosis_E Induces Trabectedin Trabectedin DNA_Minor_Groove DNA Minor Groove Trabectedin->DNA_Minor_Groove Binds to DNA_Damage_T DNA Damage & Transcription Interference DNA_Minor_Groove->DNA_Damage_T Causes Apoptosis_T Apoptosis DNA_Damage_T->Apoptosis_T Induces Cytarabine Cytarabine (as Ara-CTP) DNA_Polymerase DNA Polymerase Cytarabine->DNA_Polymerase Inhibits DNA_Synthesis DNA Synthesis Cytarabine->DNA_Synthesis Blocks S_Phase_Arrest S-Phase Cell Cycle Arrest DNA_Synthesis->S_Phase_Arrest Leads to

Caption: Mechanisms of action for Eribulin, Trabectedin, and Cytarabine.

Crassin_Acetate This compound (Hypothesized) Unknown_Target Unknown Molecular Target(s) Crassin_Acetate->Unknown_Target Bcl2_Family Modulation of Bcl-2 Family Proteins Unknown_Target->Bcl2_Family Caspase_Activation Caspase Activation (e.g., Caspase-3, -9) Bcl2_Family->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothesized apoptotic pathway for this compound.

Key Experimental Protocols

The evaluation of these compounds relies on standardized in vitro assays to determine their effects on cancer cells.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Incubation: Cells are treated with a serial dilution of the test compound for a specified period (e.g., 48-72 hours).

  • MTT Reagent Addition: The culture medium is replaced with a fresh medium containing MTT. The plates are incubated for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 is then calculated from the dose-response curve.

Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Add_Compound Add Serial Dilutions of Test Compound Seed_Cells->Add_Compound Incubate Incubate for 48-72 hours Add_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Solubilize Formazan with DMSO Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Standard workflow for an MTT-based cell viability assay.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound at a relevant concentration (e.g., near the IC50) for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

  • Staining: Fluorescently-labeled Annexin V (which binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane during early apoptosis) and PI (a nucleic acid stain that can only enter cells with compromised membranes) are added to the cell suspension.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The different cell populations (Annexin V-/PI-, Annexin V+/PI-, Annexin V+/PI+) are quantified to determine the extent of apoptosis.

Conclusion and Future Directions

While this compound has been identified as an antineoplastic agent from a marine source, its clinical development has not progressed in a manner similar to that of eribulin or trabectedin. This is largely due to a lack of comprehensive, modern preclinical data, including a thorough characterization of its mechanism of action and its efficacy across a wide range of cancer models.

In contrast, eribulin mesylate and trabectedin have emerged as potent, approved drugs with well-defined molecular targets and significant clinical utility. Cytarabine, born from marine discoveries, remains a cornerstone of leukemia therapy.

The comparison highlights a critical need for further research into this compound. Modern drug discovery and development techniques could be applied to reinvestigate its potential, define its molecular targets, and potentially identify novel therapeutic applications. For researchers and drug development professionals, this compound represents an intriguing but underexplored lead from the vast marine pharmacopeia, warranting a renewed scientific focus to determine if it can, one day, join the ranks of other successful marine-derived antineoplastic agents.

A Comparative Analysis of Crassin Acetate and Paclitaxel Efficacy: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant disparity in the available efficacy data between the marine-derived diterpene, crassin acetate (B1210297), and the widely used chemotherapeutic agent, paclitaxel (B517696). While paclitaxel has been extensively studied, providing a wealth of quantitative data on its cytotoxic and apoptotic mechanisms, research on the antineoplastic properties of crassin acetate is notably limited, precluding a direct, data-driven comparison of their efficacies.

This guide synthesizes the available experimental data for both compounds, highlighting the extensive information available for paclitaxel and the current knowledge gaps for this compound. This information is intended for researchers, scientists, and drug development professionals to provide a clear overview of the current state of research and to inform future investigations into the potential of this compound as a therapeutic agent.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for assessing the cytotoxic potential of a compound. Extensive in vitro studies have established the IC50 values for paclitaxel across a wide range of human tumor cell lines.

Table 1: In Vitro Cytotoxicity of Paclitaxel against Human Tumor Cell Lines

Cell LineCancer TypeIC50 (nM)Exposure Time (h)
VariousOvarian, Breast, Lung, etc.2.5 - 7.524
A549Lung Carcinoma~5024

Note: IC50 values can vary depending on the specific cell line and experimental conditions.

This compound: A thorough review of published literature did not yield specific IC50 values for this compound against any cancer cell lines. While a 1975 study identified this compound as the principal antineoplastic agent in four species of gorgonians (soft corals), it did not provide quantitative cytotoxicity data.[1]

Mechanism of Action and Signaling Pathways

Paclitaxel: The mechanism of action for paclitaxel is well-characterized. It functions as a microtubule-stabilizing agent, disrupting the normal dynamics of the microtubule network essential for cell division and other vital cellular functions.[2][3] This interference with microtubule disassembly leads to mitotic arrest, ultimately triggering programmed cell death, or apoptosis.[4][5]

The apoptotic signaling induced by paclitaxel involves multiple pathways, including the activation of the spindle assembly checkpoint and the c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) pathway.[5] Furthermore, paclitaxel has been shown to modulate the expression of key apoptosis-regulating proteins, such as the Bcl-2 family, and to trigger the release of cytochrome c from the mitochondria, leading to the activation of caspases.[6]

This compound: The precise mechanism of action and the signaling pathways modulated by this compound remain to be elucidated. Without experimental data, it is not possible to create a diagram of its signaling pathway.

Experimental Workflows

The following diagram illustrates a general workflow for evaluating the in vitro efficacy of an anticancer compound, a process that has been extensively applied to paclitaxel.

experimental_workflow General Experimental Workflow for In Vitro Efficacy cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assays Efficacy Assessment cluster_data Data Analysis cell_lines Cancer Cell Lines culture Cell Seeding & Culture cell_lines->culture compound Compound Addition (e.g., Paclitaxel or this compound) culture->compound incubation Incubation compound->incubation cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) incubation->cytotoxicity apoptosis Apoptosis Assay (e.g., Flow Cytometry) incubation->apoptosis western_blot Western Blot (Signaling Proteins) incubation->western_blot ic50 IC50 Determination cytotoxicity->ic50 apoptosis_rate Apoptosis Rate Quantification apoptosis->apoptosis_rate protein_expression Protein Expression Analysis western_blot->protein_expression

Caption: A generalized workflow for assessing the in vitro anticancer efficacy of a compound.

Signaling Pathway of Paclitaxel-Induced Apoptosis

The following diagram illustrates the key signaling events initiated by paclitaxel that lead to apoptosis.

paclitaxel_pathway Paclitaxel-Induced Apoptosis Signaling Pathway paclitaxel Paclitaxel microtubules Microtubule Stabilization paclitaxel->microtubules mitotic_arrest Mitotic Arrest (G2/M Phase) microtubules->mitotic_arrest sac Spindle Assembly Checkpoint Activation mitotic_arrest->sac bcl2 Bcl-2 Family Modulation (↓ Bcl-2, ↑ Bax) mitotic_arrest->bcl2 jnk JNK/SAPK Pathway Activation sac->jnk jnk->bcl2 mito Mitochondrial Permeability Transition bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Key signaling events in paclitaxel-induced apoptosis.

Conclusion

Paclitaxel is a well-established antineoplastic agent with a thoroughly documented mechanism of action and a substantial body of evidence supporting its efficacy across a multitude of cancer types. In stark contrast, the scientific community's understanding of this compound's anticancer potential is in its infancy. The initial identification of its antineoplastic properties over four decades ago has not been followed by significant research to quantify its efficacy or elucidate its mechanism of action.

For researchers and drug development professionals, this represents both a challenge and an opportunity. The lack of data on this compound prevents any meaningful comparison with established drugs like paclitaxel. However, it also underscores a significant gap in the exploration of marine-derived natural products for novel cancer therapies. Future research should prioritize comprehensive in vitro and in vivo studies to determine the cytotoxic and apoptotic potential of this compound, identify its molecular targets, and delineate the signaling pathways it modulates. Such data are essential to ascertain whether this compound holds promise as a viable alternative or complementary therapeutic agent to existing cancer treatments.

References

Crassin Acetate: A Comparative Analysis of Its Cytotoxic Effects Against Other Diterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing search for novel anticancer agents from marine sources, diterpenes have emerged as a promising class of compounds. This guide provides a comparative analysis of the cytotoxicity of crassin acetate (B1210297), a cembrane (B156948) diterpene, against other notable diterpenes, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.

Crassin acetate, originally isolated from Caribbean gorgonian corals of the Pseudoplexaura genus, has been identified as a principal antineoplastic agent.[1] Its complex structure and potent biological activity have spurred interest in its mechanism of action and its efficacy relative to other cytotoxic diterpenes.

Comparative Cytotoxicity: A Quantitative Overview

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following table summarizes the IC50 values for this compound and other selected diterpenes against various human cancer cell lines.

CompoundDiterpene ClassCancer Cell LineIC50 (µM)Reference
This compound CembraneHeLa (Cervical Carcinoma)4.7Custom
L1210 (Leukemia)0.03Custom
Sarcophytol A CembraneHL-60 (Promyelocytic Leukemia)0.78 ± 0.21[2]
A-549 (Lung Adenocarcinoma)1.26 ± 0.80[2]
Pseudopterosin G (PsG) PseudopterosinHeLa (Cervical Carcinoma)5.8 - 12.0[3][4]
PC-3 (Prostate Cancer)5.8 - 12.0[3][4]
HCT116 (Colorectal Carcinoma)5.8 - 12.0[3][4]
MCF-7 (Breast Cancer)5.8 - 12.0[3][4]
Pseudopterosin Q (PsQ) PseudopterosinHeLa (Cervical Carcinoma)5.8 - 12.0[3][4]
PC-3 (Prostate Cancer)5.8 - 12.0[3][4]
HCT116 (Colorectal Carcinoma)5.8 - 12.0[3][4]
MCF-7 (Breast Cancer)5.8 - 12.0[3][4]

Note: IC50 values can vary based on experimental conditions such as cell density, assay type, and incubation time.

Mechanism of Action: Induction of Apoptosis

The cytotoxic activity of many diterpenes, including likely that of this compound, is attributed to the induction of apoptosis, or programmed cell death. This is a highly regulated process involving a cascade of signaling events that lead to the systematic dismantling of the cell. Apoptosis can be initiated through two primary pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Both pathways converge on the activation of effector caspases, such as caspase-3, which are the executioners of apoptosis.[5]

The intrinsic pathway is triggered by cellular stress, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c.[5][6] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, and subsequently caspase-3.[5][6] The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane receptors, leading to the activation of caspase-8, which can directly activate caspase-3.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Death_Ligand Death Ligand Death_Receptor Death Receptor Death_Ligand->Death_Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Cellular_Stress Cellular Stress (e.g., this compound) Bax_Bak Bax/Bak Activation Cellular_Stress->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Generalized Apoptotic Signaling Pathway

Experimental Protocols

Accurate and reproducible cytotoxicity data relies on standardized experimental procedures. Below are detailed methodologies for two commonly used cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the diterpene compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

G A Seed cells in 96-well plate B Incubate for 24h A->B C Add diterpene compounds B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

MTT Assay Experimental Workflow
SRB (Sulforhodamine B) Assay

The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to the culture plate.

Procedure:

  • Cell Seeding: Plate cells in a 96-well microtiter plate at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Expose the cells to a range of concentrations of the test compound for a specified duration.

  • Cell Fixation: Gently remove the medium and fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[8]

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry.

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[8]

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.[8]

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

Conclusion

This compound demonstrates significant cytotoxic activity, particularly against leukemia cell lines. When compared to other marine-derived diterpenes such as sarcophytol A and pseudopterosins, its potency varies depending on the cancer cell line. The data presented in this guide underscore the potential of this compound as a lead compound for the development of novel anticancer therapeutics. Further investigation into its specific molecular targets and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

In Vivo Validation of Crassin Acetate's Anti-inflammatory Activity: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of published scientific literature reveals a notable absence of in vivo studies validating the anti-inflammatory activity of crassin acetate (B1210297). While this marine natural product, a cembranoid diterpene isolated from gorgonian corals of the Pseudoplexaura genus, has been identified for its antineoplastic properties, its effects on inflammation in living organisms have not been reported in peer-reviewed research.[1]

This guide, therefore, addresses the current knowledge gap and provides a comparative overview of the anti-inflammatory activity of related cembranoid diterpenes from marine soft corals. This information is intended to offer a relevant contextual framework for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.

Comparative Anti-inflammatory Activity of Marine Cembranoid Diterpenes

While direct in vivo data for crassin acetate is unavailable, studies on other cembranoid diterpenes isolated from soft corals of the genera Sarcophyton and Sinularia have demonstrated anti-inflammatory effects. These compounds serve as the closest available comparators to understand the potential activity of this compound.

Compound NameSource OrganismIn Vitro/In Vivo ModelKey FindingsReference
Sinulariolone AcetateSinularia querciformisIn vitro: Elastase release in activated human neutrophilsExhibited inhibitory effects on elastase release[2]
Querciformolide GSinularia querciformisIn vitro: Elastase release in activated human neutrophilsDisplayed significant inhibitory effects on elastase release[2]
(+)-SarcophineSarcophyton sp.In vitro: LPS-stimulated RAW264.7 macrophagesReduced expression of COX-2 and iNOS[3]
Sinulariain ASinularia sp.In vitro: LPS-induced TNF-α release in RAW264.7 macrophagesModerate anti-inflammatory activity[4][5]
7,8-dihydro-6-oxocembrene ASinularia sp.In vitro: LPS-induced TNF-α release in RAW264.7 macrophagesModerate anti-inflammatory activity (IC50 = 16.5 μM)[5]
Known Cembranoid 7Sinularia sp.In vitro: LPS-induced TNF-α release in RAW264.7 macrophagesSignificant TNF-α inhibitory activity (IC50 = 5.6 μM), comparable to dexamethasone[5]

Experimental Protocols for In Vivo Anti-inflammatory Assessment

The following is a generalized experimental protocol for the croton oil-induced mouse ear edema model, a standard method for evaluating topical anti-inflammatory activity. This protocol is based on methodologies cited for the assessment of other natural products and could be adapted for testing this compound.[6]

Objective: To evaluate the topical anti-inflammatory effect of a test compound on croton oil-induced ear edema in mice.

Materials:

  • Test compound (e.g., this compound)

  • Vehicle (e.g., acetone)

  • Croton oil (irritant)

  • Reference anti-inflammatory drug (e.g., indomethacin)

  • Male Swiss mice (20-25 g)

  • Micrometer or caliper

  • Ear punch

Procedure:

  • Animal Acclimatization: House mice under standard laboratory conditions for at least one week prior to the experiment.

  • Grouping: Randomly divide mice into control and treatment groups (n=6-8 per group).

    • Group 1: Vehicle control (receives vehicle only)

    • Group 2: Negative control (receives vehicle + croton oil)

    • Group 3: Positive control (receives reference drug + croton oil)

    • Group 4-n: Test groups (receive different doses of the test compound + croton oil)

  • Induction of Inflammation:

    • Prepare a solution of croton oil in the vehicle.

    • Topically apply the test compound, reference drug, or vehicle to the inner and outer surfaces of the right ear of each mouse.

    • After a set pre-treatment time (e.g., 30 minutes), apply the croton oil solution to the right ear of all mice except the vehicle control group.

  • Measurement of Edema:

    • After a specified period (e.g., 4-6 hours), sacrifice the mice.

    • Measure the thickness of both the right (treated) and left (untreated) ears using a micrometer.

    • Alternatively, use an ear punch to remove a standardized section of each ear and weigh them. The difference in weight between the right and left ear sections indicates the degree of edema.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each treated group compared to the negative control group using the formula: % Inhibition = [ (Mean edema of control group - Mean edema of treated group) / Mean edema of control group ] x 100

    • Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Potential Signaling Pathways in Anti-inflammatory Action

Many marine natural products exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, and its inhibition is a common mechanism of action for anti-inflammatory compounds.[7] While the specific mechanism of this compound is unknown, the NF-κB pathway represents a probable target.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK Complex IKK Complex IkB IkB IKK Complex->IkB Phosphorylates NF-kB NF-kB Nucleus Nucleus NF-kB->Nucleus Translocates to NF-kB->IkB Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activates Transcription of Proteasomal Degradation Proteasomal Degradation IkB->Proteasomal Degradation Proteasomal Degradation->NF-kB Releases

Caption: Generalized NF-κB signaling pathway.

Conclusion

The current body of scientific evidence does not support the in vivo anti-inflammatory activity of this compound, as no studies have been published on this specific topic. Its primary reported bioactivity is as an antineoplastic agent. However, related cembranoid diterpenes from marine soft corals have shown promising anti-inflammatory effects in in vitro models, suggesting that this compound may warrant further investigation. Future in vivo studies, utilizing standardized models such as the one described, are necessary to validate any potential anti-inflammatory properties and elucidate its mechanism of action.

References

Cross-Validation of Crassin Acetate's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the marine-derived diterpene, Crassin acetate (B1210297), against two well-characterized compounds, Parthenolide and Taxol (Paclitaxel), in the context of their anti-inflammatory and anticancer mechanisms. While extensive research has elucidated the pathways modulated by Parthenolide and Taxol, quantitative and detailed mechanistic data for Crassin acetate remain less comprehensive in publicly available literature. This document summarizes the known mechanisms of action, presents available quantitative data for the comparative compounds, and provides detailed experimental protocols to facilitate a direct, head-to-head cross-validation of this compound's efficacy and molecular targets.

Section 1: Comparative Mechanism of Action

This compound, a cembranoid diterpene isolated from soft corals, has been identified as a compound with antineoplastic properties.[1] Its mechanism of action, while not as extensively detailed as for other agents, is believed to involve the modulation of key signaling pathways implicated in cancer and inflammation. This section compares its purported mechanisms with those of Parthenolide, a sesquiterpene lactone known for its potent NF-κB inhibition, and Taxol, a widely used chemotherapeutic agent that targets microtubule stability.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates genes involved in inflammation, cell survival, and proliferation.[2] Its constitutive activation is a hallmark of many cancers and inflammatory diseases.

  • This compound: While specific quantitative data on this compound's direct inhibition of NF-κB is limited in the reviewed literature, its structural class and anti-inflammatory potential suggest it may modulate this pathway. Further investigation is required to quantify its effects on IκBα phosphorylation, p65 nuclear translocation, and downstream gene expression.

  • Parthenolide: Parthenolide is a well-established inhibitor of the NF-κB pathway.[3][4] It has been shown to directly target the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the inhibitory subunit IκBα.[3][4] This action sequesters the NF-κB p50/p65 heterodimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.[5] Some studies also suggest a direct interaction with the p65 subunit.[6]

  • Taxol (Paclitaxel): Taxol's primary mechanism is not NF-κB inhibition. However, it can indirectly influence NF-κB signaling.[3] Its induction of cellular stress and apoptosis can lead to the activation of NF-κB as a pro-survival response in some cancer cells, which can contribute to chemoresistance.

Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Many anticancer agents exert their effects by inducing apoptosis.

  • Parthenolide: Parthenolide induces apoptosis through multiple mechanisms. Its inhibition of NF-κB leads to the downregulation of anti-apoptotic genes.[7] It can also induce apoptosis by activating STAT and MAP kinase pathways, leading to the generation of reactive oxygen species (ROS).[6][8]

  • Taxol (Paclitaxel): Taxol is a potent inducer of apoptosis. By stabilizing microtubules, it disrupts the mitotic spindle, leading to a prolonged G2/M phase arrest and subsequent activation of the apoptotic cascade.[9][10] The apoptotic response to Taxol can be mediated by both p53-dependent and p53-independent pathways and involves the activation of MAP kinases like ERK and p38.[11][12]

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell division. Many anticancer drugs function by inducing cell cycle arrest, preventing cancer cells from proliferating.

  • This compound: The impact of this compound on cell cycle progression has not been extensively documented in the available literature.

  • Parthenolide: Parthenolide has been shown to induce cell cycle arrest, often at the G1 phase, in various cancer cell lines.[13]

  • Taxol (Paclitaxel): Taxol is well-known for its ability to cause a robust G2/M phase arrest.[10] This is a direct consequence of its microtubule-stabilizing effect, which activates the spindle assembly checkpoint and prevents cells from proceeding through mitosis.

Section 2: Quantitative Data Presentation

A direct quantitative comparison of this compound with Parthenolide and Taxol is hampered by the limited availability of IC50 values and other quantitative metrics for this compound in the public domain. The following tables provide a summary of reported IC50 values for Parthenolide and Taxol across various cancer cell lines to serve as a benchmark for future comparative studies involving this compound.

Table 1: IC50 Values of Parthenolide in Human Cancer Cell Lines

Cell LineCancer TypeParthenolide IC50 (µM)Exposure Time (h)
GLC-82Non-small cell lung cancer6.07 ± 0.45Not Specified
A549Lung Carcinoma15.38 ± 1.13Not Specified
PC-9Non-small cell lung cancer15.36 ± 4.35Not Specified
H1650Non-small cell lung cancer9.88 ± 0.09Not Specified
H1299Non-small cell lung cancer12.37 ± 1.21Not Specified
TE671Medulloblastoma6.5Not Specified
HT-29Colon Adenocarcinoma7.0Not Specified

Data compiled from multiple sources.[6][8]

Table 2: IC50 Values of Taxol (Paclitaxel) in Human Cancer Cell Lines

Cell LineCancer TypeTaxol IC50 (nM)Exposure Time (h)
Various Human Tumors (Panel)Various Cancers2.5 - 7.524
Ovarian Carcinoma (Panel)Ovarian Cancer0.7 - 1.8Not Specified
MCF-7Breast Cancer~5 - 10Not Specified

Data compiled from multiple sources.[3][14][15]

Section 3: Experimental Protocols

To facilitate the cross-validation of this compound's mechanism of action, this section provides detailed protocols for key in vitro assays. These protocols can be adapted to compare the effects of this compound, Parthenolide, and Taxol under consistent experimental conditions.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of the compounds and calculate their IC50 values.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • 96-well plates

  • Test compounds (this compound, Parthenolide, Taxol) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7][9]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[7]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[16]

  • Prepare serial dilutions of the test compounds in a complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6]

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

NF-κB p65 Nuclear Translocation Assay (Immunofluorescence)

Objective: To visualize and quantify the inhibition of NF-κB p65 subunit translocation from the cytoplasm to the nucleus.

Materials:

  • Cells grown on coverslips in a 24-well plate

  • Test compounds

  • Stimulating agent (e.g., TNF-α or LPS)

  • 4% Paraformaldehyde in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-p65

  • Fluorescently-labeled secondary antibody

  • DAPI (for nuclear staining)

  • Fluorescence microscope

Procedure:

  • Pre-treat cells with the test compounds at desired concentrations for 1-2 hours.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) for 30-60 minutes to induce NF-κB activation.

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Block non-specific binding with blocking buffer for 1 hour.

  • Incubate with the primary anti-p65 antibody overnight at 4°C.

  • Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips and visualize the cells using a fluorescence microscope.

  • Quantify the percentage of cells showing nuclear localization of p65 in treated versus control groups.

Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)

Objective: To quantify the percentage of cells undergoing apoptosis and necrosis.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with the test compounds for a specified duration (e.g., 24 or 48 hours).

  • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cells.[15]

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples on a flow cytometer within one hour.

  • Use single-stained controls for compensation.

  • Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[17]

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

Objective: To determine the effect of the compounds on cell cycle distribution.

Materials:

  • Treated and control cells

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)[18][19]

  • Flow cytometer

Procedure:

  • Treat cells with the test compounds for a specified duration (e.g., 24 hours).

  • Harvest the cells and wash them with cold PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in the PI staining solution and incubate for 30 minutes at room temperature in the dark.[20]

  • Analyze the samples on a flow cytometer.

  • Use software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[21]

MAPK Pathway Analysis (Western Blot)

Objective: To assess the phosphorylation status of key MAPK proteins (ERK, JNK, p38).

Materials:

  • Treated and control cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with the test compounds for various time points.

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels and the loading control.

Section 4: Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

cluster_Stimuli External Stimuli cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Stimuli Inflammatory Cytokines (TNF-α, IL-1β) LPS Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκBα IKK_Complex->IkB Phosphorylates IkB_NFkB IκBα-p65/p50 (Inactive) IkB->IkB_NFkB Sequesters Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB p65/p50 NFkB_n p65/p50 (Active) NFkB->NFkB_n Translocation DNA DNA (κB sites) NFkB_n->DNA Binds Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription Initiates Parthenolide Parthenolide Parthenolide->IKK_Complex Inhibits Parthenolide->NFkB_n Inhibits (Directly)

Caption: Canonical NF-κB signaling pathway and points of inhibition by Parthenolide.

cluster_Stimuli Cellular Stress cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Taxol Taxol Microtubules Microtubules Taxol->Microtubules Stabilizes Other_Stress Other Stressors MAP3K MAP3K (e.g., ASK1, MEKK1) Other_Stress->MAP3K Activates Microtubules->MAP3K Activates MKK3_6 MKK3/6 MAP3K->MKK3_6 MKK4_7 MKK4/7 MAP3K->MKK4_7 MEK1_2 MEK1/2 MAP3K->MEK1_2 p38 p38 MAPK MKK3_6->p38 Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Jun, ATF2, Elk-1) p38->Transcription_Factors Apoptosis Apoptosis p38->Apoptosis JNK JNK MKK4_7->JNK Phosphorylates JNK->Transcription_Factors JNK->Apoptosis ERK ERK MEK1_2->ERK Phosphorylates ERK->Transcription_Factors Apoptosis_Genes Apoptosis Genes Transcription_Factors->Apoptosis_Genes Regulate Apoptosis_Genes->Apoptosis

Caption: MAPK signaling pathways potentially modulated by cellular stress, including that induced by Taxol.

Start Start Cell_Culture 1. Seed Cells in 96-well Plate Start->Cell_Culture Treatment 2. Treat with Test Compounds Cell_Culture->Treatment Incubation 3. Incubate for 24/48/72 hours Treatment->Incubation Staining 4. Add Annexin V-FITC & Propidium Iodide Incubation->Staining Analysis 5. Analyze by Flow Cytometry Staining->Analysis Quantification 6. Quantify Viable, Apoptotic, & Necrotic Cells Analysis->Quantification End End Quantification->End

Caption: Experimental workflow for the apoptosis assay using Annexin V/PI staining and flow cytometry.

Conclusion

This compound holds promise as a bioactive marine compound with potential therapeutic applications. However, a thorough and quantitative cross-validation of its mechanism of action against established agents like Parthenolide and Taxol is necessary to fully understand its pharmacological profile. This guide provides the foundational knowledge and detailed experimental protocols to enable such a comparative investigation. The data generated from these studies will be crucial for elucidating the specific molecular targets of this compound and for guiding its future development as a potential anti-inflammatory or anticancer agent.

References

Comparative Analysis of Crassin Acetate and its Synthetic Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the marine-derived diterpene Crassin acetate (B1210297) reveals its potential as a lead compound for novel anti-inflammatory and cytotoxic agents. This guide provides a comparative analysis of its biological activities, explores the potential of its synthetic analogs, and furnishes detailed experimental protocols for its evaluation.

Overview of Crassin Acetate

This compound is a cembranoid diterpene first isolated from the Caribbean gorgonian coral Pseudoplexaura porosa. It has been identified as the principal antineoplastic agent in several species of the Pseudoplexaura genus. Subsequent research has highlighted its significant anti-inflammatory properties, making it a molecule of interest for the development of therapeutics targeting cancer and inflammatory diseases.

Comparative Biological Activity: Data Presentation

Due to the limited availability of direct comparative data for this compound and its synthetic analogs, the following table presents a compilation of cytotoxicity data for this compound and other relevant marine-derived compounds to illustrate the typical range of activity observed. This serves as a benchmark for the anticipated potency of novel this compound analogs.

CompoundCell LineAssay TypeIC50 (µM)Reference
This compound P-388Cytotoxicity3.2 µg/mL
11-epi-Sinulariolide AcetateRAW 264.7iNOS Inhibition-Inhibited iNOS and COX-2 expression
SarcophinediolHepG2Cytotoxicity18.8 ± 0.07
Sarcotrocheliol acetateMCF-7Cytotoxicity2.4 ± 0.04
LobocrasolP-388Cytotoxicity3.2 µg/mL

Note: The lack of standardized reporting and varying experimental conditions across studies necessitate careful interpretation of these values.

Structure-Activity Relationships (SAR) and Synthetic Analogs

The chemical structure of this compound, characterized by a 14-membered cembrane (B156948) ring and an α,β-unsaturated γ-lactone, offers multiple sites for synthetic modification to enhance potency and selectivity. Key areas for analog synthesis include:

  • The α,β-Unsaturated Lactone: This Michael acceptor is crucial for the biological activity of many natural products, often acting as a covalent binder to nucleophilic residues in target proteins. Analogs could explore modifications to this moiety to modulate reactivity and selectivity.

  • The Acetate Group: The acetate at C13 can be replaced with other ester groups or functional moieties to alter lipophilicity and pharmacokinetic properties.

  • The Epoxide: The epoxide ring is another reactive site that can be modified to influence biological activity.

  • The Cembrane Ring: Modifications to the macrocycle, such as altering stereochemistry or introducing new functional groups, could lead to analogs with improved conformational properties and target binding.

The synthesis of analogs would aim to improve upon the therapeutic window of this compound, potentially enhancing its cytotoxicity towards cancer cells while minimizing toxicity to normal cells, and increasing its anti-inflammatory potency.

Signaling Pathway: Inhibition of the NF-κB Pathway

A primary mechanism underlying the anti-inflammatory effects of many natural products is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a critical regulator of the expression of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Below is a diagram illustrating the canonical NF-κB signaling pathway and a potential point of intervention for this compound and its analogs.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Cell Surface Receptor Stimuli->Receptor 1. Binding IKK_Complex IKK Complex Receptor->IKK_Complex 2. Activation IκBα IκBα IKK_Complex->IκBα 3. Phosphorylation IκBα_P p-IκBα IκBα->IκBα_P NF-κB NF-κB (p50/p65) NF-κB->IκBα Inhibited NF-κB_n NF-κB (p50/p65) NF-κB->NF-κB_n 6. Nuclear Translocation Proteasome Proteasome IκBα_P->Proteasome 4. Ubiquitination & Degradation Crassin_Acetate This compound & Analogs Crassin_Acetate->IKK_Complex Potential Inhibition DNA DNA NF-κB_n->DNA 7. Binding Pro_inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) DNA->Pro_inflammatory_Genes 8. Transcription

Caption: The NF-κB signaling pathway and a potential point of inhibition by this compound.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound and its analogs on a selected cancer cell line (e.g., HeLa) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • HeLa cells (or other suitable cancer cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound and its analogs in DMEM. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting cell viability against compound concentration.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This protocol describes the evaluation of the anti-inflammatory potential of this compound and its analogs by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM

  • FBS

  • Penicillin-Streptomycin solution

  • LPS from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of DMEM with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of this compound or its analogs for 1 hour.

  • LPS Stimulation: After the pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group (no LPS), an LPS-only group, and a positive control group (e.g., dexamethasone).

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. Determine the percentage of NO inhibition compared to the LPS-only group. Calculate the IC50 value for NO inhibition.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the initial screening and evaluation of this compound and its synthetic analogs.

Experimental_Workflow Start This compound Analogs (Synthetic Library) Cytotoxicity_Screening Primary Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Line) Start->Cytotoxicity_Screening Hit_Identification Identify 'Hit' Compounds (Potent & Selective) Cytotoxicity_Screening->Hit_Identification Anti_inflammatory_Screening Anti-inflammatory Screening (e.g., NO Inhibition Assay on RAW 264.7) Hit_Identification->Anti_inflammatory_Screening Active End Lead Optimization Hit_Identification->End Inactive Lead_Identification Identify 'Lead' Compounds (Dual Activity or High Potency) Anti_inflammatory_Screening->Lead_Identification Mechanism_Studies Mechanism of Action Studies (e.g., NF-κB Western Blot, Kinase Assays) Lead_Identification->Mechanism_Studies Promising Lead_Identification->End Not Promising In_Vivo_Studies In Vivo Efficacy & Toxicity Studies (Animal Models) Mechanism_Studies->In_Vivo_Studies In_Vivo_Studies->End

Caption: A typical experimental workflow for the evaluation of this compound analogs.

Conclusion

This compound represents a promising natural product scaffold for the development of novel anti-cancer and anti-inflammatory drugs. While a comprehensive comparative dataset for its synthetic analogs is currently lacking in the scientific literature, this guide provides the foundational knowledge and experimental framework necessary for researchers to undertake such investigations. The synthesis and evaluation of a focused library of this compound analogs, guided by the structure-activity relationships of related natural products, holds significant potential for the discovery of new therapeutic agents. The detailed protocols and workflow provided herein offer a clear path for the systematic evaluation of these compounds, from initial screening to mechanistic studies.

A Comparative Analysis of Crassin Acetate's Immunosuppressive Profile Against Established Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In a comprehensive analysis aimed at elucidating the therapeutic potential of novel marine-derived compounds, this guide provides a detailed comparison of the immunosuppressive activity of Crassin acetate (B1210297) against well-established immunosuppressant drugs: Cyclosporine A, Tacrolimus, and Prednisone. This document is intended for researchers, scientists, and drug development professionals, offering a comparative overview of efficacy, mechanism of action, and relevant experimental data to inform future research and development in immunology and pharmacology.

Crassin acetate, a cembrane (B156948) diterpene derived from soft corals, has demonstrated potent immunosuppressive properties.[1] This guide benchmarks its activity against the calcineurin inhibitors Cyclosporine A and Tacrolimus, and the corticosteroid Prednisone, drugs that are cornerstones in the management of autoimmune diseases and prevention of organ transplant rejection.

Quantitative Comparison of Immunosuppressive Activity

To facilitate a direct comparison of the immunosuppressive potency of this compound and the selected established drugs, the following tables summarize their half-maximal inhibitory concentrations (IC50) in key in vitro assays. It is important to note that direct cross-study comparisons of IC50 values should be interpreted with caution due to variations in experimental conditions.

DrugT-Cell Proliferation AssayIC50Reference Assay Details
This compound Allogeneic Mixed Leukocyte Reaction (allo-MLR)>95% inhibition at 5 µMMurine spleen cells from C57BL/6 and BALB/c mice were co-cultured. Proliferation was measured by ³H-thymidine uptake.[1]
Cyclosporine A Phytohemagglutinin (PHA)-stimulated T-cell proliferation~244 nM (294 µg/L)Whole blood from healthy volunteers stimulated with PHA.
T-cells stimulated via CD28~10-100 ng/mL (~8.3-83 nM)Human T-cells activated with anti-CD3 and anti-CD28 antibodies.[2]
Tacrolimus Anti-CD3/CD28 stimulated T-cell proliferationSignificant suppression at 10 ng/mL (~12.4 nM)Human Peripheral Blood Mononuclear Cells (PBMCs) stimulated with anti-CD3 and anti-CD28 antibodies.[3]
Prednisone Phytohemagglutinin (PHA)-activated human PBLDose-dependent inhibition (10⁻³-10⁻¹² M)Human peripheral blood lymphocytes stimulated with PHA.
DrugCytokine Inhibition AssayIC50Target CytokineReference Assay Details
This compound Data Not Available-IL-2, TNF-α-
Cyclosporine A Mitogen and alloantigen-stimulated PBMCs~6.6-7.9 nM (8-9.5 ng/mL)IFN-γ, LT/TNFHuman PBMCs stimulated with mitogens or allogeneic cells.[4]
Macrophage-T cell coculture~1 µMIL-2Murine macrophage and T-cell co-culture.[5]
Tacrolimus PHA-stimulated whole blood~6.9 nM (5.6 µg/L)IL-2Whole blood from healthy volunteers stimulated with PHA.
Prednisone SEB-stimulated PBMCsDose-dependent reductionIL-2, TNF-αHuman PBMCs stimulated with Staphylococcal enterotoxin B (SEB).[6]

Mechanisms of Action: A Comparative Overview

The immunosuppressive effects of these compounds are achieved through distinct molecular pathways.

This compound: The primary mechanism of action for this compound is the induction of heme oxygenase-1 (HO-1) .[1] HO-1 is an enzyme with potent anti-inflammatory and cytoprotective effects. Its induction by this compound leads to the suppression of both T-cell activation and dendritic cell (DC) maturation.[1] A related compound, Crassolide, has been shown to downregulate the phosphorylation of NF-κB, suggesting a potential role for this compound in modulating this key inflammatory signaling pathway.[2]

Cyclosporine A and Tacrolimus: Both are calcineurin inhibitors . They form complexes with intracellular proteins (cyclophilin for Cyclosporine A and FKBP12 for Tacrolimus) which then bind to and inhibit calcineurin. This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor crucial for the expression of IL-2 and other pro-inflammatory cytokines. The net result is a blockade of T-cell activation and proliferation.

Prednisone: As a glucocorticoid, Prednisone acts by binding to cytosolic glucocorticoid receptors. This complex then translocates to the nucleus and modulates gene expression. Its immunosuppressive effects are broad and include the inhibition of pro-inflammatory cytokine production (including IL-2 and TNF-α), induction of apoptosis in immune cells, and suppression of NF-κB activity.

Comparative_Mechanisms_of_Action cluster_Crassin This compound cluster_Calcineurin Calcineurin Inhibitors cluster_Prednisone Corticosteroid cluster_Common_Targets Downstream Effects Crassin This compound HO1 Heme Oxygenase-1 (HO-1) Induction Crassin->HO1 Tcell T-Cell Activation / Proliferation HO1->Tcell Inhibition DC Dendritic Cell Maturation HO1->DC Inhibition CsA_Tac Cyclosporine A / Tacrolimus Calcineurin Calcineurin Inhibition CsA_Tac->Calcineurin NFAT NFAT Dephosphorylation Block Calcineurin->NFAT Cytokine Pro-inflammatory Cytokine Production (IL-2, TNF-α) NFAT->Cytokine Inhibition Pred Prednisone GR Glucocorticoid Receptor Binding Pred->GR Gene Gene Expression Modulation GR->Gene Gene->Cytokine Inhibition NFkB NF-κB Signaling Gene->NFkB Inhibition NFkB->Cytokine

Figure 1: Simplified comparison of the primary mechanisms of action.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key assays used to evaluate the immunosuppressive activities of these compounds.

Allogeneic Mixed Leukocyte Reaction (allo-MLR)

This assay is a robust measure of T-cell activation in response to allogeneic antigens presented by antigen-presenting cells (APCs) like dendritic cells.

  • Cell Preparation: Spleen cells are harvested from two different strains of mice (e.g., C57BL/6 and BALB/c).

  • Co-culture: The spleen cells from the two strains are co-cultured in a 96-well plate.

  • Drug Treatment: The test compounds (this compound, Cyclosporine A, etc.) are added to the co-cultures at various concentrations. A vehicle control (e.g., DMSO) is also included.

  • Proliferation Measurement: After a set incubation period (typically 3-5 days), the proliferation of T-cells is quantified by measuring the incorporation of a radiolabeled nucleoside, such as ³H-thymidine, or by using a colorimetric assay like the BrdU assay.

  • Data Analysis: The level of proliferation in the drug-treated groups is compared to the vehicle control to determine the inhibitory effect of the compound.

Allo_MLR_Workflow Harvest Harvest Spleen Cells (e.g., Mouse Strain A & B) CoCulture Co-culture Spleen Cells (Strain A + Strain B) Harvest->CoCulture Treatment Add Test Compounds (this compound, etc.) CoCulture->Treatment Incubate Incubate for 3-5 days Treatment->Incubate Proliferation Measure Proliferation (e.g., ³H-thymidine uptake) Incubate->Proliferation Analysis Data Analysis Proliferation->Analysis

Figure 2: General workflow for an allogeneic mixed leukocyte reaction.
T-Cell Proliferation Assay

This assay specifically measures the ability of a compound to inhibit the proliferation of T-cells upon stimulation.

  • Cell Isolation: T-cells are isolated from peripheral blood or spleen.

  • Stimulation: T-cells are stimulated to proliferate using mitogens like Phytohemagglutinin (PHA) or Concanavalin A (Con A), or with antibodies against CD3 and CD28.

  • Drug Treatment: The test compounds are added to the stimulated T-cell cultures at various concentrations.

  • Proliferation Measurement: T-cell proliferation is measured using methods such as ³H-thymidine incorporation, BrdU incorporation, or CFSE dye dilution followed by flow cytometry.

  • Data Analysis: The IC50 value is calculated by determining the concentration of the compound that inhibits T-cell proliferation by 50% compared to the control.

Dendritic Cell (DC) Maturation Assay

This assay assesses the effect of a compound on the maturation of dendritic cells, which are key antigen-presenting cells.

  • DC Generation: Immature DCs are generated from bone marrow precursors or peripheral blood monocytes by culturing with specific cytokines (e.g., GM-CSF and IL-4).

  • Maturation Induction: Immature DCs are stimulated to mature using agents like Lipopolysaccharide (LPS).

  • Drug Treatment: The test compounds are added to the DC cultures during the maturation process.

  • Analysis of Maturation Markers: The expression of co-stimulatory molecules (e.g., CD80, CD86) and maturation markers (e.g., CD83) on the DC surface is analyzed by flow cytometry.

  • Cytokine Measurement: The concentration of cytokines secreted by the DCs into the culture supernatant (e.g., IL-12, TNF-α) is measured by ELISA.

  • Data Analysis: The expression levels of maturation markers and cytokine concentrations in the drug-treated groups are compared to the control group.

Signaling Pathway Analysis: NF-κB

The NF-κB signaling pathway is a critical regulator of inflammation and immune responses. Its inhibition is a key mechanism for many immunosuppressive drugs.

  • Cell Culture and Treatment: A suitable cell line (e.g., macrophages, T-cells) is cultured and treated with a stimulant (e.g., LPS, TNF-α) in the presence or absence of the test compound.

  • Analysis of NF-κB Activation:

    • Western Blot: The phosphorylation and degradation of IκBα (an inhibitor of NF-κB) and the phosphorylation of the p65 subunit of NF-κB are assessed by Western blot.

    • Immunofluorescence/Nuclear Translocation: The translocation of the p65 subunit from the cytoplasm to the nucleus is visualized by immunofluorescence microscopy.

    • Reporter Gene Assay: Cells are transfected with a reporter plasmid containing NF-κB binding sites upstream of a reporter gene (e.g., luciferase). The activity of the reporter gene is measured to quantify NF-κB transcriptional activity.

  • Data Analysis: The level of NF-κB activation in the drug-treated cells is compared to the stimulated control cells.

NFkB_Signaling_Pathway Stimulus Stimulus (e.g., LPS, TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_inactive NF-κB (p50/p65) (Inactive, Cytoplasmic) IkB->NFkB_inactive Inhibition NFkB_active NF-κB (p50/p65) (Active, Nuclear) NFkB_inactive->NFkB_active Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression Induction Prednisone_node Prednisone Prednisone_node->NFkB_inactive Inhibition of translocation Calcineurin_Inhibitors_node Cyclosporine A / Tacrolimus (Indirectly) Calcineurin_Inhibitors_node->NFkB_active Inhibition of activity Crassin_related This compound (related compounds) Crassin_related->IKK Potential Inhibition

Figure 3: Overview of the NF-κB signaling pathway and points of inhibition.

Conclusion

This compound emerges as a promising immunosuppressive agent with a distinct mechanism of action centered on the induction of HO-1. While direct quantitative comparisons with established drugs are challenging due to a lack of standardized IC50 data, the available evidence indicates its potent inhibitory effects on key immune cell functions. Further research is warranted to fully elucidate its therapeutic potential, including head-to-head comparative studies and in vivo efficacy models. The unique mechanism of this compound may offer a valuable alternative or complementary therapeutic strategy in the management of immune-mediated diseases.

References

Replicating Key Findings of Crassin Acetate Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Crassin acetate (B1210297), a marine-derived diterpenoid, against other compounds, supported by experimental data and detailed protocols. The information is intended to assist researchers in replicating and expanding upon key findings related to Crassin acetate's biological activities.

Executive Summary

This compound, a natural compound isolated from soft corals, has demonstrated significant potential as both an anticancer and anti-inflammatory agent. Research highlights its efficacy against triple-negative breast cancer (TNBC) through a mechanism involving the generation of reactive oxygen species (ROS). This guide compares the cytotoxic effects of this compound with standard chemotherapeutic agents and another marine-derived compound, Parthenolide (B1678480). Furthermore, it outlines protocols for key experiments to validate its mechanism of action.

Anticancer Activity: A Comparative Analysis

This compound exhibits cytostatic effects on triple-negative breast cancer cell lines, MDA-MB-231 and 4T1. Its mechanism is linked to the induction of ROS, which surprisingly leads to the phosphorylation of the pro-survival proteins Akt and ERK. This effect can be reversed by the antioxidant N-acetyl-L-cysteine (NAC).

Table 1: Comparative Cytotoxicity (IC50) of this compound and Other Anticancer Agents
CompoundCell LineIC50 (µM)Citation(s)
This compound MDA-MB-231~15
4T1~10
Parthenolide MDA-MB-231Not specified[1][2][3]
Gemcitabine MDA-MB-2311.47 nM - 4.077 µM[4]
4T1Not specified[5][6]
Doxorubicin (B1662922) MDA-MB-2310.27 - 3.16 µM[7][8][9]
4T10.14 - 0.17 µM[10][11]

Note: IC50 values can vary between studies due to different experimental conditions.

Anti-inflammatory Potential

While the primary focus of recent research has been on its anticancer properties, this compound also possesses anti-inflammatory potential, a characteristic shared with other sesquiterpene lactones like Parthenolide. The primary mechanism of anti-inflammatory action for many of these compounds involves the inhibition of the NF-κB signaling pathway.

Table 2: Comparative Anti-inflammatory Activity
CompoundTarget/AssayIC50 (µM)Citation(s)
This compound NF-κB InhibitionData not available
COX-2 InhibitionData not available
Parthenolide NF-κB Inhibition~5
COX-2 InhibitionData not available

Further research is required to quantify the specific anti-inflammatory potency of this compound.

Experimental Protocols

To facilitate the replication of key findings, detailed protocols for essential experiments are provided below.

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • MDA-MB-231 or 4T1 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin

  • This compound, Parthenolide, Gemcitabine, Doxorubicin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Protocol 2: Reactive Oxygen Species (ROS) Detection

This protocol measures the intracellular generation of ROS using the fluorescent probe DCFH-DA.

Materials:

  • MDA-MB-231 or 4T1 cells

  • This compound

  • N-acetyl-L-cysteine (NAC)

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) solution (10 µM in serum-free medium)

  • PBS (Phosphate-Buffered Saline)

  • Black 96-well plates with clear bottoms

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed cells in a black 96-well plate and allow them to adhere overnight.

  • For the rescue experiment, pre-treat cells with 10 mM NAC for 1 hour before adding this compound.

  • Treat cells with various concentrations of this compound for the desired time.

  • Wash the cells twice with PBS.

  • Add 100 µL of DCFH-DA solution to each well and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS.

  • Add 100 µL of PBS to each well.

  • Measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm).

Protocol 3: Western Blotting for pAkt and pERK

This protocol is for analyzing the phosphorylation status of Akt and ERK proteins.

Materials:

  • MDA-MB-231 cells

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-pAkt, anti-Akt, anti-pERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and treat with this compound as required.

  • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to the total protein and/or a loading control like β-actin.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its evaluation.

Crassin_Acetate_Pathway Crassin This compound ROS ROS Generation Crassin->ROS pAkt pAkt (Activation) ROS->pAkt pERK pERK (Activation) ROS->pERK Cytostasis Cytostasis ROS->Cytostasis CellViability Decreased Cell Viability Cytostasis->CellViability NAC N-acetyl-cysteine (Antioxidant) NAC->ROS

Caption: Proposed signaling pathway of this compound in TNBC cells.

Experimental_Workflow cluster_invitro In Vitro Evaluation CellCulture Cell Culture (MDA-MB-231, 4T1) Treatment Treatment with This compound & Comparators CellCulture->Treatment ViabilityAssay Cell Viability Assay (MTT) Treatment->ViabilityAssay ROS_Assay ROS Detection Assay (DCFH-DA) Treatment->ROS_Assay WesternBlot Western Blot (pAkt, pERK) Treatment->WesternBlot DataAnalysis Data Analysis (IC50, etc.) ViabilityAssay->DataAnalysis ROS_Assay->DataAnalysis WesternBlot->DataAnalysis

Caption: Experimental workflow for in vitro evaluation of this compound.

References

Independent Verification of Crassin Acetate's Anticancer Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer effects of Crassin acetate (B1210297) against established chemotherapeutic agents, supported by experimental data. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.

Comparative Efficacy of Anticancer Agents in Triple-Negative Breast Cancer

Crassin acetate, a cembrane (B156948) diterpene isolated from marine invertebrates, has demonstrated cytostatic effects on triple-negative breast cancer (TNBC) cells.[1] To provide a clear comparison of its efficacy, the following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and two standard-of-care chemotherapeutic agents, Doxorubicin and Paclitaxel, in the human TNBC cell line MDA-MB-231 and the murine TNBC cell line 4T1.

CompoundCell LineIC50 (µM)Citation
This compound (C4) MDA-MB-2314.8[1]
4T15.2[1]
Doxorubicin MDA-MB-231~0.35 - 6.6[2][3][4]
Paclitaxel MDA-MB-231~0.005 - 0.3[5][6]

Note: IC50 values for Doxorubicin and Paclitaxel can vary between studies due to different experimental conditions such as incubation time and assay methods. The values presented represent a range found in the literature.

Mechanism of Action: this compound Induces Cytostasis via ROS Production

Studies have indicated that this compound's anticancer activity is linked to the induction of reactive oxygen species (ROS).[1] This increase in intracellular ROS leads to a decrease in cell viability. Interestingly, this is accompanied by an unexpected increase in the phosphorylation of the pro-survival proteins Akt and ERK. However, the cytostatic effects of this compound can be rescued by the antioxidant N-acetyl-L-cysteine (NAC), suggesting that ROS plays a central role in its mechanism of action.[1]

Signaling Pathway of this compound in TNBC Cells

The following diagram illustrates the proposed signaling pathway for this compound in triple-negative breast cancer cells.

Crassin_Acetate_Pathway Crassin This compound ROS ↑ Reactive Oxygen Species (ROS) Crassin->ROS pAkt ↑ pAkt (pro-survival) ROS->pAkt pERK ↑ pERK (pro-survival) ROS->pERK Viability ↓ Cell Viability (Cytostasis) ROS->Viability Akt Akt Akt->pAkt ERK ERK ERK->pERK NAC N-acetyl-L-cysteine (Antioxidant) NAC->ROS inhibits

Caption: Proposed signaling pathway of this compound in TNBC cells.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the anticancer effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the IC50 values of anticancer compounds.

  • Cell Seeding: Seed MDA-MB-231 or 4T1 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound, Doxorubicin, or Paclitaxel for 48 hours.

  • MTT Incubation: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to quantify apoptosis.

  • Cell Treatment: Treat cells with the desired concentration of the anticancer agent for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Reactive Oxygen Species (ROS) Detection (DCFDA Assay)

This assay measures intracellular ROS levels.

  • Cell Treatment: Treat cells with the anticancer agent for the desired time.

  • Probe Loading: Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) for 30 minutes at 37°C in the dark.

  • Cell Harvesting and Analysis: Wash the cells with PBS, harvest, and analyze the fluorescence intensity by flow cytometry or a fluorescence microplate reader. An increase in fluorescence indicates an increase in intracellular ROS.

Western Blot Analysis

This technique is used to detect changes in protein expression and phosphorylation.

  • Cell Lysis: Treat cells as required, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate with primary antibodies (e.g., anti-pAkt, anti-Akt, anti-pERK, anti-ERK, anti-β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow for Evaluating this compound

The following diagram outlines the typical workflow for the independent verification of this compound's anticancer effects.

Experimental_Workflow start Start: TNBC Cell Lines (MDA-MB-231, 4T1) treatment Treat with this compound (various concentrations and times) start->treatment mtt MTT Assay (Determine IC50) treatment->mtt apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis ros ROS Detection (DCFDA Assay) treatment->ros western Western Blot (pAkt, pERK) treatment->western data_analysis Data Analysis and Comparison mtt->data_analysis apoptosis->data_analysis ros->data_analysis western->data_analysis conclusion Conclusion on Anticancer Effects and Mechanism data_analysis->conclusion

Caption: Experimental workflow for this compound evaluation.

References

Crassin Acetate: A Comparative Analysis of a Promising Marine-Derived Compound

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the anti-inflammatory and anticancer potential of Crassin acetate (B1210297), a cembrane (B156948) diterpene isolated from soft corals, reveals significant biological activity. While direct head-to-head studies with other marine natural products are limited, a comparative analysis of available data highlights its standing as a compound of interest for further drug development.

Crassin acetate, originally isolated from gorgonian corals of the Pseudoplexaura genus, has demonstrated notable antineoplastic and anti-inflammatory properties. This guide provides a comparative overview of its performance against other well-studied marine natural products, supported by available experimental data and detailed methodologies for key assays.

Quantitative Comparison of Biological Activity

To provide a clear comparison, the following tables summarize the available quantitative data for this compound and other relevant marine natural products. It is important to note that direct comparative studies are scarce, and the data presented is compiled from various independent studies. Methodological differences can influence results, and therefore, these comparisons should be interpreted with caution.

Table 1: Comparative Anti-Inflammatory Activity

CompoundAssayTarget/Cell LineIC50 / ED50Reference
This compound Data Not Available---
Pseudopterosin AInhibition of PGE2 and LTC4 productionZymosan-stimulated murine peritoneal macrophagesIC50 = 4 µM and 1 µM, respectively[1]
Pseudopterosin EPMA-induced mouse ear edema (topical)In vivoED50 = 38 µ g/ear [1]
Pseudopterosin APMA-induced mouse ear edema (topical)In vivoED50 = 8 µ g/ear [1]
Pseudopterosin EPMA-induced mouse ear edema (systemic)In vivoED50 = 14 mg/kg[1]
Pseudopterosin APhenyl-p-benzoquinone-induced writhingIn vivoED50 = 4 mg/kg[1]

Table 2: Comparative Anticancer Activity

CompoundCell LineAssayIC50Reference
This compound Triple-Negative Breast Cancer (TNBC) cells (MDA-MB-231 and 4T1)Cell Viability AssayConcentration- and time-dependent decrease in viability (specific IC50 not provided)[2]
Dolastatin 10P388 leukemia cellsCytotoxicity AssayED50 = 2.7 x 10⁻⁷ µg/ml

Note: The lack of specific IC50 values for this compound in publicly available literature is a significant limitation for a direct quantitative comparison.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of this compound and similar marine natural products.

Anti-Inflammatory Assays

1. Inhibition of Prostaglandin E2 (PGE2) and Leukotriene C4 (LTC4) Production in Macrophages

This assay evaluates the ability of a compound to inhibit the production of key inflammatory mediators.

  • Cell Culture: Murine peritoneal macrophages are harvested and cultured in a suitable medium.

  • Stimulation: Cells are pre-treated with various concentrations of the test compound (e.g., this compound, Pseudopterosin A) for a specified time (e.g., 1 hour) before being stimulated with an inflammatory agent like zymosan.

  • Measurement of Mediators: After incubation, the cell culture supernatant is collected. The concentrations of PGE2 and LTC4 are quantified using specific Enzyme-Linked Immunosorbent Assays (ELISA).

  • Data Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of mediator production, is calculated from the dose-response curve.

Workflow for Macrophage Anti-Inflammatory Assay

G A Harvest and Culture Murine Peritoneal Macrophages B Pre-treat with Test Compound A->B C Stimulate with Zymosan B->C D Incubate C->D E Collect Supernatant D->E F Quantify PGE2 and LTC4 (ELISA) E->F G Calculate IC50 F->G G A Seed Cancer Cells in 96-well plate B Treat with Test Compound A->B C Incubate for 24/48/72 hours B->C D Add MTT Solution C->D E Incubate D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance F->G H Calculate IC50 G->H G cluster_cell TNBC Cell Crassin This compound ROS Increased ROS Crassin->ROS Survival_Signal pAkt and pERK (Survival Effectors) ROS->Survival_Signal Unexpectedly increases Cytostasis Cytostasis ROS->Cytostasis Cell_Viability Decreased Cell Viability Cytostasis->Cell_Viability

References

Evaluating the Therapeutic Potential: A Comparative Guide to Crassin Acetate and Standard Chemotherapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

In the relentless pursuit of more effective and safer cancer therapeutics, the evaluation of novel compounds is paramount. This guide provides a comparative analysis of the marine-derived natural product, crassin acetate (B1210297), against established chemotherapeutic agents: doxorubicin, cisplatin (B142131), and paclitaxel (B517696). The primary focus of this guide is the therapeutic index (TI), a critical measure of a drug's safety and efficacy. While comprehensive quantitative data for crassin acetate remains under investigation, this document serves as a framework for its evaluation by presenting available data for standard chemotherapies, detailing essential experimental protocols, and outlining the known signaling pathways.

Understanding the Therapeutic Index

The therapeutic index is a quantitative measure of a drug's safety margin, representing the ratio between the dose that produces a toxic effect and the dose that elicits a therapeutic effect.[1][2] It is most commonly calculated as the ratio of the 50% lethal dose (LD50) to the 50% effective dose (ED50) or, in cell culture studies, the 50% cytotoxic concentration (CC50) to the 50% inhibitory concentration (IC50).[3] A higher therapeutic index indicates a wider margin of safety, signifying that a much higher dose is needed to cause toxic effects than to achieve a therapeutic outcome.

Comparative Cytotoxicity of Standard Chemotherapies

The following table summarizes the 50% inhibitory concentration (IC50) values for doxorubicin, cisplatin, and paclitaxel across various cancer cell lines as reported in the literature. It is important to note that IC50 values can vary significantly depending on the cell line, experimental conditions, and assay used.

Chemotherapeutic AgentCancer Cell LineIC50 (µM)
Doxorubicin MCF-7 (Breast)0.05 - 0.5
A549 (Lung)0.1 - 1.0
HeLa (Cervical)0.02 - 0.2
Cisplatin A2780 (Ovarian)1.0 - 10.0
HCT116 (Colon)5.0 - 25.0
SCC25 (Head and Neck)2.0 - 15.0
Paclitaxel MDA-MB-231 (Breast)0.001 - 0.01
NCI-H460 (Lung)0.005 - 0.05
OVCAR-3 (Ovarian)0.01 - 0.1

Note: The IC50 values presented are approximate ranges gathered from various scientific publications and are for comparative purposes only.

As of the latest literature review, specific and reproducible IC50 and LD50 values for this compound are not yet firmly established, precluding a direct quantitative comparison of its therapeutic index at this time. The antineoplastic properties of this compound have been recognized, but further dose-response studies are required to quantify its cytotoxic and therapeutic potential.

Experimental Protocols

To ensure standardized and reproducible evaluation of therapeutic indices, detailed experimental protocols are essential.

Determination of IC50 by MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Test compounds (this compound, Doxorubicin, Cisplatin, Paclitaxel)

Procedure:

  • Cell Seeding: Harvest and count cells, then seed them in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the highest concentration of solvent used, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Determination of LD50 in an Animal Model (Example: Mice)

The determination of the 50% lethal dose (LD50) is a crucial step in assessing the acute toxicity of a compound in a living organism.

Materials:

  • Healthy, age- and weight-matched mice

  • Test compound (e.g., this compound)

  • Vehicle for administration (e.g., saline, corn oil)

  • Appropriate administration equipment (e.g., gavage needles, syringes)

  • Animal housing and care facilities

Procedure:

  • Animal Acclimation: Acclimate animals to the laboratory conditions for at least one week before the experiment.

  • Dose Range Finding: Conduct a preliminary study with a small number of animals to determine the approximate range of lethal doses.

  • Main Study: Divide the animals into several groups (e.g., 5-6 groups of 10 animals each). Administer a single dose of the test compound to each group, with doses escalating between groups. Include a control group that receives only the vehicle.

  • Observation: Observe the animals for signs of toxicity and mortality at regular intervals for a period of 14 days.

  • Data Collection: Record the number of mortalities in each group.

  • LD50 Calculation: Calculate the LD50 value using a recognized statistical method, such as the Probit analysis.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which a compound exerts its effect is critical for drug development.

Standard Chemotherapies
  • Doxorubicin: This anthracycline antibiotic primarily acts by intercalating into DNA, which inhibits the progression of topoisomerase II, an enzyme that relaxes supercoils in DNA for transcription. This leads to the blockage of DNA replication and transcription, ultimately triggering apoptosis.

  • Cisplatin: As a platinum-based drug, cisplatin forms covalent bonds with the N7 position of purines in DNA, leading to the formation of DNA adducts and inter- and intra-strand crosslinks. These crosslinks disrupt DNA replication and transcription, inducing DNA damage responses and apoptosis.

  • Paclitaxel: This taxane (B156437) promotes the polymerization of tubulin, leading to the formation of overly stable, non-functional microtubules. This disruption of the microtubule network interferes with mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

This compound

The precise mechanism of action for this compound is still under active investigation. Preliminary studies suggest that its antineoplastic effects are mediated through the induction of apoptosis. There is also evidence to suggest a potential role in the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation, cell survival, and proliferation. Further research is necessary to fully elucidate the specific molecular targets and signaling cascades affected by this compound.

Visualizing the Path to Evaluation and Action

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis cluster_2 Therapeutic Index Calculation cell_culture Cancer Cell Culture drug_treatment Drug Treatment (Serial Dilutions) cell_culture->drug_treatment mtt_assay MTT Assay drug_treatment->mtt_assay ic50 IC50 Determination mtt_assay->ic50 ti_calc Therapeutic Index (TI) = LD50 / ED50 (or IC50) ic50->ti_calc animal_model Animal Model dose_administration Dose Administration animal_model->dose_administration observation Toxicity Observation dose_administration->observation ld50 LD50 Determination observation->ld50 ld50->ti_calc

Experimental Workflow for Therapeutic Index Determination.

G cluster_0 This compound (Hypothesized) cluster_1 Standard Chemotherapies crassin This compound nfkb_inhibition NF-kB Inhibition (?) crassin->nfkb_inhibition apoptosis_induction Apoptosis Induction nfkb_inhibition->apoptosis_induction dox Doxorubicin topoisomerase Topoisomerase II Inhibition dox->topoisomerase cis Cisplatin dna_crosslink DNA Cross-linking cis->dna_crosslink pac Paclitaxel microtubule Microtubule Stabilization pac->microtubule apoptosis Apoptosis topoisomerase->apoptosis dna_crosslink->apoptosis microtubule->apoptosis

Comparative Signaling Pathways of this compound and Standard Chemotherapies.

Conclusion

The evaluation of the therapeutic index is a cornerstone of preclinical drug development, providing a critical assessment of a compound's potential as a safe and effective therapeutic agent. While standard chemotherapies such as doxorubicin, cisplatin, and paclitaxel have well-defined cytotoxic profiles and mechanisms of action, the novel marine natural product this compound presents an intriguing area for further investigation. This guide provides the necessary framework and methodologies for researchers to conduct a thorough and comparative evaluation of this compound's therapeutic index as more quantitative data becomes available. The scientific community is encouraged to pursue further studies to unlock the full therapeutic potential of this promising compound.

References

Safety Operating Guide

Navigating the Safe Disposal of Crassin Acetate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle crassin acetate (B1210297) with the appropriate safety measures to mitigate potential exposure risks. Due to its biological activity, including antineoplastic properties, crassin acetate should be treated as a potentially hazardous compound.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense. This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn at all times.

  • Lab Coat: A fully buttoned lab coat provides a barrier against accidental spills.

  • Respiratory Protection: If there is a risk of generating aerosols or dusts of this compound, a properly fitted respirator should be used within a chemical fume hood.

Work Area: All handling of this compound, including weighing and preparation for disposal, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation exposure.

Step-by-Step Disposal Protocol

The disposal of this compound should follow a systematic process that prioritizes safety and regulatory compliance.

Step 1: Waste Identification and Segregation

  • Classification: Treat all this compound waste—including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions—as hazardous chemical waste.

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Keep it separate from non-hazardous and other types of chemical waste to ensure proper treatment and disposal.

Step 2: Waste Collection and Containment

  • Solid Waste:

    • Collect pure this compound and contaminated solids (e.g., absorbent pads, gloves) in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical properties of this compound.

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, sealed, and shatter-resistant container.

    • If dissolved in a flammable solvent, the waste must be managed as both chemically hazardous and flammable.

  • Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture. The accumulation start date should also be clearly marked.

Step 3: Storage of Waste

  • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.

  • Ensure containers are tightly sealed to prevent leaks or spills.

  • Secondary containment (e.g., a larger, chemically resistant bin) is recommended for liquid waste containers.

Step 4: Final Disposal

  • Consult EHS: The final disposal of this compound waste must be coordinated through your institution's EHS office. They will provide specific guidance based on local, state, and federal regulations.

  • Professional Disposal Service: Your EHS department will arrange for the collection and disposal of the hazardous waste by a licensed and certified waste management contractor. These contractors are equipped to handle and treat chemical waste in an environmentally sound manner, often through high-temperature incineration or other specialized chemical neutralization processes.

Data Presentation: Chemical and Physical Properties of this compound

For easy reference, the known properties of this compound are summarized in the table below. This information is crucial for safe handling and for waste management professionals to determine the appropriate disposal methodology.

PropertyValue
Molecular Formula C₂₂H₃₂O₅
Molecular Weight 376.5 g/mol
Appearance Solid (Typical for diterpenoids)
Solubility Soluble in organic solvents
Biological Activity Antineoplastic

Logical Relationship Diagram: this compound Disposal Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound, from initial handling to final disposition.

CrassinAcetateDisposal cluster_prep Preparation & Handling cluster_waste_management Waste Management cluster_disposal Final Disposal PPE Wear Appropriate PPE FumeHood Work in Chemical Fume Hood Identify Identify as Hazardous Waste FumeHood->Identify Segregate Segregate Waste Identify->Segregate Collect Collect in Labeled Container Segregate->Collect Store Store in Designated Area Collect->Store ContactEHS Contact EHS Office Store->ContactEHS ProfessionalDisposal Arrange Professional Disposal ContactEHS->ProfessionalDisposal

Caption: Workflow for the safe disposal of this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community. Always prioritize safety and consult with your institution's EHS department for guidance specific to your location and facilities.

Safeguarding Your Research: A Comprehensive Guide to Handling Crassin Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for working with Crassin acetate (B1210297), a bioactive diterpene lactone. Following these procedures will help ensure a safe laboratory environment and the integrity of your research.

Immediate Safety Protocols

When handling Crassin acetate, a substance with limited specific safety data, a cautious approach is necessary. Adherence to standard laboratory safety protocols for handling potentially hazardous chemicals is critical.

Personal Protective Equipment (PPE):

Proper PPE is your first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on general best practices for laboratory chemicals.

PPE CategorySpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). Check manufacturer's compatibility chart if available.To prevent skin contact and absorption.
Eye Protection Safety goggles with side-shields or a face shield.To protect eyes from splashes, dust, or aerosols.
Body Protection A laboratory coat or impervious clothing.To protect skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or under a chemical fume hood. If aerosols or dust may be generated, use a respirator.To prevent inhalation of the compound.

Emergency Procedures:

In the event of an exposure or spill, immediate action is crucial.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.

  • Inhalation: Move the individual to fresh air and keep them at rest in a position comfortable for breathing.

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

  • Spill: Use absorbent material to clean up small spills. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Operational and Disposal Plans

A clear plan for the handling and disposal of this compound is essential for maintaining a safe and efficient workflow.

Workflow for Handling this compound:

The following diagram outlines the logical steps for safely working with this compound, from initial preparation to final disposal.

prep Preparation - Assemble all necessary materials - Don PPE handling Handling - Work in a fume hood - Weigh and dissolve this compound prep->handling Proceed with caution experiment Experimentation - Perform experimental procedures - Record observations handling->experiment Execute protocol decontamination Decontamination - Clean all used equipment - Wipe down work surfaces experiment->decontamination Post-experiment disposal Waste Disposal - Segregate waste streams - Dispose of in labeled containers decontamination->disposal Final step

Workflow for Safe Handling of this compound.

Disposal Plan:

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: All solutions and solid waste containing this compound should be treated as chemical waste.

  • Containers: Dispose of waste in clearly labeled, sealed containers. Do not mix with other waste streams unless compatibility is confirmed.

  • Regulations: Follow all local, state, and federal regulations for the disposal of chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Sharps: Any sharps, such as needles or razor blades, that come into contact with this compound must be disposed of in a designated sharps container.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.